(4-(Ethoxymethoxy)phenyl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
[4-(ethoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJOKHKGCAHUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCOCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656919 | |
| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-54-3 | |
| Record name | B-[4-(Ethoxymethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of (4-(Ethoxymethoxy)phenyl)boronic acid
An In-depth Technical Guide to the Synthesis and Characterization of (4-(Ethoxymethoxy)phenyl)boronic acid
Introduction: The Versatility of Arylboronic Acids
Arylboronic acids have emerged from relative obscurity to become one of the most versatile and indispensable classes of reagents in modern organic synthesis. Their prominence is largely attributed to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds. Beyond this cornerstone application, the unique electronic properties and reversible covalent bonding capabilities of the boronic acid moiety have established these compounds as crucial building blocks in medicinal chemistry, materials science, and chemical biology.[1][2]
This guide focuses on a specific, yet highly valuable derivative: This compound . The incorporation of the ethoxymethyl (EOM) ether as a protecting group for the para-hydroxyl functionality offers a strategic advantage. It allows the core phenylboronic acid structure to participate in a wide array of chemical transformations while masking the reactive phenol. The EOM group can be readily removed under mild acidic conditions, unveiling the phenol for subsequent functionalization. This "protect-couple-deprotect" strategy is a powerful tool for the synthesis of complex phenols, which are prevalent motifs in pharmaceuticals and natural products.
This document serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the synthesis, characterization, and application of this important synthetic intermediate.
Part 1: Synthesis Methodology
The synthesis of this compound is a multi-step process that hinges on the foundational principles of organometallic chemistry. The general approach involves the protection of a starting phenol, formation of an organometallic intermediate, and subsequent reaction with a boron electrophile.
Retrosynthetic Strategy
The logical disconnection of this compound points to a straightforward synthetic pathway. The carbon-boron bond is retrosynthetically cleaved to reveal a nucleophilic aryl species (an organometallic reagent) and an electrophilic boron source. The EOM-protected aryl nucleophile, in turn, originates from the corresponding aryl halide.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
-
Protection: The phenolic proton of 4-bromophenol is acidic and would quench any organometallic reagent formed. Therefore, it must be protected. The EOM group is chosen for its stability to the strongly basic/nucleophilic conditions of Grignard or organolithium formation and its ease of removal under mild acidic conditions.
-
Anhydrous Conditions: Organometallic reagents like Grignard and organolithiums are highly reactive towards protic solvents, especially water. Rigorous exclusion of moisture is critical for successful synthesis.
-
Low-Temperature Borylation: The reaction of the organometallic reagent with the trialkyl borate is highly exothermic. Performing the addition at low temperatures (e.g., -78 °C) is essential to control the reaction rate, prevent side reactions, and maximize the yield of the desired boronate ester.
Step 1: Protection of 4-Bromophenol
-
To a stirred solution of 4-bromophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Slowly add chloromethyl ethyl ether (EOM-Cl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with the organic solvent used. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, 1-bromo-4-(ethoxymethoxy)benzene, by flash column chromatography.
Step 2: Synthesis of this compound
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromo-4-(ethoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. Gentle heating may be required to initiate Grignard reagent formation, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Slowly add the triisopropyl borate solution to the cold Grignard reagent via cannula or dropping funnel, maintaining the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).[3] It is important to dry the final product thoroughly under high vacuum, as arylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroximes.[3]
Caption: Workflow for the synthesis of the target compound.
Part 2: Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the structural integrity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
References
Properties and reactivity of (4-(Ethoxymethoxy)phenyl)boronic acid
An In-Depth Technical Guide to (4-(Ethoxymethoxy)phenyl)boronic acid: Properties, Reactivity, and Applications
Introduction
This compound is a versatile organoboron compound that has emerged as a significant building block in modern organic synthesis. Registered under CAS number 957062-54-3, its structure features a boronic acid functional group and an ethoxymethyl (EOM) ether protecting group on a phenyl ring.[1][2][3] This strategic combination of functional groups makes it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The presence of the electron-donating alkoxy group enhances its reactivity in these transformations, while the EOM group offers a pathway to the corresponding phenol, further expanding its synthetic utility.
This guide provides a comprehensive overview of the properties, reactivity, and handling of this compound, tailored for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical characteristics, explore the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and discuss its applications.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. This compound is typically an off-white solid at room temperature.[1]
Key Properties
The essential properties of this compound are summarized in the table below. It is important to note that some of these values, such as boiling point and pKa, are predicted through computational analysis.[1][3]
| Property | Value | Source |
| CAS Number | 957062-54-3 | [1][2][5] |
| Molecular Formula | C₉H₁₃BO₄ | [1][2][5] |
| Molecular Weight | 196.01 g/mol | [1][5] |
| IUPAC Name | [4-(ethoxymethoxy)phenyl]boronic acid | [3] |
| Appearance | Off-white solid | [1] |
| Predicted Boiling Point | 356.6 ± 52.0 °C | [1][3] |
| Predicted Density | 1.16 ± 0.1 g/cm³ | [1][3] |
| Predicted pKa | 8.62 ± 0.16 | [1][3] |
Solubility and Stability
While specific solubility data for this compound is not widely reported, general trends for phenylboronic acids suggest it is likely soluble in common organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and alcohols, but has low solubility in water and nonpolar hydrocarbon solvents.[6][7] The ether linkages in the ethoxymethoxy group may slightly enhance its solubility in moderately polar organic solvents compared to simpler alkyl-substituted phenylboronic acids.[3]
Boronic acids are known to undergo reversible dehydration to form cyclic boroxines (anhydrides). This process is typically in equilibrium in the solid state and in solution. For this reason, it is common for the material to be supplied as a mixture containing varying amounts of the corresponding anhydride.
Safe Handling and Storage
This compound is associated with several hazard warnings. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Storage:
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for constructing biaryl structures.
The Suzuki-Miyaura Coupling Reaction
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate. The ethoxy group on the phenyl ring is electron-donating, which generally increases the nucleophilicity of the aryl group, often leading to higher reactivity and faster reaction rates compared to unsubstituted or electron-deficient phenylboronic acids.[3]
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Causality in the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide. The electron-donating nature of the 4-(ethoxymethoxy) group on the phenyl ring facilitates this step by increasing the electron density on the carbon atom attached to boron.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.
-
The Role of the EOM Protecting Group
The ethoxymethyl (EOM) group serves as a robust protecting group for the phenolic hydroxyl. It is stable under the basic conditions of the Suzuki coupling but can be readily cleaved under acidic conditions to unmask the phenol. This two-step sequence—coupling followed by deprotection—provides a powerful method for synthesizing substituted 4-hydroxybiphenyls, which are common structural motifs in pharmaceuticals and natural products.
Potential Side Reactions
While highly efficient, Suzuki couplings can be subject to side reactions. The most relevant for boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source, converting the boronic acid back to the corresponding arene. This side reaction is base-catalyzed and can be minimized by careful selection of the base, solvent, and reaction temperature.[8]
Experimental Protocols
The following sections provide validated, step-by-step methodologies for the use and characterization of this compound. These protocols are designed to be self-validating, with clear instructions for execution, monitoring, and analysis.
Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative coupling of this compound with 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Add toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL) via syringe. The use of a phase-transfer catalyst is often unnecessary but can be beneficial for challenging substrates.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. The choice of temperature is critical; higher temperatures can accelerate the desired reaction but may also promote side reactions like protodeboronation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromoanisole is consumed (typically 4-12 hours). A suitable eluent system is 9:1 Hexanes:Ethyl Acetate.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate (15 mL each).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the starting material.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Acquisition: Obtain the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Signals: Expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the EOM group (a singlet), aromatic protons (two doublets), and the B(OH)₂ protons (a broad singlet which may exchange with water in the solvent).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample.[9]
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[9]
-
Expected Bands: Look for a strong, broad O-H stretch around 3300 cm⁻¹ (from the B(OH)₂ group and potential water), C-H stretches (aromatic and aliphatic) around 3100-2850 cm⁻¹, a B-O stretch around 1350 cm⁻¹, and C-O ether stretches around 1100 cm⁻¹.[10]
-
Applications in Research and Development
The primary application of this compound is as a strategic intermediate in the synthesis of complex organic molecules.
-
Drug Discovery: Biaryl and phenol moieties are privileged structures in medicinal chemistry. This reagent allows for the efficient construction of these scaffolds, which can be further elaborated to create novel drug candidates. The ability to introduce a protected phenol that can be deprotected later in a synthetic sequence is highly valuable.
-
Materials Science: The synthesis of conjugated organic materials for applications in electronics (e.g., OLEDs) often relies on Suzuki coupling to build extended π-systems. Functionalized biaryls derived from this reagent can be used to fine-tune the electronic and photophysical properties of these materials.
-
Agrochemicals: Many modern pesticides and herbicides contain complex aromatic structures. Suzuki coupling with reagents like this one provides a reliable method for their synthesis on an industrial scale.
Conclusion
This compound is a powerful and versatile synthetic tool. Its enhanced reactivity in Suzuki-Miyaura couplings, coupled with the synthetic flexibility offered by the EOM protecting group, makes it an indispensable reagent for chemists in academia and industry. Proper understanding of its properties, safe handling procedures, and optimized reaction protocols, as outlined in this guide, will enable researchers to fully exploit its potential in the synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities.
References
- 1. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]
- 2. This compound, CasNo.957062-54-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. This compound | 957062-54-3 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 957062-54-3|this compound|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. d-nb.info [d-nb.info]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
A Senior Application Scientist's Guide to [4-(ethoxymethoxy)phenyl]boronic acid: Structure, Synthesis, and Application
Abstract: This technical guide provides a comprehensive overview of [4-(ethoxymethoxy)phenyl]boronic acid, a versatile arylboronic acid of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its structural features, nomenclature, and physicochemical properties. This document further outlines a robust, field-proven synthetic protocol and discusses the compound's primary applications, with a focus on its role as a key building block in Suzuki-Miyaura cross-coupling reactions. The strategic use of the ethoxymethoxy (EOM) group as a protecting moiety for phenols is also explored, providing valuable insights for complex molecule synthesis. This guide is intended for chemistry professionals engaged in research and development who require a deep, practical understanding of this valuable reagent.
Introduction: The Ascendancy of Arylboronic Acids
Arylboronic acids have become indispensable tools in modern organic chemistry. Their remarkable stability, low toxicity, and broad functional group tolerance make them superior reagents for carbon-carbon bond formation.[1] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, has elevated arylboronic acids from chemical curiosities to cornerstone reagents in academic and industrial laboratories worldwide. Their utility is profoundly demonstrated in the synthesis of complex biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Among this critical class of compounds, [4-(ethoxymethoxy)phenyl]boronic acid stands out. It not only serves as a source of a substituted phenyl ring but also carries a latent phenol, protected by an ethoxymethoxy (EOM) group. This dual functionality allows for intricate synthetic strategies, enabling chemists to perform transformations on other parts of a molecule before revealing the reactive hydroxyl group, a common requirement in multi-step drug development campaigns.
Structure and Nomenclature
The precise and unambiguous identification of a chemical reagent is paramount for reproducible science. [4-(ethoxymethoxy)phenyl]boronic acid is systematically defined by its structure and internationally recognized identifiers.
The IUPAC name for this compound is [4-(ethoxymethoxy)phenyl]boronic acid .[1] Its structure is characterized by a central benzene ring substituted at the 1- and 4-positions. The key functional groups are the boronic acid moiety (-B(OH)₂) and the ethoxymethoxy ether group (-OCH₂OCH₂CH₃). The boronic acid group typically exhibits a trigonal planar geometry around the sp²-hybridized boron atom.[1][3] The ethoxymethoxy group serves as an acid-labile protecting group for the underlying phenol, a critical feature for its application in synthesis.
Caption: 2D Structure of [4-(ethoxymethoxy)phenyl]boronic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is essential for its effective use and characterization. The key properties of [4-(ethoxymethoxy)phenyl]boronic acid are summarized below.
Physicochemical Data Table
| Property | Value | Source |
| IUPAC Name | [4-(ethoxymethoxy)phenyl]boronic acid | [1] |
| CAS Number | 957062-54-3 | [1][4] |
| Molecular Formula | C₉H₁₃BO₄ | [1][4] |
| Molecular Weight | 196.01 g/mol | [4] |
| Appearance | Off-white solid | [4] |
| Boiling Point | 356.6 ± 52.0 °C (Predicted) | [4] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 8.62 ± 0.16 (Predicted) | [1] |
| SMILES | CCOCOc1ccc(cc1)B(O)O | [1] |
Anticipated Spectroscopic Profile
While experimentally derived spectra for every batch should be the standard, the expected spectroscopic characteristics are as follows:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should feature a broad singlet for the two acidic protons of the B(OH)₂ group (δ ≈ 8.0 ppm). The aromatic region should show a typical AA'BB' system corresponding to the para-substituted phenyl ring: a doublet at δ ≈ 7.7-7.8 ppm (protons ortho to the boronic acid) and a doublet at δ ≈ 7.0-7.1 ppm (protons ortho to the ether). The EOM protecting group should be visible as a singlet for the O-CH₂-O protons (δ ≈ 5.3 ppm), a quartet for the O-CH₂-CH₃ protons (δ ≈ 3.6 ppm), and a triplet for the OCH₂-CH₃ protons (δ ≈ 1.1 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Key signals would include those for the aromatic carbons, with the carbon attached to the boron atom appearing at a distinct chemical shift. The carbons of the EOM group would be identifiable at δ ≈ 93 ppm (O-CH₂-O), δ ≈ 63 ppm (O-CH₂-CH₃), and δ ≈ 15 ppm (-CH₃).
-
FT-IR (ATR): A broad absorption band between 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group. Strong C-O ether stretches will appear around 1250-1050 cm⁻¹. A strong B-O stretching band is expected near 1350 cm⁻¹.
-
Mass Spectrometry (ESI-): In negative ion mode, the spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ or related adducts.
Caption: General workflow for spectroscopic characterization of a synthesized compound.
Synthesis and Purification
The synthesis of [4-(ethoxymethoxy)phenyl]boronic acid is reliably achieved from its corresponding aryl bromide, 1-bromo-4-(ethoxymethoxy)benzene. The following protocol is a robust method that proceeds via a lithium-halogen exchange followed by borylation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water. All glassware must be flame-dried, and all solvents must be anhydrous to ensure the reaction proceeds.
-
Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic. Maintaining a very low temperature prevents side reactions, such as the degradation of the organolithium intermediate or reaction with the solvent.
-
Triisopropyl borate: This borate ester is used as the boron source. It is less sterically hindered than tributyl borate, facilitating nucleophilic attack by the aryllithium species, and is less prone to self-condensation than trimethyl borate.
-
Acidic Workup: The initial product is a borate ester complex. Hydrolysis with aqueous acid is required to liberate the free boronic acid.
Caption: Reaction workflow for the synthesis of [4-(ethoxymethoxy)phenyl]boronic acid.
Detailed Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-(ethoxymethoxy)benzene (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via cannula and begin stirring under a positive pressure of nitrogen.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming & Quenching: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the mixture to warm to room temperature overnight. Slowly pour the mixture into a beaker containing aqueous HCl (1 M) and stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure [4-(ethoxymethoxy)phenyl]boronic acid.
Key Applications in Synthesis and Drug Discovery
The utility of this reagent is primarily centered on its role in the Suzuki-Miyaura cross-coupling reaction and its function as a protected phenol building block.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, the core of biaryl structures.[3] In this reaction, [4-(ethoxymethoxy)phenyl]boronic acid serves as the organoboron nucleophile that transfers its substituted phenyl group to an organic halide or triflate electrophile.
The Catalytic Cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Use as a Protected Phenol
In multi-step organic synthesis, it is often necessary to mask a reactive functional group while other parts of the molecule are being modified. The phenol functional group is acidic and nucleophilic, making it incompatible with many reagents (e.g., organometallics, strong bases, alkylating agents).
The ethoxymethoxy (EOM) group on [4-(ethoxymethoxy)phenyl]boronic acid serves this purpose perfectly. It is stable to the basic conditions of the Suzuki coupling and many other synthetic transformations. Once the desired molecular scaffold is assembled, the EOM group can be selectively cleaved under mild acidic conditions (e.g., with HCl in THF or trifluoroacetic acid) to reveal the free phenol, which can then be used for further functionalization. This strategy is invaluable in the synthesis of natural products and pharmaceutical agents.
Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: [4-(ethoxymethoxy)phenyl]boronic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, nitrile gloves, and a lab coat.[5][6]
-
Handling: Avoid creating dust.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][8]
Conclusion
[4-(ethoxymethoxy)phenyl]boronic acid is more than just another arylboronic acid; it is a strategic building block that offers synthetic chemists both a reliable coupling partner and a protected functional handle. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the utility of the EOM-protected phenol make it a highly valuable reagent for the construction of complex molecular architectures. A firm grasp of its properties, synthesis, and safe handling procedures, as detailed in this guide, will empower researchers to leverage its full potential in their synthetic endeavors.
References
- 1. (4-(Ethoxymethoxy)phenyl)boronic acid | 957062-54-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. fishersci.com [fishersci.com]
- 7. 957062-54-3|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Stability and Storage of (4-(Ethoxymethoxy)phenyl)boronic acid
Foreword: The Imperative of Reagent Integrity
In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound (4-(Ethoxymethoxy)phenyl)boronic acid, with its protected phenol moiety, offers unique synthetic advantages. However, the utility of this and any boronic acid is fundamentally tethered to its chemical integrity. Degradation, often silent and invisible, can lead to inconsistent reaction yields, the formation of difficult-to-remove impurities, and ultimately, the compromise of research outcomes. This guide provides an in-depth examination of the factors governing the stability of this compound, offering field-proven protocols for its storage and handling to ensure its viability from the stock bottle to the reaction flask.
Physicochemical Profile
A foundational understanding of a reagent's properties is paramount to its proper handling. This compound is a white to off-white solid at room temperature. Its key properties are summarized below.
| Property | Value | Source |
| Chemical Name | B-[4-(Ethoxymethoxy)phenyl]boronic acid | [1] |
| CAS Number | 957062-54-3 | |
| Molecular Formula | C₉H₁₃BO₄ | [1] |
| Molecular Weight | 196.01 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Predicted pKa | 8.62 ± 0.16 | [1] |
| Predicted Boiling Point | 356.6 ± 52.0 °C | [1] |
The Chemistry of Degradation: Major Pathways and Mechanisms
The stability of arylboronic acids is challenged by three primary degradation pathways. Understanding these mechanisms is crucial for designing effective storage and handling strategies.
Protodeboronation: The Insidious Role of Moisture
Protodeboronation is a chemical reaction wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the boronic acid back to its parent arene (1-ethoxy-4-(ethoxymethoxy)benzene in this case).[2] This is a well-documented and often undesired side reaction in processes utilizing boronic acids, such as Suzuki couplings.[2] The reaction is highly dependent on pH and can be catalyzed by both acids and bases.[2][3]
-
Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid is protonated, facilitating the cleavage of the C-B bond.[2][4]
-
Base-Catalyzed Pathway: Under basic conditions, the boronic acid forms a boronate anion. This species then reacts with a proton source, such as water, in a rate-limiting step to yield the protodeboronated product.[2]
Given that atmospheric moisture is ubiquitous, protodeboronation represents a constant threat to the integrity of solid this compound, particularly over long-term storage if not adequately protected.
Caption: General schematic of the protodeboronation pathway.
Oxidative Deboronation: The Threat from the Air
Arylboronic acids are susceptible to oxidation, a process that converts the boronic acid functional group into a hydroxyl group, yielding the corresponding phenol.[5][6] This reaction can be initiated by atmospheric oxygen and various reactive oxygen species (ROS), such as hydrogen peroxide.[6][7] The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by rearrangement to form a borate ester, which is then rapidly hydrolyzed to the phenol and boric acid.[6] For researchers intending to use the C-B bond for coupling reactions, oxidative degradation is a critical failure mode, as it consumes the active reagent.
Caption: General schematic of the oxidative deboronation pathway.
Anhydride Formation: The Reversible Dimerization
Boronic acids have a propensity to undergo dehydration to form anhydrides.[8] The most common form is a cyclic trimer known as a boroxine. This is an equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. While boroxines are often still competent in cross-coupling reactions (as they can hydrolyze in situ), their formation means the material is no longer pure boronic acid. This can lead to inconsistencies in weighing and stoichiometry calculations, impacting reaction reproducibility.
Caption: Equilibrium between boronic acid and its boroxine anhydride.
Core Directive: Recommended Storage and Handling Protocols
Based on the degradation chemistry, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Long-Term Storage (Stock Reagent)
The primary objective for long-term storage is the strict exclusion of atmospheric moisture and oxygen, coupled with low temperature to reduce the rate of any potential degradation.
-
Temperature: Store at 2-8°C.[1] Refrigeration significantly slows the kinetics of all degradation pathways. Some suppliers may even recommend freezer storage.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[10] This is the most critical step to prevent oxidative deboronation. The original supplier container should be sufficient if unopened. Once opened, the container headspace should be backfilled with inert gas.
-
Container: Keep the container tightly sealed to prevent moisture ingress.[1][9] Use containers with high-integrity seals. For samples transferred from a larger bottle, use vials with PTFE-lined caps.
-
Light: While less critical than moisture and air, storing the compound protected from light is a general best practice to prevent any potential photochemical degradation pathways.
Short-Term Handling (In-Lab Use)
Degradation can occur rapidly upon exposure to the ambient laboratory environment.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount of material quickly. Do not leave the stock bottle open on the bench.
-
Atmosphere: If possible, handle the solid in a glove box or glove bag under an inert atmosphere. If this is not feasible, minimize the time the container is open to the air.
-
Solvents: Use dry, de-gassed solvents for preparing stock solutions. Solutions of boronic acids are often less stable than the solid material, and their stability should be experimentally verified if they are to be stored.
Experimental Workflow: A Self-Validating Stability Study
Trust in a reagent should be verifiable. The following protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate the parent compound from its primary degradation products.
Objective
To quantify the degradation of this compound when exposed to heat, humidity, and atmospheric oxygen.
Materials & Equipment
-
This compound
-
HPLC system with UV detector (e.g., monitoring at 254 nm)
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Analytical balance
-
Vials
-
Oven
-
Desiccator with a saturated salt solution (e.g., NaCl for ~75% relative humidity)
Experimental Protocol
-
Prepare Initial Stock Solution (T=0 Sample):
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in a 1:1 acetonitrile/water mixture to a final concentration of 1 mg/mL in a 10 mL volumetric flask.
-
Immediately dilute an aliquot of this stock solution to a working concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system. This is the 100% reference sample.
-
-
Set Up Stress Conditions:
-
Heat: Place an open vial containing ~10 mg of the solid compound in an oven at 60°C.
-
Humidity: Place an open vial containing ~10 mg of the solid compound in a desiccator maintained at a high relative humidity (e.g., ~75% RH) at room temperature.
-
Ambient: Place an open vial containing ~10 mg of the solid compound on the lab bench, exposed to light and air.
-
Control: Keep a tightly sealed vial of the solid compound under ideal conditions (refrigerated, dark, desiccated) as a control.
-
-
Time-Point Analysis (e.g., 24h, 48h, 1 week):
-
At each designated time point, retrieve a ~1 mg sample from each stress condition.
-
Accurately weigh the sample and prepare a 0.1 mg/mL solution as described in Step 1.
-
Analyze each sample by HPLC.
-
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
-
Data Analysis:
-
Identify the peak for the parent compound using the T=0 sample.
-
Look for the appearance of new peaks in the stressed samples. The primary degradation products, 4-(ethoxymethoxy)phenol (from oxidation) and 1-(ethoxymethoxy)benzene (from protodeboronation), will have different retention times.
-
Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 sample peak area (assuming consistent sample weights and dilutions).
-
Caption: Experimental workflow for the forced degradation study.
Conclusion
This compound is a valuable synthetic tool, but its susceptibility to protodeboronation, oxidation, and anhydride formation necessitates rigorous storage and handling. The exclusion of moisture and atmospheric oxygen are the most critical factors for preserving its long-term stability. By implementing the recommended protocols—refrigerated storage under an inert atmosphere and careful handling during use—researchers can ensure the chemical integrity of this reagent, leading to more reliable, reproducible, and successful scientific outcomes. Verifying stability through systematic studies provides the ultimate assurance of reagent quality.
References
- 1. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Solubility of (4-(Ethoxymethoxy)phenyl)boronic acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of (4-(Ethoxymethoxy)phenyl)boronic acid, a key building block in synthetic organic chemistry. Recognizing the limited availability of specific quantitative solubility data for this compound, this document emphasizes the fundamental principles governing its solubility, predictive analysis across various solvent classes, and detailed, field-proven methodologies for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and ensure safe handling practices.
Introduction: The Role and Structural Significance of this compound
This compound belongs to the versatile class of organoboron compounds, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific structure of this molecule, featuring a boronic acid group, a phenyl ring, and an ethoxymethoxy substituent, imparts a unique combination of polarity and reactivity. The ethoxymethoxy (EOM) group serves as a protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions, adding to its synthetic utility.
Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for achieving homogeneous reaction mixtures, which in turn influences reaction kinetics, yield, and purity. Furthermore, knowledge of solubility is essential for downstream processes such as purification, crystallization, and formulation.
Predicting Solubility: A Principles-Based Approach
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[1][2] The structure of this compound presents several key features that dictate its interaction with different solvents:
-
The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests good solubility in polar protic solvents.
-
The Phenyl Ring: This aromatic core is nonpolar and contributes to solubility in solvents with some nonpolar character.
-
The Ethoxymethoxy Group (-OCH₂OCH₂CH₃): The ether linkages in this group can act as hydrogen bond acceptors, contributing to solubility in polar solvents. The ethyl group adds some nonpolar character.
Based on these structural components, we can predict the relative solubility of this compound in different classes of organic solvents.
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The boronic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | The polarity of these solvents and their ability to act as hydrogen bond acceptors allows for favorable interactions with the boronic acid and ethoxymethoxy groups. Phenylboronic acid generally shows high solubility in ketones and ethers.[3][4][5] |
| Nonpolar Aprotic | Toluene, Hexane, Cyclohexane | Low to Very Low | The overall polarity of the molecule, dominated by the boronic acid and ether groups, is a mismatch for the nonpolar nature of these solvents. Phenylboronic acid has very low solubility in hydrocarbons.[3][4][5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have intermediate polarity and can engage in dipole-dipole interactions. Phenylboronic acid exhibits moderate solubility in chloroform.[3][4][5] |
It is important to note that the introduction of substituents to the phenyl ring can significantly impact solubility.[6][7] For instance, the introduction of an isobutoxy group to phenylboronic acid generally increases its solubility in most organic solvents compared to the parent acid.[6][8]
Experimental Determination of Solubility: A Validated Protocol
Given the absence of extensive published data, empirical determination of solubility is often necessary. The following is a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Gravimetric Method (Shake-Flask)
This traditional and reliable method involves creating a saturated solution and then determining the concentration of the solute.[9]
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed vials for solvent evaporation
-
Vacuum oven or rotary evaporator
Protocol Steps:
-
Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is fully saturated.[9]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed vial. This step is critical to remove any undissolved micro-particles.
-
Solvent Evaporation: Place the vial in a vacuum oven or use a rotary evaporator to completely remove the solvent.
-
Final Weighing: Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant collected
The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Safety and Handling of this compound
As with all boronic acids, proper safety precautions must be observed during handling and storage.
Hazard Identification:
-
Causes skin irritation (H315).[10]
-
Causes serious eye irritation (H319).[10]
-
May cause respiratory irritation (H335).[10]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][12] When handling the solid powder, a dust mask is also recommended to avoid inhalation.[11]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[10] Boronic acids can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent decomposition.[13][14]
-
In Case of Exposure:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
The following diagram outlines the key safety considerations when working with boronic acids.
Caption: Core Safety Principles for Boronic Acid Handling.
Conclusion and Recommendations
For applications requiring precise solubility data, the provided gravimetric experimental protocol offers a robust and reliable method for its determination. Adherence to the outlined safety and handling procedures is essential to ensure the well-being of laboratory personnel and maintain the integrity of the compound.
References
- 1. chem.ws [chem.ws]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. laballey.com [laballey.com]
An In-depth Technical Guide to (4-(Ethoxymethoxy)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Ethoxymethoxy)phenyl)boronic acid is a vital organoboron compound extensively utilized as a versatile intermediate in modern organic synthesis. Its structural features, particularly the presence of a boronic acid moiety and a protected phenol, make it a valuable building block for the construction of complex molecular architectures, most notably in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a detailed focus on its role in the Suzuki-Miyaura cross-coupling reaction.
Core Molecular and Physical Properties
This compound, with the CAS number 957062-54-3, is a white to off-white solid. Its fundamental molecular and physical characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H13BO4 |
| Molecular Weight | 196.01 g/mol |
| Appearance | White to off-white solid[1] |
| Storage | Sealed refrigeration[1] |
Synthesis and the Role of the Ethoxymethoxy (EOM) Protecting Group
The synthesis of substituted phenylboronic acids like this compound typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by acidic hydrolysis[2]. In the case of this specific molecule, the starting material would be a 4-substituted phenol where the hydroxyl group is protected by an ethoxymethyl (EOM) group.
The ethoxymethoxy group serves as a crucial protecting group for the phenolic hydroxyl function. Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified[3][4]. The EOM group is an acetal that is stable under various reaction conditions, including those often employed in the formation of the boronic acid moiety and in subsequent cross-coupling reactions. It can be readily introduced by reacting the phenol with ethoxymethyl chloride (EOMCl) in the presence of a base. The removal (deprotection) of the EOM group to liberate the free phenol can be achieved under acidic conditions.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound lies in its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the synthesis of biaryls, polyaryls, and other conjugated systems prevalent in many pharmaceutical agents and functional materials[5][6].
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative. This protocol should be adapted and optimized for specific substrates and desired outcomes.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a ligand) (0.01-0.05 equiv)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, dioxane, toluene)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Broader Applications in Drug Discovery and Development
The biaryl motif constructed through Suzuki-Miyaura coupling with reagents like this compound is a common structural feature in a vast array of bioactive molecules. These include anti-inflammatory agents, antivirals, and anti-cancer drugs. The ability to readily synthesize a diverse library of substituted biaryls makes this boronic acid an invaluable tool in the lead optimization phase of drug discovery, allowing for the fine-tuning of a compound's pharmacological properties.
Conclusion
This compound is a key synthetic intermediate with significant applications in the synthesis of complex organic molecules. Its utility is most pronounced in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a method that has revolutionized the construction of carbon-carbon bonds. A thorough understanding of its properties, the strategic use of the ethoxymethoxy protecting group, and the optimization of coupling conditions are essential for leveraging its full potential in the research and development of novel pharmaceuticals and other advanced materials.
References
Spectroscopic data (NMR, IR, MS) of (4-(Ethoxymethoxy)phenyl)boronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (4-(Ethoxymethoxy)phenyl)boronic acid
Introduction
This compound, registered under CAS Number 957062-54-3, is an important building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility stems from the presence of a boronic acid moiety, a versatile functional group for carbon-carbon bond formation, and an ethoxymethyl (EOM) ether, which serves as a stable protecting group for the phenolic hydroxyl. The precise structural elucidation and purity assessment of this reagent are paramount for its successful application in research and drug development. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The molecular structure is as follows:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the aromatic ring and the ethoxymethoxy group.
Experimental Protocol
A robust NMR analysis begins with careful sample preparation and selection of appropriate instrumental parameters.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids due to its ability to dissolve polar compounds and the presence of exchangeable protons from the B(OH)₂ group.[2] Chloroform-d (CDCl₃) can also be used.
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Instrument : 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Pulse Program : Proton-decoupled pulse program to yield singlets for all carbon signals.
-
Number of Scans : Due to the low natural abundance of ¹³C, 1024 or more scans are required.[2]
-
Referencing : The solvent peak (DMSO-d₆ at δ ~39.52 ppm) is used as the internal standard.[4]
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the EOM group. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted phenyl ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~7.7-7.8 | Doublet (d) | 2H | H-2, H-6 (ortho to B(OH)₂) | The boronic acid group is electron-withdrawing, deshielding the adjacent protons. |
| ~7.0-7.1 | Doublet (d) | 2H | H-3, H-5 (ortho to -OEOM) | The oxygen of the EOM group is electron-donating, shielding these protons relative to H-2/H-6. |
| ~5.3 | Singlet (s) | 2H | -O-CH₂ -O- | Protons of the methylene bridge between two oxygen atoms, typically appearing in this region. |
| ~3.7 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to an oxygen and coupled to the methyl group protons. |
| ~1.2 | Triplet (t) | 3H | -CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |
| ~8.0 (broad) | Singlet (s) | 2H | B(OH )₂ | The acidic protons of the boronic acid group are exchangeable and often appear as a broad singlet. This peak may not be observed in the presence of D₂O. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide confirmation of all unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~160 | C4 (ipso-carbon to -OEOM) | The carbon atom is directly attached to a highly electronegative oxygen atom. |
| ~137 | C2, C6 (aromatic) | Aromatic carbons ortho to the boronic acid group. |
| ~130 (variable) | C1 (ipso-carbon to B(OH)₂) | The chemical shift of the carbon attached to boron can be broad and is highly dependent on solvent and concentration. |
| ~115 | C3, C5 (aromatic) | Aromatic carbons ortho to the electron-donating -OEOM group. |
| ~93 | -O-C H₂-O- | The acetal carbon is significantly deshielded by two adjacent oxygen atoms. |
| ~65 | -O-C H₂-CH₃ | Aliphatic carbon attached to one oxygen atom. |
| ~15 | -CH₂-C H₃ | Terminal aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation : Modern IR analysis is most conveniently performed using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.[2]
-
IR Spectrum Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.[2]
-
Spectral Range : 4000–400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Interpretation of Key IR Absorptions
The IR spectrum of this compound is expected to be dominated by strong absorptions from the O-H, C-H, B-O, and C-O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500–3200 (broad) | O-H stretch | B(OH)₂ | A very broad and strong band characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. |
| 3100–3000 | C-H stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |
| 2980–2850 | C-H stretch | Aliphatic C-H | Corresponds to the C-H bonds in the ethoxymethyl group. |
| ~1605, ~1510 | C=C stretch | Aromatic Ring | Characteristic absorptions for a substituted benzene ring. |
| ~1350 (strong) | B-O stretch | B-O | A strong, characteristic absorption confirming the presence of the boronic acid moiety.[5] |
| ~1250, ~1080 | C-O stretch | Ether (Ar-O, O-C-O) | Strong absorptions corresponding to the various C-O single bonds of the ethoxymethoxy ether group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Experimental Protocol
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
-
Mass Spectrum Acquisition :
-
Instrument : A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[5]
-
Ionization Mode : Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested. The negative mode is often sensitive for boronic acids.[6]
-
Mass Range : m/z 50–500.
-
Expected Mass Spectrum Data
The molecular formula of this compound is C₉H₁₃BO₄.
-
Calculated Monoisotopic Mass : 196.0856 Da.
In an HRMS experiment, the primary goal is to observe the pseudomolecular ion with high mass accuracy.
| m/z (Daltons) | Ion | Ionization Mode | Significance |
| 197.0934 | [M+H]⁺ | ESI Positive | Protonated molecule; confirms the molecular weight. |
| 195.0777 | [M-H]⁻ | ESI Negative | Deprotonated molecule; often a highly stable and abundant ion for boronic acids.[6] |
| 219.0755 | [M+Na]⁺ | ESI Positive | Sodium adduct; commonly observed in ESI-MS. |
Plausible Fragmentation Pathway: Under ESI conditions, fragmentation can occur. A likely fragmentation pathway involves the cleavage of the acetal C-O bond, which is relatively weak.
Caption: A plausible fragmentation pathway for the protonated molecule in ESI-MS.
Workflow for Spectroscopic Analysis
The logical flow for a comprehensive characterization of this compound integrates these techniques to build a complete structural picture.
Caption: General workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide outlines the expected spectroscopic characteristics of this compound. By combining NMR for detailed structural connectivity, IR for functional group identification, and HRMS for molecular formula confirmation, researchers can confidently verify the identity, structure, and purity of this valuable synthetic intermediate. The provided protocols and predicted data serve as a reliable baseline for the analysis and quality control of this compound in a research or drug development setting.
References
The Ethoxymethoxy Group as a Modulator of Boronic Acid Reactivity in Cross-Coupling Chemistry
An In-Depth Technical Guide
Abstract
Boronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The reactivity of these organoboron compounds can be exquisitely tuned by the electronic and steric nature of their substituents. This technical guide provides an in-depth analysis of the role of the ethoxymethoxy (EOM) group, particularly as an ortho-substituent on an arylboronic acid, in modulating reactivity. Far from being a simple spectator, the EOM group exerts a trifecta of effects—electronic, steric, and coordinative—that significantly influence reaction kinetics, catalyst behavior, and overall synthetic efficiency. This paper will dissect these roles, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage these effects in complex molecular synthesis.
Introduction: The Dynamic Nature of Boronic Acids
Boronic acids, with the general formula R-B(OH)₂, are Lewis acidic compounds whose utility is centered on the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][3] The efficiency of this step, where the organic moiety is transferred from the boron atom to the palladium center, is the linchpin of the entire cross-coupling process and is highly sensitive to the chemical environment of the boronic acid.[4]
Key to harnessing their full potential is the ability to control their stability and reactivity. While protecting groups for the boronic acid moiety itself (e.g., pinacol esters, MIDA boronates) are common strategies to enhance stability, the introduction of functional groups onto the organic framework offers a more nuanced method of modulating reactivity.[5] The ethoxymethoxy (EOM) group, a well-known acid-labile protecting group for alcohols, presents a fascinating case study when incorporated as a substituent on an arylboronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the impact of the EOM group, one must first appreciate the fundamental steps of the Suzuki-Miyaura reaction. The generally accepted mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
The transmetalation step is often rate-limiting and requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] It is at this critical juncture that the substituents on the boronic acid exert their most profound influence.
The Multifaceted Role of the ortho-Ethoxymethoxy Substituent
When positioned at the ortho-position of a phenylboronic acid, the EOM group (-OCH₂OCH₂CH₃) is uniquely poised to interact with the reactive center. Its influence can be deconstructed into three primary effects.
Electronic Effect: Modulating Nucleophilicity
The ether oxygen atom directly attached to the aromatic ring dictates the electronic contribution of the EOM group. This oxygen atom exerts two opposing effects:
-
Resonance Donation (+M Effect): The lone pairs on the oxygen can delocalize into the π-system of the aryl ring, increasing the electron density. This effect is particularly pronounced at the ortho and para positions.
-
Inductive Withdrawal (-I Effect): Due to its electronegativity, the oxygen atom pulls electron density from the ring through the sigma bond.
For alkoxy groups, the resonance effect typically dominates, rendering the group net electron-donating.[6] This increased electron density on the aryl ring enhances its nucleophilicity, which can facilitate a faster or more efficient transmetalation step.[7][8] This is a crucial factor, as efficient transmetalation can outcompete side reactions like protodeboronation, especially with sensitive substrates.
Steric Effect: A Double-Edged Sword
Any substituent in the ortho position will impart steric hindrance around the C-B bond. The bulky EOM group is no exception. This steric congestion can hinder the approach of the boronic acid to the palladium complex, potentially slowing the rate of transmetalation.[4] For extremely crowded couplings, such as the synthesis of tetra-ortho-substituted biaryls, this steric clash can be a significant barrier, often requiring specialized, bulky phosphine ligands (e.g., AntPhos, BI-DIME) and forcing conditions to achieve viable yields.[9][10][11][12]
However, this steric bulk can also be advantageous in certain contexts, such as controlling atropisomerism in the synthesis of axially chiral biaryls.[13] The rotational barrier of the final product can be significantly influenced by the size of the ortho substituents.
Coordinative Effect: Intramolecular Chelation
Perhaps the most compelling role of the ortho-EOM group is its potential for intramolecular coordination, or chelation. The Lewis acidic empty p-orbital on the boron atom and the transiently electron-deficient palladium center are both susceptible to coordination by the Lewis basic ether oxygens of the EOM group.
Studies on ortho-methoxyphenylboronic acid have suggested the existence of a metal-oxygen chelation effect during the transition state, which influences reaction selectivity.[13] The EOM group, with its two ether oxygens, presents an even more potent chelating opportunity. This intramolecular chelation can have several consequences:
-
Stabilization: Coordination to the boron center can stabilize the boronic acid, potentially reducing the rate of protodeboronation.
-
Geometric Constraint: Chelation can pre-organize the molecule into a specific conformation for the transmetalation step, lowering the entropic barrier and potentially accelerating the reaction.
-
Modulation of Lewis Acidity: Interaction with the boron center can alter its Lewis acidity, thereby affecting the equilibrium of boronate formation and the overall reaction kinetics.[14]
Figure 2: Postulated chelation of the ortho-EOM group. The ether oxygens can coordinate to the empty p-orbital of the boron atom, forming a stable five- or six-membered ring that influences reactivity.
This chelate effect is a powerful hypothesis that rationalizes the unique behavior observed in some ortho-alkoxy substituted systems and provides a strong basis for further investigation and exploitation in catalyst design.
Practical Applications and Experimental Protocols
The utility of the EOM group is predicated on its reliable synthesis and predictable stability. It is stable to the basic conditions of the Suzuki-Miyaura coupling but can be readily removed post-coupling with mild acid if the free phenol is the desired target.
Synthesis of 2-(Ethoxymethoxy)phenylboronic Acid
The synthesis of ortho-EOM substituted phenylboronic acids typically proceeds via a lithium-halogen exchange followed by borylation. The following protocol is adapted from a reliable method for the analogous methoxymethyl (MOM) derivative.[15]
Workflow for Synthesis:
Figure 3: Experimental workflow for the synthesis of an ortho-EOM substituted phenylboronic acid.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1-bromo-2-(ethoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78 °C.
-
Lithiation: Add tert-butyllithium (1.1 - 1.2 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate (1.5 eq) as a neat liquid. Stir the mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Acidify the mixture to approximately pH 3 with acetic acid.
-
Isolation: Extract the product with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by washing with a nonpolar solvent like hexane to yield the desired boronic acid as a solid.[15]
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for coupling an EOM-substituted arylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary, especially for sterically demanding substrates.
Table 1: General Conditions for Suzuki-Miyaura Coupling
| Component | Recommended Reagent/Condition | Stoichiometry (eq) | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | 1.0 | Standard electrophile. Chlorides may require more active catalyst systems. |
| Boronic Acid | 2-(Ethoxymethoxy)phenylboronic acid | 1.2 - 1.5 | Excess ensures complete consumption of the limiting aryl halide. |
| Palladium Precatalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | 0.01 - 0.05 | Standard, effective catalysts for many couplings. |
| Ligand (if needed) | PPh₃ or specialized biarylphosphine (e.g., SPhos) for hindered cases | 2-4 per Pd | Stabilizes the catalyst and facilitates oxidative addition/reductive elimination. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid to the boronate form for transmetalation.[3] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | - | Biphasic systems are common; polar aprotic solvents can also be effective. |
| Temperature | 80 - 110 °C | - | Sufficient thermal energy is required to drive the catalytic cycle. |
Step-by-Step Protocol:
-
Setup: To a reaction vessel, add the aryl halide (1.0 eq), 2-(ethoxymethoxy)phenylboronic acid (1.5 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 0.02 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent(s) (e.g., a 4:1 mixture of Toluene:Water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The ethoxymethoxy group, when strategically placed on an arylboronic acid, is a powerful modulator of reactivity. Its influence extends beyond simple steric bulk, offering a combination of electronic activation and potential intramolecular coordination that can be harnessed to control reaction outcomes in Suzuki-Miyaura cross-coupling. The electron-donating nature of the EOM group can promote the critical transmetalation step, while its steric presence can be either a challenge to overcome with advanced catalyst systems or a tool for stereochemical control. The hypothesized chelation effect presents a compelling mechanistic rationale for its unique behavior and warrants further physical organic investigation. For the practicing chemist, understanding these multifaceted roles allows for more rational substrate design and reaction optimization, unlocking new pathways to complex molecular architectures in pharmaceutical and materials science.
References
- 1. Coordination control of intramolecular electron transfer in boronate ester-bridged donor–acceptor molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
The Strategic Application of Protecting Groups in the Synthesis of Arylboronic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
Arylboronic acids are indispensable building blocks in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the rapid construction of complex molecular architectures has cemented their role in pharmaceutical and materials science research. However, the synthesis of functionally diverse arylboronic acids is often complicated by the inherent reactivity of both the boronic acid moiety and other functional groups present on the aromatic ring. This guide provides an in-depth exploration of the strategic use of protecting groups to navigate these synthetic challenges. We will delve into the causality behind experimental choices, offering field-proven insights into protecting the boronic acid itself and masking other reactive functionalities during the critical C–B bond-forming steps. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the rational design of synthetic routes to complex, high-value arylboronic acid derivatives.
The Indispensable Role and Inherent Challenges of Arylboronic Acids
Arylboronic acids and their corresponding esters are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. Their stability to air and moisture, coupled with their generally low toxicity, makes them superior reagents compared to many other organometallics. However, their synthesis and application are not without challenges:
-
Instability of the Boronic Acid Moiety: Free boronic acids are susceptible to side reactions such as protodeboronation and trimerization to form boroxines. Certain boronic acids can also be unstable under acidic or oxidative conditions.[1]
-
Reactivity of Aryl Functional Groups: The methods used to install the boronic acid group, such as ortho-lithiation followed by borylation, involve highly basic and nucleophilic organometallic intermediates.[2] These conditions are incompatible with acidic protons (e.g., in phenols, anilines, carboxylic acids) or electrophilic centers (e.g., aldehydes, ketones).
-
Chemoselectivity: In molecules with multiple reactive sites, achieving selective borylation at the desired position requires a robust strategy to differentiate between functional groups.[3]
Protecting groups offer a powerful solution to these challenges, acting as temporary masks to shield reactive functionalities, thereby ensuring the desired chemical transformation proceeds with high yield and selectivity.[3][4]
Protecting the Boronic Acid: Enhancing Stability and Enabling Iterative Synthesis
While seemingly counterintuitive to protect the very group one wishes to install, protecting the boronic acid moiety itself can be crucial for purification, stability, and advanced synthetic strategies like iterative cross-coupling.[1]
Pinacol Esters: The Workhorse of Boronic Acid Protection
Pinacol boronate esters are the most widely used form of protected boronic acids.[1]
-
Rationale for Use: Pinacol esters are significantly more stable than the free boronic acids, allowing for easier handling and purification by column chromatography. Their steric bulk reduces susceptibility to hydrolysis and other degradation pathways. They are readily formed through Miyaura or Hartwig C-H borylation reactions or by condensation of the boronic acid with pinacol.[1]
-
Reactivity Profile: Pinacol esters are generally stable enough for purification but sufficiently reactive to participate directly in Suzuki-Miyaura coupling reactions without prior deprotection.[1]
Experimental Protocol: Formation of a Phenylboronic Acid Pinacol Ester
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.5 M).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by silica gel chromatography.
MIDA Boronates: A Revolution in Stability and Controlled Release
N-methyliminodiacetic acid (MIDA) boronates, developed by the Burke group, represent a significant advancement in boronic acid protection.
-
Causality of Stability: MIDA is a tridentate ligand that complexes with the boron atom, changing its hybridization from sp² to a more stable, tetracoordinate sp³ state. This coordinative shielding of boron's empty p-orbital dramatically deactivates its Lewis acidity, rendering it unreactive under a wide range of conditions, including Suzuki-Miyaura coupling, oxidation, and reduction.[1]
-
Key Advantages: MIDA boronates are exceptionally stable, often existing as bench-stable, crystalline solids that are fully compatible with silica gel chromatography. This allows for the multi-step synthesis and rigorous purification of complex boronic acid precursors.[4]
-
Deprotection and "Slow Release": The MIDA group is readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) to liberate the free boronic acid. This feature enables "slow release" cross-coupling, where the boronic acid is generated in situ, minimizing decomposition and side reactions, which is particularly beneficial for unstable boronic acids.[4]
Experimental Protocol: MIDA Protection of an Arylboronic Acid
-
Setup: In a round-bottom flask, combine the arylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Reaction: Add a solvent mixture, typically toluene and DMSO, and heat to reflux with a Dean-Stark trap to remove water. The reaction is driven to completion by the removal of water.
-
Work-up: After cooling, the MIDA boronate can be isolated. Purification is typically achieved by silica gel chromatography, taking advantage of the unique binary affinity of MIDA boronates (immobile in ether, mobile in THF).
Trifluoroborates: Crystalline and Stable Alternatives
Potassium aryltrifluoroborates (ArBF₃K) are another popular class of boronic acid surrogates.
-
Properties: They are typically highly crystalline, free-flowing solids that are stable to air and moisture. The electron-donating fluorine atoms fill the empty orbital of the boron, making them highly stable towards oxidation.[1]
-
Reactivity: Unlike pinacol esters, trifluoroborates are generally unreactive in Suzuki-Miyaura couplings and require hydrolysis (often in situ with a Lewis or Brønsted acid or base) to the corresponding boronic acid for transmetalation to occur.
Strategic Protection of Functional Groups on the Aryl Ring
The true challenge often lies in preparing arylboronic acids that bear other reactive functional groups. The choice of protecting group is dictated by its ability to withstand the borylation conditions while being removable under conditions that do not affect the newly installed boronic acid.
Logical Workflow for Protected Arylboronic Acid Synthesis
The general strategy involves protecting the reactive functional group on an aryl halide precursor, installing the boronic acid (or a protected version), and then selectively deprotecting as needed.
Caption: General workflow for synthesizing functionalized arylboronic acids.
Protecting Phenolic Hydroxyl (-OH) Groups
The acidic proton of a phenol (pKa ~10) is incompatible with organolithium reagents used in lithiation-borylation.
-
Silyl Ethers (TBDMS, TIPS): Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are excellent choices. They are robust against strong bases and nucleophiles but are readily cleaved by fluoride sources (e.g., TBAF) or acid, conditions which are typically orthogonal to the boronic acid moiety. The steric bulk of these groups also influences their stability.[3]
-
Benzyl Ethers (Bn): Benzyl ethers are very stable to a wide range of acidic and basic conditions. Deprotection is achieved via hydrogenolysis (H₂/Pd-C), a mild method that is compatible with most boronic esters.
Protecting Anilino (-NH₂) Groups
Primary and secondary anilines possess acidic N-H protons that will quench organolithium reagents.
-
tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups. It is stable to basic conditions required for lithiation but is easily removed with strong acid (e.g., TFA), which is generally compatible with robust boronic esters like pinacolates.[5]
-
Dibenzyl (Bn₂): For lithiation-borylation, double protection is often necessary as the remaining N-H proton of a mono-protected amine can still be acidic enough to interfere. N,N-dibenzyl protection renders the nitrogen non-acidic and is stable to organolithiums. Deprotection is achieved by hydrogenolysis.
Protecting Carbonyl (Aldehyde/Ketone) Groups
Aldehydes and ketones are highly electrophilic and will be readily attacked by organolithium or Grignard reagents.
-
Acetals/Ketals: Cyclic acetals (formed with ethylene glycol) are the standard protecting group for carbonyls. They are exceptionally stable to strong bases and nucleophiles but are easily hydrolyzed back to the carbonyl with mild aqueous acid.[3] This protection/deprotection chemistry is orthogonal to most boronic acid derivatives.
Experimental Protocol: Acetal Protection of an Aromatic Aldehyde
-
Setup: Dissolve the aryl aldehyde (e.g., 4-bromobenzaldehyde) (1.0 eq) in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed. Monitor the reaction by TLC until completion.
-
Work-up: Cool the reaction, wash with saturated aqueous NaHCO₃ solution to neutralize the acid, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected aldehyde, which can then be used in a lithiation-borylation sequence.
Protecting Carboxylic Acid (-COOH) Groups
The acidic proton of a carboxylic acid (pKa ~4-5) is the most immediate point of reactivity with organometallic reagents.
-
Esters (Methyl, Ethyl, Benzyl): Conversion to an ester is the most common strategy. While simple methyl or ethyl esters may be susceptible to attack by organolithiums, they are often sufficiently robust for metal-catalyzed borylation reactions. Benzyl esters offer the advantage of deprotection via mild hydrogenolysis.
-
Oxazolines: For reactions involving strong organometallic reagents, oxazolines provide excellent protection. They are stable to these conditions and can be hydrolyzed back to the carboxylic acid under acidic conditions.[3]
Orthogonal Protecting Group Strategies
In the synthesis of complex, polyfunctional molecules, the ability to selectively remove one protecting group in the presence of others is paramount. This concept is known as orthogonality.[3][4] A well-designed synthetic route will employ a suite of orthogonal protecting groups that can be removed in a planned sequence.
Caption: Orthogonality of common protecting groups and their deprotection conditions.
Table 1: Summary of Protecting Groups for Arylboronic Acid Synthesis
| Functional Group | Protecting Group (PG) | Protection Conditions | Deprotection Conditions | Stability Notes |
| Boronic Acid | Pinacol (Bpin) | Pinacol, Dean-Stark | H₃O⁺ (harsh), NaIO₄, or transesterification | Stable to chromatography; can be used directly in Suzuki coupling. |
| MIDA | MIDA, Dean-Stark | Mild aq. base (e.g., 1M NaOH, NaHCO₃) | Exceptionally stable; inert to Suzuki conditions; enables iterative coupling. | |
| Phenol (-OH) | TBDMS/TIPS | R₃SiCl, Imidazole | TBAF or mild acid (e.g., AcOH) | Stable to strong bases (n-BuLi) and nucleophiles. |
| Benzyl (Bn) | BnBr, Base (e.g., K₂CO₃) | H₂, Pd/C | Very robust; stable to most acidic and basic conditions. | |
| Amine (-NH₂) | Boc | Boc₂O, Base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) | Stable to bases and nucleophiles. |
| Dibenzyl (Bn₂) | BnBr, Base | H₂, Pd/C | Provides full protection against organolithiums. | |
| Carbonyl (C=O) | Acetal | Ethylene glycol, cat. acid | Mild aq. acid (e.g., HCl/H₂O) | Stable to strong bases, nucleophiles, and hydrides. |
| Carboxylic Acid | Benzyl Ester | BnOH, Acid catalyst | H₂, Pd/C | Stable to mild base; avoids saponification issues. |
| Oxazoline | Amino alcohol, Dean-Stark | Strong acid hydrolysis | Very stable to organometallic reagents. |
Conclusion and Future Outlook
The strategic use of protecting groups is not merely an auxiliary technique but a central pillar in the synthesis of functionalized arylboronic acids. A profound understanding of the stability and reactivity of different protecting groups under various borylation conditions is essential for the efficient and rational design of synthetic routes. The development of robust and orthogonal protecting groups, exemplified by the MIDA boronates, has transformed the field, enabling the construction of previously inaccessible molecular scaffolds. As the demand for increasingly complex and diverse small molecules continues to grow in drug discovery and materials science, the innovation and judicious application of protecting group strategies will remain a critical enabler of scientific progress. Researchers equipped with this knowledge are better positioned to overcome synthetic hurdles, accelerate discovery timelines, and ultimately, deliver the next generation of high-impact molecules.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
Methodological & Application
Advanced Synthesis of Biaryl Phenols: Applications and Protocols for (4-(Ethoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
An Application Guide for Researchers
Introduction: The Strategic Use of Protected Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of polyolefins, styrenes, and, most notably, substituted biphenyls.[1] These biaryl motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials.
Within the vast library of available organoboron reagents, (4-(Ethoxymethoxy)phenyl)boronic acid offers a strategic advantage for synthetic chemists. It serves as a precursor to 4-hydroxybiphenyl structures, where the phenolic hydroxyl group is temporarily masked by an ethoxymethyl (EOM) ether. This protection is critical, as the acidic proton of an unprotected phenol can interfere with the basic conditions of the Suzuki-Miyaura reaction, leading to side reactions or catalyst deactivation. The EOM group is stable under the necessary basic conditions but can be readily removed in a subsequent step, providing a clean and efficient pathway to valuable phenolic products.[3][4]
This guide provides a comprehensive overview of the application of this compound, detailing the reaction mechanism, optimization parameters, and step-by-step protocols for its successful implementation in Suzuki-Miyaura cross-coupling reactions.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[5] The cycle consists of three fundamental steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the organohalide (R¹-X). This step oxidizes the palladium to Pd(II), forming a square planar complex.[2][6][7] The reactivity of the organohalide is crucial, with the typical trend being I > Br > OTf >> Cl.[5]
-
Transmetalation: This is the key step where the organic moiety from the boron reagent is transferred to the palladium center. The reaction requires a base, which plays a crucial role by activating the boronic acid. The base converts the boronic acid into a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[1][8][9] The exact mechanism of this ligand exchange is still a subject of detailed study but its necessity is undisputed.[1]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success and efficiency of the coupling reaction depend on the careful selection of several key components.
| Parameter | Common Choices & Considerations | Rationale & Expert Insights |
| Palladium Source & Ligand | Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃.Ligands: PPh₃, PCy₃, SPhos, XPhos, Buchwald-type ligands. | The choice of ligand is critical. Electron-rich and bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides or sterically hindered substrates.[10][11][12] For many standard couplings, pre-catalysts like Pd(PPh₃)₄ are sufficient and convenient. |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH.Organic: Et₃N, DIPEA. | The base is essential for activating the boronic acid.[8] K₃PO₄ is often effective for challenging or sterically demanding couplings.[13] Cs₂CO₃ is highly effective but more expensive. The solubility of the base is also a key factor; aqueous solutions are commonly used.[14] |
| Solvent | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often in a biphasic mixture with water. | A polar, aprotic solvent is typically used to dissolve the organic reactants and catalyst. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1][5][15] Proper degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Aryl Halide Partner | Aryl iodides, bromides, triflates, and chlorides. | Reactivity generally follows the order I > Br > OTf > Cl.[5] While aryl chlorides are economically attractive, their lower reactivity often necessitates more active catalyst systems (e.g., those with bulky, electron-rich ligands) and higher reaction temperatures.[10] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a representative procedure for the coupling of this compound with a generic aryl bromide.
Materials and Reagents:
-
Aryl Bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (deionized)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel (for chromatography)
Procedure:
-
Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add toluene (8 mL) and a 2M aqueous solution of K₂CO₃ (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure EOM-protected biaryl product.[19][20]
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Protocol 2: Deprotection of the Ethoxymethyl (EOM) Ether
The final step to access the target phenol is the removal of the EOM protecting group, which is typically achieved under acidic conditions.
Materials and Reagents:
-
EOM-protected biaryl (1.0 equiv)
-
Methanol or Tetrahydrofuran (THF) (solvent)
-
Hydrochloric Acid (HCl), 3M aqueous solution
-
Ethyl acetate (for workup)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for workup)
Procedure:
-
Dissolution: Dissolve the EOM-protected biaryl (1.0 mmol) in methanol or THF (10 mL) in a round-bottom flask.
-
Acid Addition: Add 3M aqueous HCl (3 mL) to the solution.
-
Reaction: Stir the mixture at room temperature. The deprotection is often complete within 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.[3][4]
-
Neutralization: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure to yield the crude phenolic biaryl, which can be further purified by recrystallization or chromatography if necessary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Inappropriate base or solvent. | 1. Use fresh catalyst or a robust pre-catalyst.2. Ensure the reaction setup is free of oxygen by thoroughly purging with inert gas.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[5] | Improve degassing procedures. Ensure all solvents are sparged with inert gas before use. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source before transmetalation can occur. | Use a stronger, non-nucleophilic base or anhydrous conditions if possible. Boronic esters (e.g., pinacol esters) are generally more stable against protodeboronation.[5] |
| Incomplete Reaction | 1. Low reactivity of the aryl halide (e.g., a chloride).2. Steric hindrance around the reaction center. | 1. Increase reaction temperature and/or time.2. Switch to a more active catalyst system with a bulkier, electron-rich ligand (e.g., SPhos, XPhos).[12][21] |
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Boronic Acids: While generally stable, boronic acids can be irritants. Avoid inhalation of dust and skin contact.[16]
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases: Concentrated basic solutions are corrosive. Handle with care and appropriate PPE.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]
- 17. 957062-54-3|this compound|BLD Pharm [bldpharm.com]
- 18. This compound, CasNo.957062-54-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using (4-(Ethoxymethoxy)phenyl)boronic Acid
Introduction: Strategic Use of (4-(Ethoxymethoxy)phenyl)boronic Acid in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl moieties which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound is a valuable building block in this context. The ethoxymethyl (EOM) ether serves as a robust protecting group for the phenolic hydroxyl functionality, allowing for the participation of the boronic acid in palladium-catalyzed coupling reactions without interference from the acidic phenol proton. This protecting group can be readily removed post-coupling to yield the corresponding 4-hydroxybiaryl derivative, a common motif in biologically active molecules.
This technical guide provides a comprehensive overview of the palladium-catalyzed synthesis utilizing this compound, with a focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols for both the coupling reaction and the subsequent deprotection, and offer insights into the selection of catalysts and reaction conditions to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate.[1][2] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate.
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
References
Application Notes & Protocols: (4-(Ethoxymethoxy)phenyl)boronic Acid in Pharmaceutical Synthesis
Introduction: A Strategic Building Block for Phenolic Scaffolds
In the landscape of modern medicinal chemistry, the strategic introduction of specific pharmacophores is paramount to the successful design of novel therapeutics. The phenol moiety, in particular, is a recurring and vital structural motif found in a vast number of approved pharmaceutical agents and natural products.[1][2] Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions with biological targets, influencing potency, selectivity, and pharmacokinetic properties.[3][4]
However, the free hydroxyl group of a phenol can be reactive under various synthetic conditions, often interfering with key bond-forming reactions. This necessitates the use of protecting groups. (4-(Ethoxymethoxy)phenyl)boronic acid (CAS No. 957062-54-3) has emerged as a highly valuable building block for this exact purpose.[5][6] It serves as a stable, efficient precursor for introducing a 4-hydroxyphenyl group via robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[7][8] The ethoxymethyl (EOM) ether acts as a reliable protecting group, stable to the basic conditions of the coupling reaction, yet readily cleavable under mild acidic conditions to unveil the desired phenol.[9]
This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, offering detailed protocols and the scientific rationale behind its use.
| Compound Property | Value |
| IUPAC Name | [4-(Ethoxymethoxy)phenyl]boronic acid |
| CAS Number | 957062-54-3[5][6][10][11][12] |
| Molecular Formula | C₉H₁₃BO₄[5][11] |
| Molecular Weight | 196.01 g/mol [5][11] |
| Appearance | Off-white solid[5] |
| Storage | 2-8°C, Inert atmosphere[5][12] |
Part 1: Core Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[13] It has become one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl cores common in many drug molecules.[14][15][16] The reaction's popularity stems from its mild conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids.[14][16]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[13][17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[17][18]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is a crucial step where the new carbon-carbon bond is staged.[17][18]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the catalytically active Pd(0) species.[13][17]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a biaryl ether using this compound and a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction Vessel (e.g., Schlenk flask or microwave vial)
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) and stir vigorously for 4–16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the EOM-protected biaryl product.
| Parameter | Common Variation | Rationale / Insight |
| Catalyst | PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., SPhos) | The choice of catalyst and ligand can be crucial for challenging substrates (e.g., sterically hindered or electron-deficient aryl halides). Dppf-based catalysts often show broad applicability. |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Cesium carbonate (Cs₂CO₃) is a stronger, more soluble base that can accelerate the transmetalation step, often improving yields for less reactive partners. |
| Solvent | Toluene/EtOH/H₂O, DMF, THF | Solvent choice affects the solubility of reagents and the stability of the catalyst. An aqueous component is typically required to facilitate the transmetalation step. |
| Equivalents | 1.1 to 2.0 equiv of boronic acid | A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions. |
Part 2: Unveiling the Phenol: EOM Group Deprotection
The ethoxymethyl (EOM) group is an acetal, which is stable under the neutral to strongly basic conditions of many synthetic transformations, including the Suzuki coupling. Its removal is typically achieved under acidic conditions, which catalyze the hydrolysis of the acetal back to the parent alcohol (phenol) and byproducts.[9][19]
Protocol 2: Acid-Catalyzed Deprotection of the EOM Ether
This protocol outlines the cleavage of the EOM group to yield the final phenolic compound.
Materials:
-
EOM-protected biaryl (from Protocol 1, 1.0 equiv)
-
Acid (e.g., 2M Hydrochloric Acid (HCl), Trifluoroacetic acid (TFA))
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol, or Dichloromethane)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolution: Dissolve the EOM-protected compound in a suitable organic solvent like THF or methanol in a round-bottom flask.
-
Acid Addition: Add the aqueous acid (e.g., 2M HCl, 2–4 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–50 °C) for 1–6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, the final phenolic product can be purified by column chromatography or recrystallization.
Part 3: Strategic Value in Drug Discovery
The use of this compound is a strategic decision in the synthesis of complex molecules. Phenols are key components in drugs targeting a wide range of diseases. For instance, sterically hindered phenols have been identified as potent cytoprotective agents against oxidative stress, a factor in conditions like age-related macular degeneration.[20] The ability to introduce a protected phenol late in a synthetic sequence allows for greater flexibility and convergence, preserving the sensitive hydroxyl group until the molecular scaffold is fully assembled. This strategy is invaluable in constructing libraries of compounds for screening, where the final phenolic hydroxyl can be a key point for derivatization or for establishing crucial interactions with a biological receptor.[3][4]
Safety and Handling
This compound should be handled in a well-ventilated area or fume hood.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust and ensure hands are washed thoroughly after handling.[5] Store the compound in a tightly sealed container in a cool, dry place as recommended.[5][12]
Conclusion
This compound is a versatile and enabling reagent for pharmaceutical research and development. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a robust and reliable method for the synthesis of complex biaryl structures containing a masked phenol. The straightforward, high-yielding protocols for both the coupling and subsequent deprotection make it an attractive choice for medicinal chemists aiming to incorporate the functionally critical 4-hydroxyphenyl moiety into drug candidates. Its use streamlines synthetic routes, enhances molecular diversity, and ultimately accelerates the drug discovery process.
References
- 1. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]
- 6. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 7. innospk.com [innospk.com]
- 8. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. This compound | 957062-54-3 | Benchchem [benchchem.com]
- 11. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [chemicalbook.com]
- 12. 957062-54-3|this compound|BLD Pharm [bldpharm.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. mt.com [mt.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 20. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-(Ethoxymethoxy)phenyl)boronic acid in Organic Electronics Materials
Introduction: A Versatile Building Block for Advanced Organic Electronics
In the rapidly advancing field of organic electronics, the precise engineering of molecular architecture is paramount to achieving high-performance materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). (4-(Ethoxymethoxy)phenyl)boronic acid has emerged as a critical building block in the synthesis of novel π-conjugated polymers and small molecules. Its utility stems from two key features: the boronic acid moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions, and the ethoxymethoxy (EOM) protecting group, which allows for the strategic introduction of a phenolic hydroxyl group. This hydroxyl group can significantly influence the electronic properties, solubility, and morphology of the final material, making this compound a valuable tool for researchers and material scientists.
The EOM group provides a crucial advantage by masking the reactive phenol during the often sensitive polymerization reactions, such as the Suzuki-Miyaura coupling.[1][2] This protection strategy prevents unwanted side reactions and allows for the synthesis of well-defined polymer structures. Subsequently, the EOM group can be cleaved under mild acidic conditions to unveil the phenol functionality. This post-polymerization modification capability opens avenues for fine-tuning the material's properties, such as its HOMO/LUMO energy levels, and for introducing further functionalities.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of organic electronic materials. We will delve into a detailed, field-proven protocol for the synthesis of a blue-emitting polyfluorene copolymer, a class of materials widely investigated for OLED applications.[5][6] Furthermore, we will present a protocol for the subsequent deprotection of the EOM group to yield a functionalized polymer with pendant hydroxyl groups.
Core Application: Synthesis of a Blue-Emitting Polyfluorene Copolymer via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it an indispensable tool in the synthesis of conjugated polymers.[5] In this section, we provide a detailed protocol for the synthesis of an alternating copolymer of 9,9-dioctylfluorene and (4-(ethoxymethoxy)phenyl)fluorene, a material designed for blue emission in OLEDs.
Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manipulating Conjugated Polymer Backbone Dynamics through Controlled Thermal Cleavage of Alkyl Side Chains (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Base Selection for the Activation of (4-(Ethoxymethoxy)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds for pharmaceutical and materials science applications.[1] The choice of base is a critical parameter that dictates the efficiency and success of the coupling, primarily by activating the boronic acid for the crucial transmetalation step. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic selection of a base for Suzuki reactions involving (4-(Ethoxymethoxy)phenyl)boronic acid. We will explore the mechanistic role of the base, factors influencing its selection, and provide a detailed experimental protocol for base screening to optimize reaction outcomes while preserving the integrity of the acid-labile ethoxymethyl (EOM) protecting group.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. The ethoxymethyl (EOM) group serves as a common protecting group for the phenolic hydroxyl functionality, allowing for transformations on other parts of the molecule that would otherwise be incompatible with a free phenol. The EOM group is known for its general stability under basic conditions, which are requisite for the Suzuki-Miyaura coupling, and its susceptibility to cleavage under acidic conditions.[2] This dual characteristic makes it an ideal protecting group for multi-step syntheses where deprotection is desired at a later stage.
The successful application of this boronic acid in Suzuki-Miyaura couplings is highly dependent on the careful selection of the base to ensure efficient activation of the boronic acid without compromising the EOM protecting group or promoting undesirable side reactions.
The Mechanism of Base Activation in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The base plays an indispensable role in the transmetalation step, which is often the rate-determining step of the cycle. Two primary pathways for base activation are generally accepted:
-
The Boronate Pathway: This is the most widely accepted mechanism. The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate.[4][5] This boronate species is significantly more reactive and readily transfers its aryl group to the palladium(II) center.[1][3] Computational studies suggest that the catalytic cycle predominantly proceeds through this pathway, starting with the reaction between the base and the boronic acid.[3]
-
The Hydroxide/Oxo-Palladium Pathway: In this alternative mechanism, the base (typically a hydroxide) first reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex. This complex then undergoes ligand exchange with the neutral boronic acid, facilitating the transfer of the aryl group.
The operative pathway is influenced by the specific base, solvent, and substrates employed. However, the formation of the activated boronate is considered the key role of the base in most applications.
Caption: Catalytic cycle showing the central role of the base.
Factors Influencing Base Selection
The choice of base is not a one-size-fits-all decision. Several factors must be considered to achieve optimal results, especially when working with functionalized substrates like this compound.
-
Basicity and Nucleophilicity: The strength of the base is a primary consideration. Stronger bases like hydroxides (NaOH, KOH) can be very effective but may promote side reactions or degrade sensitive functional groups. Milder bases such as carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often preferred as they provide a good balance of reactivity and functional group tolerance.[4][6]
-
Substrate and Catalyst Compatibility: The electronic nature of the coupling partners and the chosen palladium catalyst/ligand system can influence the optimal base. For instance, electron-rich boronic acids may require a stronger base for efficient activation.
-
Solvent System: The solubility of the base in the reaction solvent is critical.[7] Inorganic bases are often used in aqueous/organic biphasic systems (e.g., Toluene/H₂O, Dioxane/H₂O) to ensure sufficient concentration at the interface where the reaction occurs.
-
Stability of the EOM Protecting Group: While the EOM group is generally stable to bases, extremely harsh basic conditions or prolonged reaction times at high temperatures could potentially lead to cleavage. Therefore, screening for a base that promotes a rapid and efficient reaction at a moderate temperature is advantageous. Milder bases like K₂CO₃ and K₃PO₄ are generally considered safe for acetal protecting groups like EOM.
Comparative Analysis of Common Bases
A screening of different bases is highly recommended to determine the optimal conditions for the Suzuki-Miyaura coupling of this compound. Below is a representative table summarizing the performance of various bases in a model reaction.
Table 1: Screening of Bases for the Suzuki Coupling of this compound with 4-Bromoanisole
| Entry | Base (2.0 equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%)* | Notes |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 4 | 95 | Excellent yield, relatively fast reaction. |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 8 | 91 | Good yield, slightly longer reaction time. |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 93 | High yield, but Cs₂CO₃ is more expensive. |
| 4 | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85 | Slower reaction, moderate yield.[6] |
| 5 | NaOH | Toluene/H₂O (4:1) | 90 | 4 | 88 | Potential for partial deprotection of EOM group observed by TLC. |
| 6 | Et₃N | Toluene | 90 | 24 | <10 | Ineffective for this transformation. |
*Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions. Actual results may vary.
From the illustrative data, it is evident that inorganic bases, particularly potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃), provide high yields for the coupling reaction while maintaining the integrity of the EOM protecting group.
Detailed Experimental Protocol for Base Screening
This protocol provides a general procedure for screening various bases in the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Selected base (K₃PO₄, K₂CO₃, Cs₂CO₃, etc., 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Decision workflow for selecting a suitable base.
Conclusion
The strategic selection of a base is paramount for the successful Suzuki-Miyaura cross-coupling of this compound. While a variety of bases can effect the transformation, milder inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) generally offer the best performance, providing high yields while ensuring the stability of the EOM protecting group. A systematic screening of bases, as outlined in this application note, is a robust strategy to identify the optimal reaction conditions for any specific substrate pairing. By understanding the mechanistic role of the base and the factors influencing its selection, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 6. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
(4-(Ethoxymethoxy)phenyl)boronic acid: A Versatile Reagent for Controlled C-C Bond Formation in Complex Synthesis
Introduction: Navigating Phenolic Functionality in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] However, the presence of reactive functional groups, such as phenols, on the coupling partners can lead to undesired side reactions and decreased yields. Protecting group strategies are therefore essential to temporarily mask this reactivity. (4-(Ethoxymethoxy)phenyl)boronic acid emerges as a highly valuable reagent in this context. The ethoxymethoxy (EOM) group provides a robust shield for the phenolic hydroxyl, allowing for the selective formation of the C-C bond, after which it can be cleanly removed to unveil the desired phenolic biaryl. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in C-C bond formation, complete with mechanistic insights and detailed experimental protocols.
Physicochemical Properties and Handling
This compound (CAS No. 957062-54-3) is a white to off-white solid. While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from the closely related 4-(methoxymethoxy)phenylboronic acid.[3]
Table 1: Physicochemical Properties of this compound and its Analogs
| Property | This compound | 4-(Methoxymethoxy)phenylboronic acid | Notes |
| CAS Number | 957062-54-3 | 162662-27-3 | |
| Molecular Formula | C9H13BO4 | C8H11BO4 | |
| Molecular Weight | 196.01 g/mol | 181.98 g/mol | |
| Appearance | White to off-white solid | White to off-white solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere to prevent degradation. | Store at 2-8°C |
Handling and Safety: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
The Strategic Advantage of the Ethoxymethoxy (EOM) Protecting Group
The choice of the EOM group is strategic. It is stable to the basic conditions typically employed in Suzuki-Miyaura reactions, preventing the premature deprotonation of the phenol which could otherwise coordinate with the palladium catalyst and inhibit catalysis. Furthermore, the EOM group can be readily cleaved under acidic conditions that are often compatible with a wide range of other functional groups present in complex molecules.[4]
Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, in this case, this compound, is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocols
Part 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
To the flask, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the EOM-protected biaryl product.
Table 2: Representative Reagent Quantities for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Sample Amount (for 1 mmol 4-bromoanisole) |
| 4-Bromoanisole | 1.0 | 187 mg |
| This compound | 1.2 | 235 mg |
| Pd(OAc)2 | 0.02 | 4.5 mg |
| PPh3 | 0.08 | 21 mg |
| K2CO3 | 2.0 | 276 mg |
| 1,4-Dioxane/Water (4:1) | - | 5 mL |
Part 2: Deprotection of the Ethoxymethoxy (EOM) Group
This protocol describes the acidic cleavage of the EOM group to yield the final phenolic biaryl product.[4]
Materials:
-
EOM-protected biaryl product (from Part 1)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, e.g., 6M aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the EOM-protected biaryl in tetrahydrofuran (THF) in a round-bottom flask.
-
Add the aqueous hydrochloric acid solution to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired phenolic biaryl.
Caption: Figure 2: Experimental Workflow for Synthesis of Phenolic Biaryls.
Characterization of Products
The successful synthesis of the intermediate and final products should be confirmed by standard analytical techniques.
Table 3: Expected Spectroscopic Data for a Representative Product
| Compound | 1H NMR | 13C NMR | IR (cm-1) | Mass Spec (m/z) |
| 4-ethoxy-4'-methoxy-1,1'-biphenyl (EOM-protected) | Aromatic protons, singlets for OCH3 and OCH2O, triplet and quartet for OCH2CH3 | Aromatic carbons, signals for OCH3, OCH2O, and OCH2CH3 | C-O-C stretching, aromatic C-H stretching | [M]+ |
| 4'-methoxy-[1,1'-biphenyl]-4-ol (Final Product) | Aromatic protons, singlet for OCH3, broad singlet for OH | Aromatic carbons, signal for OCH3 | Broad O-H stretch, C-O stretching, aromatic C-H stretching | [M]+ |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of phenolic biaryls via the Suzuki-Miyaura cross-coupling reaction. The EOM protecting group offers excellent stability under the reaction conditions and can be efficiently removed post-coupling. The protocols and mechanistic insights provided in this application note are intended to serve as a comprehensive guide for researchers in academia and industry, facilitating the synthesis of complex molecules for applications in drug discovery and materials science.
References
Application Notes & Protocols: Strategic Synthesis of Biaryl Phenols using (4-(Ethoxymethoxy)phenyl)boronic acid
Abstract
This document provides a comprehensive guide for the synthesis of biaryl compounds, with a strategic focus on producing valuable biaryl phenol motifs. We detail the application of (4-(Ethoxymethoxy)phenyl)boronic acid as a stable, protected precursor in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This approach allows for the efficient construction of the biaryl backbone, followed by a facile deprotection step to unmask the phenolic hydroxyl group. This methodology is of significant interest to researchers in medicinal chemistry and materials science, where biaryl phenols are crucial structural units. The protocols herein are presented with detailed mechanistic rationale, troubleshooting advice, and optimization strategies to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of a Protected Phenol Precursor
Biaryl structures are ubiquitous in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, stands as one of the most powerful methods for their synthesis due to its mild conditions and exceptional functional group tolerance.[2][3]
However, the direct use of hydroxyphenylboronic acids can be problematic. The acidic proton of the phenol can interfere with the basic conditions of the reaction, and the free hydroxyl group can lead to undesired side reactions or solubility issues. To circumvent these challenges, a protection strategy is employed. The ethoxymethyl (EOM) ether in This compound serves as an ideal protecting group. It is stable to the basic conditions of the coupling reaction but can be readily cleaved under mild acidic conditions post-coupling to reveal the desired phenol.[4][5]
This two-step sequence—coupling followed by deprotection—provides a reliable and high-yielding pathway to otherwise difficult-to-access biaryl phenols.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, illustrated below, involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][6][7]
Key Reaction Components and Their Roles:
-
Palladium Catalyst: The engine of the catalytic cycle. Pd(0) is the active species. Common precursors like Pd(PPh₃)₄ or combinations of a Pd(II) salt (e.g., Pd(OAc)₂) with phosphine ligands are used.[8] Electron-rich and bulky phosphine ligands (e.g., SPhos, Xantphos) or N-heterocyclic carbenes (NHCs) often accelerate the reaction, especially for less reactive aryl chlorides.[6][9][10]
-
Base: Essential for activating the boronic acid. The base converts the boronic acid into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is crucial for the transmetalation step.[9][11][12][13] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rate and yield.[1][13]
-
Solvent: The solvent system must solubilize both the organic and inorganic reagents. Biphasic systems, such as toluene/water or dioxane/water, are very common and effective.[1][14] The choice of solvent can also influence catalyst activity and selectivity.[15][16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organohalides and palladium catalysts can be toxic and should be handled with care.
Protocol 1: Synthesis of 4-Ethoxymethoxy-4'-methylbiphenyl
This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-bromotoluene.
Reagents & Materials:
-
This compound (1.2 equiv.)
-
4-Bromotoluene (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene (solvent)
-
Deionized Water (solvent)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition & Degassing: Add toluene (5 mL) and water (1 mL). Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Rationale: Degassing removes dissolved oxygen, which is critical for catalyst longevity and preventing side reactions.[6]
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (10 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). d. Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure EOM-protected biaryl.
Protocol 2: Deprotection to Yield 4'-Methyl-[1,1'-biphenyl]-4-ol
This protocol describes the acid-catalyzed cleavage of the EOM ether to furnish the final biaryl phenol.
Reagents & Materials:
-
EOM-protected biaryl (from Protocol 1)
-
Methanol (solvent)
-
Hydrochloric Acid (HCl), 3M aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the purified 4-ethoxymethoxy-4'-methylbiphenyl (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Acid Addition: Add 3M aqueous HCl (2 mL) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Work-up: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. b. Remove the methanol under reduced pressure. c. Extract the aqueous residue with ethyl acetate (3 x 15 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: The resulting biaryl phenol is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization or flash column chromatography.
Caption: General experimental workflow for biaryl phenol synthesis.
Data Summary and Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the chosen parameters. The following table provides a guide for optimizing the reaction based on the nature of the aryl halide.
| Aryl Halide (Ar-X) | Typical Catalyst (mol%) | Recommended Base | Solvent System | Typical Temp. (°C) | Expected Reactivity |
| Ar-I | Pd(PPh₃)₄ (1-3%) | K₂CO₃, Na₂CO₃ | Toluene/H₂O | 80-90 | Very High |
| Ar-Br | Pd(PPh₃)₄ (2-5%) or Pd(dppf)Cl₂ (2-3%) | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O | 90-100 | High |
| Ar-Cl | Pd(OAc)₂/SPhos (1-2%) or NHC-Pd cat. | K₃PO₄, KOtBu | Toluene, Dioxane | 100-110 | Moderate (Ligand dependent) |
| Ar-OTf | Pd(OAc)₂/PCy₃ (2-4%) | Cs₂CO₃, K₃PO₄ | THF, Dioxane | 80-100 | High |
Reactivity of aryl halides generally follows the order: I > Br ≈ OTf > Cl >> F.[8]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing; use fresh catalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase temperature; switch to a higher-boiling solvent like dioxane. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Pd(II) species in the reaction mixture. | 1. Improve inert atmosphere technique and solvent degassing.2. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction conditions too harsh (high temp/long time).2. Presence of excess water or protic sources. | 1. Lower reaction temperature; monitor closely and stop when complete.2. Use anhydrous solvents if possible, or minimize the aqueous phase. |
| Incomplete Deprotection | 1. Insufficient acid.2. Short reaction time. | 1. Add more equivalents of acid.2. Allow the reaction to stir for a longer period, monitoring by TLC. |
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions is a robust and highly effective strategy for the synthesis of biaryl phenols. The EOM protecting group provides the necessary stability during the carbon-carbon bond formation, while its facile cleavage under mild acidic conditions allows for the efficient isolation of the desired phenolic products. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, enabling the construction of complex molecules for a wide range of applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOM Ethers [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. quora.com [quora.com]
- 19. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Topic: Strategic Deprotection of the Ethoxymethoxy (EOM) Group Following Suzuki-Miyaura Cross-Coupling
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in complex organic synthesis.
Introduction: The Ethoxymethoxy Group in Modern Synthesis
The ethoxymethoxy (EOM) ether is a crucial acetal protecting group for hydroxyl functionalities, particularly phenols and alcohols, in multi-step organic synthesis. Its popularity stems from its relative stability under a range of conditions, including those encountered in organometallic cross-coupling reactions, yet it can be selectively removed under mildly acidic conditions. This characteristic makes the EOM group an excellent strategic choice for masking hydroxyl groups during the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation. This application note provides a detailed guide to the effective deprotection of the EOM group post-Suzuki coupling, emphasizing the underlying chemical principles and offering a robust, field-tested protocol.
The Strategic Role of EOM in Suzuki Coupling
The Suzuki-Miyaura reaction typically involves the coupling of an organoboron species with an organohalide. The presence of a free hydroxyl group, particularly a phenol, can interfere with the reaction by reacting with the palladium catalyst or the basic conditions often employed. The EOM group provides a reliable shield for this functionality.
Diagram 1: General workflow for Suzuki coupling with an EOM-protected substrate.
Mechanism of EOM Deprotection: An Acid-Catalyzed Hydrolysis
The deprotection of the EOM group is an acid-catalyzed hydrolysis reaction. The reaction is initiated by the protonation of the ether oxygen atom, which is further from the aromatic ring. This protonation makes the EOM group a better leaving group. Subsequent attack by a nucleophile, typically water, leads to the cleavage of the C-O bond and the release of the free hydroxyl group, along with formaldehyde and ethanol as byproducts.
Diagram 2: Simplified mechanism of acid-catalyzed EOM deprotection.
Key Considerations for Post-Suzuki EOM Deprotection
Several factors must be carefully considered to ensure a successful deprotection following a Suzuki coupling:
-
Choice of Acid: The selection of the acid catalyst is critical. While strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be effective, they may not be suitable for substrates with other acid-labile functional groups. Milder acids such as pyridinium p-toluenesulfonate (PPTS) or acetic acid can be employed for more sensitive molecules.
-
Solvent System: The choice of solvent influences the reaction rate and solubility of the starting material and product. Protic solvents like methanol or ethanol are commonly used as they can participate in the reaction and help to solvate the ionic intermediates. A co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) may be necessary to ensure the solubility of nonpolar substrates.
-
Temperature and Reaction Time: EOM deprotection is often carried out at room temperature, but gentle heating may be required for less reactive substrates. The reaction progress should be monitored closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid potential side reactions or degradation of the product.
-
Work-up Procedure: A standard aqueous work-up is typically employed to remove the acid catalyst and other water-soluble byproducts. This usually involves neutralization with a mild base like sodium bicarbonate, followed by extraction with an organic solvent.
Comparative Data for Common Deprotection Conditions
| Acid Catalyst | Typical Concentration | Solvent System | Temperature (°C) | Typical Reaction Time | Notes |
| HCl | 1-6 M | MeOH, EtOH, or THF/H₂O | 0 - 50 | 1 - 12 h | Highly effective but can cleave other acid-sensitive groups. |
| TFA | 10-50% v/v | DCM or neat | 0 - RT | 0.5 - 4 h | Volatile and easy to remove, but corrosive and aggressive. |
| Acetic Acid | 50-80% v/v | H₂O/THF | 25 - 80 | 6 - 24 h | Milder conditions, suitable for some sensitive substrates. |
| PPTS | 0.1-0.3 equiv. | t-BuOH/H₂O or EtOH | 50 - 80 | 4 - 16 h | Excellent for acid-sensitive molecules due to its mild nature. |
Detailed Experimental Protocol: Deprotection of an EOM-Protected Biaryl Phenol
This protocol provides a general procedure for the deprotection of an EOM-protected biaryl phenol, a common product of Suzuki coupling.
Materials:
-
EOM-protected biaryl phenol (1.0 equiv)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the EOM-protected biaryl phenol in methanol (approximately 0.1 M concentration).
-
Acid Addition: While stirring at room temperature, add concentrated HCl dropwise (typically 0.2-0.5 equivalents, but can be used as a 1-3 M solution in MeOH).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (a typical eluent system would be 20-30% ethyl acetate in hexanes). The product spot should be more polar than the starting material.
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral to slightly basic (pH 7-8).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add DCM or EtOAc and transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Diagram 3: Step-by-step experimental workflow for EOM deprotection.
Troubleshooting and Field Insights
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature (to 40-50 °C) or the addition of more acid may be necessary. However, be cautious of potential side reactions with sensitive functional groups.
-
Product Degradation: If product degradation is observed, switch to a milder acid system like PPTS or conduct the reaction at a lower temperature (e.g., 0 °C).
-
Emulsion during Work-up: The formation of an emulsion during extraction can sometimes occur. Adding brine or filtering the mixture through a pad of celite can help to break the emulsion.
Conclusion
The ethoxymethoxy group is a valuable tool in the synthetic chemist's arsenal, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Its reliable protection of hydroxyl groups and its straightforward removal under acidic conditions allow for the efficient synthesis of complex biaryl structures. A thorough understanding of the deprotection mechanism and careful optimization of the reaction conditions are paramount to achieving high yields and purity of the desired final product. The protocol and insights provided in this application note serve as a comprehensive guide for researchers navigating this common synthetic transformation.
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with (4-(Ethoxymethoxy)phenyl)boronic acid
Technical Support Center: Suzuki Coupling Reactions
A-Z Guide for Troubleshooting Low Yields with (4-(Ethoxymethoxy)phenyl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving this compound.
Section 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial challenges and questions users face. We will start broad and progressively narrow our focus to the specifics of the substrate .
Q1: My Suzuki coupling reaction has a low yield. What are the universal first-pass checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Before diving into substrate-specific issues, a systematic check of your fundamental reaction parameters is the most efficient path forward.
-
Reagent Quality & Integrity:
-
Boronic Acid Stability: The quality of your this compound is paramount. Boronic acids are susceptible to degradation over time, primarily through two pathways: trimerization into their boroxine anhydrides and protodeboronation.[1][2][3] We will delve deeper into this in Section 2.
-
Aryl Halide Reactivity: The reactivity of your coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[4] Couplings with aryl chlorides are notably more challenging and often necessitate specialized, highly active catalyst systems.[4][5]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are notoriously susceptible to oxidation.[4] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the catalytically active Pd(0) species and any phosphine ligands.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.
-
Solvent and Base Purity: Always use anhydrous and rigorously degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[4][6] Ensure your base is of high purity and has been stored under anhydrous conditions.
-
Q2: I've confirmed my basic setup is sound. Could the Ethoxymethyl (EOM) protecting group on my boronic acid be causing issues?
A2: This is an excellent question. The EOM group is an acetal, which is generally stable to the basic conditions of a standard Suzuki coupling. However, its stability is not absolute and can be compromised under certain conditions.
-
Latent Acidity: While the reaction is basic overall, localized areas of acidity could potentially arise, especially during workup, which could lead to EOM cleavage. More importantly, certain palladium catalysts or additives might have sufficient Lewis acidity to interact with and potentially cleave the EOM group, although this is less common under standard conditions.
-
Steric Hindrance: The ethoxy-methoxy group is moderately bulky. While it's unlikely to completely inhibit the reaction, it could slow down the kinetics of transmetalation compared to a less hindered boronic acid. This might require slightly more forcing conditions (higher temperature or longer reaction time), which in turn could increase the likelihood of side reactions.
Q3: What are the primary side reactions that consume my this compound and lower my yield?
A3: For arylboronic acids, two side reactions are the most frequent culprits for yield loss: protodeboronation and homocoupling .
-
Protodeboronation: This is a reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[7] This process is often base-catalyzed and is particularly problematic for electron-rich or some heteroaryl boronic acids.[8][9][10] The presence of water in the reaction medium can facilitate this undesired pathway.[7][8]
-
Homocoupling: This is the palladium-catalyzed coupling of two molecules of your boronic acid to form a biaryl byproduct (in this case, 4,4'-bis(ethoxymethoxy)biphenyl). The primary cause of homocoupling is often the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid molecules.[4][11] It can also occur during the reduction of a Pd(II) precatalyst to the active Pd(0) species, where two molecules of the boronic acid are consumed to reduce one molecule of the catalyst.[2][11][12]
Section 2: Deep Dive into Boronic Acid Quality & Stability
The single most common, yet often overlooked, reason for low Suzuki coupling yields is the quality of the boronic acid reagent.[2]
Q4: My this compound is from a commercial supplier and the bottle is new. Can I assume it's pure?
A4: Not necessarily. Boronic acids exist in a dynamic equilibrium with their cyclic anhydride trimers, known as boroxines .[1][3][13] This is a dehydration reaction where three molecules of boronic acid lose three molecules of water.[3][14]
-
The Boronic Acid-Boroxine Equilibrium: This equilibrium is reversible and highly dependent on the presence of water.[1][13][14] Storing boronic acid under strictly anhydrous conditions will drive the equilibrium towards the boroxine. Conversely, the presence of water will shift it back to the monomeric boronic acid.[1][15] While boroxines are often competent in Suzuki couplings, the exact stoichiometry of your active boron species becomes uncertain. A reagent labeled as the boronic acid might actually contain a significant percentage of the boroxine, which has a different molecular weight.
Q5: How can I assess the quality and purity of my boronic acid before starting my reaction?
A5: Analytical validation is crucial. Do not rely solely on the label.
-
NMR Spectroscopy: ¹H NMR is an excellent tool. The signals for the boronic acid monomer will be distinct from those of the boroxine trimer. Adding a drop of D₂O to your NMR sample in an anhydrous solvent (like CDCl₃ or DMSO-d₆) should shift the equilibrium completely to the boronic acid, allowing for a clean spectrum for structural confirmation.[1]
-
HPLC Analysis: Reversed-phase HPLC is a powerful method for assessing the purity of boronic acids and detecting potential impurities or degradation products.[16][17]
The flowchart below outlines a decision-making process for troubleshooting based on initial observations.
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Section 3: Advanced Troubleshooting & Optimization Protocols
If the fundamental checks and boronic acid quality assessment do not resolve the issue, a systematic optimization of the reaction parameters is the next logical step.
Q6: I suspect protodeboronation is my main problem. How can I definitively minimize it?
A6: Protodeboronation is highly dependent on the base, solvent, and temperature.
-
Choice of Base: The base's role is to activate the boronic acid to a more nucleophilic boronate species, but stronger bases can accelerate protodeboronation.[8][9][18] If you are using a strong base like NaOH or KOH, consider switching to a milder base.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices that balance sufficient activity with a lower propensity for causing side reactions.[18] Potassium carbonate (K₂CO₃) is also a widely used and effective base.
-
-
Anhydrous Conditions: While some water is often beneficial or necessary for Suzuki couplings, excessive water can promote protodeboronation.[19][20][21] If you are using an aqueous solvent mixture, try reducing the amount of water or switching to a rigorously dried non-aqueous solvent system with a base like KF.
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition.[2][4][7] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[7][8]
Q7: My reaction is sluggish or stalls. How should I approach optimizing the core components (Catalyst, Base, Solvent)?
A7: A Design of Experiments (DoE) approach is the most rigorous method, but a systematic one-factor-at-a-time (OFAT) screening can also be highly effective.[22]
Table 1: Recommended Starting Points for Parameter Screening
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (For Challenging Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ / SPhos (1-2 mol%) | CataXCium A Pd G3 (1-2 mol%) | PPh₃ is classic but less active. Buchwald ligands (like SPhos) and advanced G3 precatalysts are highly active for a broad range of substrates, including chlorides.[23][24] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | Base strength and cation identity can significantly affect reaction rate and side reactions. K₃PO₄ is often a good balance. Cs⁺ can accelerate reductive elimination.[18] |
| Solvent | Toluene / H₂O (10:1) | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (10:1) | The solvent system affects reagent solubility and catalyst activity. Dioxane and THF are common choices. The amount of water can be critical.[22][25][26] |
| Temperature | 80 °C | 100 °C | 110 °C or Microwave | Higher temperatures increase reaction rates but can also accelerate decomposition pathways. Microwave irradiation can significantly shorten reaction times.[27] |
Experimental Protocols
Protocol 1: Quality Assessment of this compound via ¹H NMR
-
Sample Preparation: Accurately weigh ~10 mg of the boronic acid into a clean NMR tube.
-
Initial Spectrum: Dissolve the sample in ~0.6 mL of an anhydrous deuterated solvent (e.g., DMSO-d₆). Acquire a standard ¹H NMR spectrum. Note the complexity of the aromatic region, which may show signals for both the monomer and the boroxine trimer.
-
Hydrolysis: Add one drop of D₂O to the NMR tube, cap, and shake gently to mix.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum. The equilibrium should shift entirely to the monomeric boronic acid. The aromatic signals should resolve into a clean AA'BB' system, and the B(OH)₂ proton signal will exchange with D₂O and disappear. This confirms the identity and allows for an assessment of purity by comparing the integral of the aromatic protons to those of any impurities.
Protocol 2: General Procedure for a Screening Reaction
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.12 mmol, 1.2 eq), the aryl halide coupling partner (0.10 mmol, 1.0 eq), and the base (0.20 mmol, 2.0 eq).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1.0 mL) via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst/ligand if necessary. Add the appropriate amount of catalyst (e.g., 0.002 mmol, 2 mol%) to the reaction mixture via syringe.
-
Reaction: Place the vial in a preheated heating block at the desired temperature and stir for the designated time (e.g., 2-16 hours).
-
Analysis: After cooling to room temperature, withdraw a small aliquot, dilute with a suitable solvent (e.g., EtOAc), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion and identify products/byproducts.
Visualizing the Mechanism
Understanding the catalytic cycle is key to rational troubleshooting. Low yields often result from an interruption at one of these key stages.
Caption: The Suzuki-Miyaura catalytic cycle and common failure points.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 23. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Preventing protodeboronation of (4-(Ethoxymethoxy)phenyl)boronic acid
Introduction
Welcome to the technical support guide for (4-(Ethoxymethoxy)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. A common and often frustrating challenge encountered with this and similar electron-rich arylboronic acids is protodeboronation, an undesired side reaction that cleaves the C-B bond, leading to reduced yields and purification difficulties.[1][2]
This guide provides in-depth, field-tested insights and actionable protocols to diagnose, troubleshoot, and, most importantly, prevent protodeboronation. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is cleaved from the aryl ring and replaced with a hydrogen atom (a proton).[3] In the context of a Suzuki-Miyaura coupling, this process irreversibly consumes your this compound, converting it into an inert byproduct (in this case, ethoxymethylbenzene). This directly competes with the desired cross-coupling reaction, resulting in lower yields of your target molecule and complicating purification efforts.[4]
Q2: Why is this compound particularly susceptible to protodeboronation?
The susceptibility of an arylboronic acid to protodeboronation is highly dependent on the electronic nature of its substituents.[1] The (4-(Ethoxymethoxy)phenyl) group possesses an electron-donating ethoxymethoxy substituent. Electron-donating groups increase the electron density on the aromatic ring, making the ipso-carbon (the carbon attached to the boron) more susceptible to electrophilic attack by a proton source (like water), especially under the basic conditions required for Suzuki-Miyaura coupling.[1][2]
Q3: What are the primary factors that promote protodeboronation?
Several reaction parameters can accelerate this undesired pathway:
-
High pH (Strong Bases): While a base is essential to activate the boronic acid for transmetalation in the Suzuki catalytic cycle, strong bases (e.g., NaOH, KOH) significantly promote the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which is more prone to protodeboronation.[3][5][6]
-
Elevated Temperatures: High reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[2] The thermal decomposition of the boronic acid itself can also become a factor at higher temperatures.[7][8]
-
Presence of Water: Water can act as the proton source for the C-B bond cleavage.[3] While aqueous-organic solvent mixtures are common in Suzuki couplings, an excessive amount of water can be detrimental.
-
Inefficient Catalytic System: If the desired Suzuki coupling is slow due to a suboptimal catalyst or ligand, the boronic acid is exposed to potentially degrading conditions for a longer period, giving the competing protodeboronation reaction more time to occur.[2][3]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the formation of Pd(II) species that may promote side reactions, including homocoupling and potentially impacting the overall catalytic efficiency, indirectly favoring protodeboronation.[9][10]
Q4: How can I detect and quantify the extent of protodeboronation?
The primary byproduct of the protodeboronation of this compound is ethoxymethylbenzene . You can monitor its formation and quantify the extent of the side reaction using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the appearance of a new, less polar spot corresponding to the byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying the volatile ethoxymethylbenzene byproduct.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most common and effective technique for monitoring the consumption of starting materials and the formation of both the desired product and the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to determine the ratio of the desired product to the protodeboronated byproduct by comparing the integration of characteristic signals.
Troubleshooting Guide
This section addresses common experimental failures and provides a systematic approach to getting your reaction back on track.
| Problem Observed | Potential Root Cause(s) | Recommended Solutions & Action Steps |
| Low or No Yield of Desired Product with significant starting material remaining. | 1. Inefficient catalyst system (slow oxidative addition or reductive elimination).[9] 2. Insufficient base strength or poor base solubility.[11] 3. Poor solubility of reactants at the given temperature. | 1. Optimize Catalyst/Ligand: Switch to a more active catalyst system. For electron-rich systems, consider palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2] 2. Re-evaluate Base: Ensure the base is finely powdered and dry. Consider switching to a base with better solubility in the reaction medium, such as Cs₂CO₃ or K₃PO₄.[11] 3. Adjust Solvent System: Modify the solvent ratio (e.g., increase dioxane in a dioxane/water mixture) or switch to a solvent like THF or 2-MeTHF to improve solubility.[12] |
| Significant Amount of Protodeboronated Byproduct (ethoxymethylbenzene) is observed, with low to moderate yield of the desired product. | 1. Reaction conditions are too harsh (temperature too high, reaction time too long).[2] 2. The base is too strong or used in excess.[3][5] 3. The catalytic system is not efficient enough, making protodeboronation a competitive pathway.[3] | 1. Modify Reaction Conditions: Lower the reaction temperature (e.g., from 100 °C to 80 °C). Monitor the reaction closely by LC-MS or TLC and quench it as soon as the limiting reagent is consumed. 2. Use a Milder Base: Switch from strong bases like NaOH/KOH to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][11] 3. Accelerate the Desired Reaction: Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%). Use a more efficient ligand to ensure the rate of cross-coupling far exceeds the rate of protodeboronation.[3] |
| Reaction Stalls after partial conversion. | 1. Catalyst deactivation or decomposition.[9] 2. Progressive decomposition of the boronic acid over the course of the reaction.[13] | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of nitrogen or argon to prevent oxygen-induced catalyst degradation.[9] 2. Use a Stabilized Boronic Acid Surrogate: Employ a "slow-release" strategy using an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine (DABO) adduct. This keeps the instantaneous concentration of the unstable free boronic acid low.[13][14] |
Troubleshooting Workflow
Preventative Strategies and Experimental Protocols
Proactive measures are the most effective way to manage protodeboronation. Here we detail key strategies and provide actionable protocols.
Strategy 1: Optimization of Reaction Conditions
A careful screening of reaction parameters is the first line of defense. The goal is to find conditions that maximize the rate of the Suzuki coupling while minimizing the rate of protodeboronation.
Hypothetical Data: Effect of Base and Temperature
Reaction: this compound + 4-Bromoanisole -> Product
| Entry | Base (2.0 equiv) | Temperature (°C) | Time (h) | Yield of Product (%) | Yield of Byproduct (%) |
| 1 | KOH | 100 | 12 | 45 | 50 |
| 2 | K₂CO₃ | 100 | 12 | 75 | 20 |
| 3 | K₃PO₄ | 100 | 12 | 88 | 10 |
| 4 | K₃PO₄ | 80 | 12 | 92 | <5 |
This data illustrates that switching to a milder base like K₃PO₄ and reducing the temperature can dramatically suppress protodeboronation and improve the yield of the desired product.[2][11]
General Protocol for Base and Temperature Screening:
-
Setup: In an array of reaction vials, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to each vial.[9]
-
Base Addition: Add the different bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 equiv) to their respective vials.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.2 M) via syringe.[9]
-
Reaction: Place the vials in preheated blocks at the desired temperatures (e.g., 80 °C and 100 °C) and stir vigorously.
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine conversion and product/byproduct ratio.
Strategy 2: Use of Stabilized Boronic Acid Surrogates
For particularly challenging systems, protecting the boronic acid as a more stable derivative is a highly effective strategy. These derivatives participate in the reaction via a "slow-release" of the active boronic acid, keeping its concentration low at any given moment and thus minimizing decomposition.[3][13][14]
Protocol for Preparation of a Diethanolamine (DABO) Adduct:
Diethanolamine complexes are air- and water-stable crystalline solids that can often be used directly in Suzuki couplings.[13][15]
-
Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.[9][15]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[15]
-
Precipitation: A white precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[15]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in your Suzuki coupling reaction, typically with a protic co-solvent to facilitate hydrolysis.[15]
Strategy 3: Proper Storage and Handling
The stability of your boronic acid begins before the reaction is even set up. Improper storage can lead to gradual decomposition.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator.[16][17][18]
-
Avoid Moisture and Air: Boronic acids can dehydrate to form cyclic boroxine trimers or undergo slow oxidation.[16][19] Minimize exposure to the atmosphere.
-
Purity Check: Before use, especially if the reagent has been stored for a long time, it is good practice to check its purity by ¹H NMR to ensure it has not degraded.
Visualizing the Protodeboronation Mechanism
Understanding the mechanism highlights the critical roles of base and a proton source (water).
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. kiche.or.kr [kiche.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. alliancechemical.com [alliancechemical.com]
- 18. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 19. Boronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (4-(Ethoxymethoxy)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-(ethoxymethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Troubleshooting Common Issues
This section is dedicated to resolving the most frequently encountered problems during the Suzuki-Miyaura coupling of this compound.
Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling can stem from several sources. A systematic approach to troubleshooting is crucial.[1][2]
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source is not degraded.[3] It's advisable to use a freshly opened bottle or a trusted source. For challenging couplings, consider employing more active pre-catalysts, such as Buchwald-type pre-catalysts, which are highly efficient at generating the active Pd(0) species.[3] If you are using a Pd(II) precatalyst, it must be reduced in situ.[1]
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1][4] It is imperative to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1]
-
Ineffective Base: The base plays a critical role in the catalytic cycle, facilitating the transmetalation step.[5][6][7][8] The choice of base is often dependent on the solvent and substrate. For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable than strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).[3] The physical state of the base also matters; ensure it is finely powdered and dry for optimal reactivity.[3]
-
Ligand Issues: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich boronic acids like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) can be particularly effective.[3] Ensure you are using the correct palladium-to-ligand ratio, which is typically 1:2 or 1:4 for monodentate phosphine ligands.[3]
Q2: I'm observing significant amounts of a side product that corresponds to the protodeboronated starting material (ethoxymethoxybenzene). How can I minimize this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich boronic acids.[9]
-
pH Control: The rate of protodeboronation is often dependent on the pH of the reaction mixture.[3][10] Using milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can help mitigate this issue.[3]
-
Anhydrous Conditions: While many Suzuki couplings are performed in aqueous conditions, switching to anhydrous solvents can sometimes reduce the extent of protodeboronation.[3]
-
Use of Boronic Acid Surrogates: A highly effective strategy is to use more stable derivatives of the boronic acid.[3][9]
-
Pinacol Esters: These are generally more stable towards protodeboronation.[3]
-
Potassium Trifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][9]
-
MIDA Boronates: These are another class of stable boronic acid derivatives that can be used in a "slow release" strategy.[9][11]
-
Q3: My primary impurity is the homocoupling product of this compound. What causes this and how can it be prevented?
A3: Homocoupling of the boronic acid is often a result of oxidative coupling, which can be promoted by the presence of oxygen or certain palladium (II) species.[4][11]
-
Strict Exclusion of Oxygen: As mentioned before, rigorous degassing of solvents and maintaining an inert atmosphere are critical to prevent oxygen-mediated homocoupling.[1] A facile nitrogen subsurface sparge before adding the catalyst can be very effective.[4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species can be beneficial.[3] If using a Pd(II) source like Pd(OAc)₂, ensure the conditions are conducive to its in-situ reduction.[3] The addition of a mild reducing agent, like potassium formate, can also help minimize the concentration of free Pd(II).[4]
-
Controlled Addition: In some cases, slowly adding the boronic acid to the reaction mixture can help keep its concentration low, thus disfavoring the homocoupling pathway.[3]
-
Ligand Optimization: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled product and favoring the desired cross-coupling pathway.[3][12]
Q4: The Ethoxymethyl (EOM) protecting group on my boronic acid appears to be cleaving under the reaction conditions. How can I ensure its stability?
A4: The ethoxymethyl (EOM) group is an acetal, which is generally stable to the basic conditions of the Suzuki-Miyaura coupling.[13] However, cleavage can occur under certain circumstances.
-
Avoid Acidic Conditions: The EOM group is sensitive to acid.[14] Ensure that no acidic impurities are present in your starting materials or solvents. The workup procedure should also be carefully considered to avoid premature deprotection.
-
Choice of Base: While most bases used in Suzuki couplings are not strong enough to cleave the EOM group, it is worth considering if a particularly harsh base or high temperatures are contributing to its lability. A screen of milder bases could be beneficial.
-
Reaction Temperature: High reaction temperatures can sometimes lead to the degradation of sensitive functional groups. If you suspect the EOM group is cleaving due to thermal instability, try running the reaction at a lower temperature, possibly with a more active catalyst system to maintain a reasonable reaction rate.[2][3]
Section 2: Proactive Optimization Strategies
This section provides guidance on how to proactively optimize your reaction conditions to achieve the best possible results from the outset.
How do I select the optimal catalyst, ligand, base, and solvent for my specific coupling partners?
The ideal combination of reaction components is highly dependent on the specific substrates being coupled. For the coupling of this compound, an electron-rich boronic acid, with various aryl halides, the following considerations are key:
| Component | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3/G4) | These are highly active and efficient at generating the Pd(0) species, often allowing for lower catalyst loadings and milder reaction conditions.[1] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | These ligands accelerate the oxidative addition and reductive elimination steps of the catalytic cycle and are particularly effective for coupling electron-rich boronic acids.[3][7] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | These bases are generally effective and are less likely to cause side reactions like protodeboronation or protecting group cleavage compared to stronger bases.[3] The choice may also depend on the solvent system. |
| Solvent | Aprotic polar solvents (e.g., Dioxane, THF) with water, or Toluene/water | The solvent system needs to solubilize the reactants and the base. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.[2] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimization. Potential issues can arise at any stage of this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Logical Troubleshooting Workflow
When a reaction fails, a structured approach to identifying the root cause is essential. The following flowchart provides a logical sequence for troubleshooting.
Caption: A flowchart for troubleshooting Suzuki-Miyaura coupling reactions.
Section 3: Experimental Protocols
General Protocol for Screening Reaction Conditions
This protocol outlines a general procedure for screening different conditions for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)[1]
-
Ligand (if not part of the precatalyst)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)[1]
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][15][16][17]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of Diethanolamine Adducts of Boronic Acids
For boronic acids that are prone to decomposition, forming a diethanolamine adduct can improve their stability.[1][18]
Procedure:
-
In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This diethanolamine adduct can now be used directly in Suzuki coupling reactions, often in protic solvents.[1][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adichemistry.com [adichemistry.com]
- 15. vapourtec.com [vapourtec.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products from (4-(Ethoxymethoxy)phenyl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Ethoxymethoxy)phenyl)boronic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products derived from this versatile reagent. The ethoxymethyl (EOM) ether protecting group offers unique advantages and challenges, which this guide aims to clarify, ensuring the successful isolation of your target compounds in high purity.
Section 1: Understanding the Chemistry: Common Reactions and Potential Impurities
This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[1][2] The ethoxymethyl (EOM) group serves as a protecting group for the phenolic hydroxyl, which can be sensitive to certain reaction conditions. However, the presence of this group and the inherent nature of boronic acids can lead to a specific profile of impurities that complicate purification.
What are the typical impurities I should expect?
Understanding the potential byproducts is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the coupling partner (e.g., an aryl halide).
-
Homocoupled Byproducts: The boronic acid can react with itself to form a symmetrical biaryl compound.
-
Protodeborylation Products: The boronic acid group can be replaced by a hydrogen atom, particularly in the presence of water and certain bases, leading to the formation of ethoxymethylbenzene.[2]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. This can complicate characterization and purification.[3]
-
Residual Palladium Catalyst: The palladium catalyst used in cross-coupling reactions can contaminate the final product.[4]
-
Inorganic Salts: Bases (e.g., carbonates, phosphates) used in the reaction are a major source of inorganic impurities.[5]
-
EOM Deprotection Products: The ethoxymethyl ether is sensitive to acidic conditions and can be cleaved to reveal the corresponding phenol.
Why is the EOM protecting group a factor in purification?
The EOM ether is an acetal, which makes it labile under acidic conditions. This is a critical consideration during aqueous workups and chromatographic purification, as inadvertent deprotection can lead to a mixture of the desired product and its phenolic analog, which can be difficult to separate.
Section 2: Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses common issues encountered during the purification process in a question-and-answer format, providing actionable solutions.
Q1: My initial aqueous workup is leading to a messy emulsion or product loss. What's going wrong?
Cause: Emulsion formation is common when using basic aqueous solutions to remove unreacted boronic acid. The resulting boronate salts can act as surfactants. Product loss can occur if your product has some water solubility or if it is being partially deprotected during an acidic wash.
Solution:
-
Brine Wash: After a basic wash (e.g., with sodium carbonate solution), perform a wash with a saturated sodium chloride (brine) solution. This helps to break emulsions and reduces the solubility of organic compounds in the aqueous layer.[5]
-
Avoid Strong Acids: Unless your target molecule is stable to acid, avoid strongly acidic washes (e.g., 1M HCl) which can cleave the EOM group. If an acid wash is necessary to remove basic impurities, use a milder acid like dilute citric acid or ammonium chloride.
-
Back Extraction: If you suspect your product is in the aqueous layer, you can "back-extract" the aqueous phase with a fresh portion of organic solvent to recover any dissolved product.
Q2: I'm seeing my product streak badly on my silica gel TLC plate and column. How can I improve the chromatography?
Cause: Boronic acids and their derivatives are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[6] This can result in broad peaks and contamination of fractions.
Solution:
-
Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase, which can reduce the strong interaction with the boronic acid functionality.[7]
-
Solvent System Modification:
-
Polar Solvents: For polar products, incorporating a small amount of a polar solvent like methanol or acetone into your eluent can help to improve elution.[7]
-
Modifiers: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to your eluent can sometimes improve peak shape by competing for active sites on the silica gel.[7] However, be cautious as this can affect the stability of the EOM group.
-
-
Boronic Acid-Treated Silica: Preparing silica gel treated with boric acid can sometimes mitigate the issues of boronic acid compounds sticking to the column.[6]
Q3: I have a solid product, but recrystallization isn't improving the purity significantly. What are my options?
Cause: If the impurities have similar solubility profiles to your product, simple recrystallization may not be effective. Co-crystallization can also be an issue.
Solution:
-
Solvent Screening: Experiment with a variety of solvent systems for recrystallization. A good system is one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include mixtures of hexanes and ethyl acetate, or methanol and water.[8]
-
Trituration: If your product is a solid but the impurities are oils or more soluble, you can try trituration. This involves suspending the crude solid in a solvent in which the product is insoluble but the impurities are soluble, and then filtering.
-
Derivative Formation: In some cases, it may be beneficial to temporarily convert the boronic acid to a boronate ester (e.g., a pinacol ester) which can be easier to purify by chromatography or recrystallization. The boronic acid can then be regenerated by hydrolysis.[1]
Q4: My NMR spectrum is complex, with broad peaks. Could this be due to boroxine formation?
Cause: Yes, the presence of boroxines, the trimeric anhydrides of boronic acids, can lead to complex and broadened signals in NMR spectra, making interpretation difficult.[3]
Solution:
-
Coordinating Solvents: Dissolving the sample in a coordinating deuterated solvent, such as methanol-d4, can often break up the boroxine structure and result in a sharper, more easily interpretable NMR spectrum.[3]
-
Aqueous Workup: A gentle wash with a small amount of water during the workup can sometimes help to hydrolyze any boroxines back to the boronic acid.
Q5: I suspect the EOM group is being cleaved during purification. How can I confirm this and prevent it?
Cause: The EOM ether is an acetal and is susceptible to cleavage under acidic conditions. This can occur during an acidic aqueous wash or on silica gel, which is inherently acidic.
Confirmation:
-
Mass Spectrometry: Look for a mass corresponding to the deprotected phenol in your product fractions.
-
NMR Spectroscopy: The appearance of a phenolic -OH proton signal (often a broad singlet) and the disappearance of the characteristic EOM ether signals (a singlet around 5.2 ppm for the -OCH2O- and a quartet and triplet for the ethoxy group) are indicative of deprotection.
Prevention:
-
Neutralize Silica Gel: If using silica gel chromatography, you can prepare a slurry of the silica in your eluent and add a small amount of a base like triethylamine to neutralize the acidic sites before packing the column.
-
Avoid Acidic Conditions: Throughout the workup and purification, maintain neutral or slightly basic conditions.
Section 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for common purification techniques.
Protocol 1: General Aqueous Workup
This protocol is a starting point for removing inorganic salts and water-soluble impurities.
-
Quench and Dilute: After the reaction is complete, cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate or a 5% sodium carbonate solution to remove unreacted boronic acid and any acidic byproducts.[5]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and help break any emulsions.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
This is a highly effective method for separating compounds based on polarity.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. The ideal system should provide good separation between your product and impurities, with your product having an Rf value of approximately 0.2-0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and carefully pack it into a column.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[5]
Table 1: Example Solvent Systems for Flash Chromatography
| Polarity of Product | Example Eluent System (v/v) | Notes |
| Non-polar | Hexanes:Ethyl Acetate (9:1 to 1:1) | A good starting point for many biaryl products. |
| Moderately Polar | Dichloromethane:Methanol (99:1 to 95:5) | Useful for more functionalized molecules. |
| Polar | Ethyl Acetate:Methanol (98:2 to 90:10) | Can be effective, but be mindful of EOM stability. |
Protocol 3: Recrystallization
This technique is excellent for purifying solid compounds.
-
Solvent Selection: Choose a solvent or solvent mixture in which your product has low solubility at room temperature but high solubility at an elevated temperature.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[5]
Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying products from this compound reactions.
Caption: A general workflow for the purification of Suzuki-Miyaura reaction products.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a liquid-liquid extraction to remove unreacted this compound?
A: Yes, this is a common and effective technique. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or KOH), the boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[9]
Q: Are there any alternatives to silica gel chromatography?
A: Besides alumina, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a good option, especially for more polar compounds.[10] Additionally, size-exclusion chromatography may be useful for separating products from high molecular weight impurities.[10]
Q: What is the best way to remove residual palladium from my final product?
A: While chromatography can remove some palladium, specialized scavengers (e.g., silica-based thiols or activated carbon) can be very effective at reducing palladium levels to acceptable limits for pharmaceutical applications.
Q: How stable is this compound to storage?
A: Like many boronic acids, it should be stored in a cool, dry place. Over time, it can slowly dehydrate to form the corresponding boroxine. It is good practice to check the purity of the starting material before use, especially if it has been stored for a long period.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Enhancing Boronic Acid Stability in Suzuki-Miyaura Reactions
From the Desk of a Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who rely on the Suzuki-Miyaura cross-coupling reaction. While this reaction is one of the most powerful tools for C-C bond formation, its success is often dictated by the stability of the boronic acid reagent. Low yields, poor reproducibility, and complex product mixtures can frequently be traced back to the degradation of this key component.
This document moves beyond standard protocols to provide a deeper understanding of why boronic acids fail and offers field-proven, strategic solutions to mitigate these issues. We will explore the common decomposition pathways and present a troubleshooting guide in a direct question-and-answer format to address the specific challenges you encounter at the bench.
Section 1: The Root of the Problem: Understanding Boronic Acid Instability
Before troubleshooting, it's crucial to understand the inherent vulnerabilities of boronic acids. They are susceptible to several degradation pathways that compete with the desired cross-coupling catalytic cycle.[1][2] These side reactions not only consume the starting material but can also complicate purification.[1]
The three primary modes of decomposition are:
-
Protodeboronation: The cleavage of the C-B bond by a proton source (often water or alcohol), replacing the boronic acid moiety with a hydrogen atom. This is a major cause of yield loss, particularly with electron-deficient or heteroaryl boronic acids.[2][3][4]
-
Oxidation: The C-B bond can be oxidized, especially in the presence of air or residual peroxides in solvents, converting the boronic acid into an alcohol or phenol.[2][5][6] This highlights the importance of using degassed solvents and maintaining an inert atmosphere.[4]
-
Trimerization (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2][7] While this is often a reversible process, it complicates accurate weighing and stoichiometry calculations, as a sample of "boronic acid" is often an equilibrium mixture of the acid and its boroxine.[8][9]
Caption: Major pathways for boronic acid consumption in a Suzuki reaction.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during Suzuki-Miyaura reactions.
Q1: My reaction yield is low or inconsistent. How do I confirm if boronic acid instability is the cause?
A1: This is a classic diagnostic challenge. Look for these key indicators in your reaction analysis (e.g., LC-MS, GC-MS, or NMR):
-
Presence of a Protodeboronated Byproduct: You will see a significant peak corresponding to the arene (Ar-H) where the boronic acid group has been replaced by hydrogen.[2] This is one of the most common signs of decomposition.
-
Formation of Homocoupled Product: The presence of a biaryl derived from the boronic acid coupling with itself (Ar-Ar) can indicate issues.[2]
-
Unreacted Starting Material: A large amount of unreacted aryl halide alongside the absence of your boronic acid suggests the latter decomposed before it could participate in the catalytic cycle.
-
Batch-to-Batch Variability: If you get different results using different batches of the same boronic acid, or if the yield decreases as a bottle ages, this strongly points to storage-related decomposition.[2]
Q2: I suspect protodeboronation is the main problem. What experimental conditions can I change to minimize it?
A2: Protodeboronation is highly dependent on the reaction conditions.[3] The mechanism can be catalyzed by acid or base, making the typical basic conditions of the Suzuki reaction a double-edged sword.[3][5]
Here are strategies to mitigate it:
-
Choice of Base: The base is critical for activating the boronic acid for transmetalation but can also promote protodeboronation.[10] For sensitive substrates, switching from strong, highly aqueous bases (like NaOH or K₂CO₃ in water) to milder or non-aqueous options can be highly effective. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[4][11]
-
Anhydrous Conditions: Since water is a proton source, minimizing its presence can suppress this side reaction.[4] Using anhydrous solvents and bases can be beneficial, though some water is often required to solubilize the base and facilitate the reaction. It's a delicate balance.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the opportunity for decomposition.[4] If your coupling is fast, reducing the reaction time can help. For sluggish reactions, this is less feasible, and a stabilization strategy (see Section 3) is a better approach.
Q3: My boronic acid is a solid that's hard to weigh accurately, and its appearance changes over time. Is this boroxine formation? How does it affect my reaction?
A3: Yes, this is a classic sign of boroxine formation. The dehydration of three boronic acid molecules to form one boroxine molecule is a reversible equilibrium.[7][9][12]
Caption: The reversible equilibrium between boronic acid and its boroxine trimer.
Impact on the Reaction:
-
Stoichiometry: The most significant issue is inaccurate mass measurement. If your solid is a mixture of the acid and the boroxine, you are not adding the correct molar equivalent of your reagent, which can impact yield.
-
Reactivity: Boroxines are generally considered active in the Suzuki reaction, as they can hydrolyze back to the boronic acid under the aqueous basic conditions. However, the kinetics of this hydrolysis can vary, potentially affecting the reaction rate.
What to do: For most applications, using the material as is and accepting minor stoichiometric uncertainty is common practice. For highly sensitive or quantitative work, you can consider:
-
Using a freshly opened bottle of the boronic acid.
-
Converting the boronic acid to a more stable, well-defined derivative like a pinacol ester or MIDA boronate, which do not form boroxines.[2][8]
Section 3: Strategic Solutions for Boronic Acid Stabilization
When optimizing reaction conditions isn't enough, the most robust solution is to use a more stable derivative of the boronic acid. These "protected" forms are designed to be more resistant to decomposition while releasing the active boronic acid species in situ.[2]
Strategy 1: Boronate Esters (e.g., Pinacol Esters)
Converting a boronic acid to a boronate ester, most commonly a pinacol ester, is a widely used strategy.[8]
-
Advantages: Significantly more stable to oxidation and protodeboronation, often crystalline solids that are easy to handle and purify, and compatible with chromatography.[8][13]
-
Causality: The ester group sterically and electronically shields the boron atom, reducing its susceptibility to attack.
-
Trade-off: Boronate esters are generally less reactive than the corresponding boronic acids.[5][13] Their hydrolysis to the active boronic acid is a key step, and under anhydrous conditions, they can be sluggish to react.[14]
Strategy 2: Potassium Organotrifluoroborates (BF₃K Salts)
These salts are another excellent alternative, offering exceptional stability.
-
Advantages: Typically free-flowing, crystalline solids that are remarkably stable to both air and moisture, eliminating the need for special handling.[15][16]
-
Causality: The three electron-donating fluorine atoms form a stable tetrahedral 'ate' complex with the boron, protecting it from decomposition pathways.[8][17]
-
Reaction Mechanism: Under the reaction conditions, they are thought to slowly hydrolyze to release the boronic acid, minimizing its concentration and thus the rate of side reactions.[18]
Strategy 3: N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a state-of-the-art solution, particularly for notoriously unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives).[19] They operate on a "slow-release" principle.[20]
-
Advantages: Exceptionally stable as benchtop solids, often for months or years, and stable to a wide range of reaction conditions, including chromatography.[20][21][22] This stability allows for multi-step synthesis on a molecule while preserving the boronic acid functionality for a later coupling step.[14]
-
Causality & Mechanism: The MIDA ligand forms a tridentate, sp³-hybridized complex with the boron atom. This coordinative shielding deactivates the boron's empty p-orbital, rendering it inert to transmetalation under anhydrous coupling conditions.[20][23] The MIDA group is cleaved under mild aqueous basic conditions (e.g., aq. K₃PO₄), slowly releasing the reactive, sp²-hybridized boronic acid into the reaction medium at a controlled rate.[19] This slow release ensures the concentration of the unstable boronic acid remains low, favoring the productive cross-coupling over decomposition.[20][24]
Caption: Workflow for slow-release Suzuki coupling using a MIDA boronate.
Section 4: Comparative Data & Experimental Protocols
Choosing the right boron reagent involves balancing stability, reactivity, and cost. The following table summarizes the key characteristics of each class.
Table 1: Comparison of Boronic Acid Derivatives
| Feature | Boronic Acids | Pinacol Esters | Potassium Trifluoroborates (BF₃K) | MIDA Boronates |
| Stability (Shelf-Life) | Poor to Moderate[2] | Good to Excellent[8][13] | Excellent[15] | Exceptional[19] |
| Handling | Can be difficult (boroxine formation) | Easy (often crystalline)[13] | Easy (crystalline solids)[15] | Easy (crystalline solids)[22] |
| Chromatography Stable? | No | Yes[8] | Yes | Yes[20] |
| Relative Reactivity | High[5][13] | Moderate to Low[5][14] | Moderate | Inert until deprotected[23] |
| Key Advantage | High atom economy, low cost | Good balance of stability and reactivity | Superior stability to air and moisture | Enables iterative cross-coupling, "slow-release" of unstable acids |
| Primary Drawback | Prone to decomposition[1] | Lower reactivity than free acid | Requires hydrolysis step | Higher cost, requires deprotection step |
Experimental Protocol: General Procedure for Slow-Release Suzuki-Miyaura Coupling of an Unstable Heteroaryl Boronic Acid via its MIDA Boronate
This protocol is adapted from methodologies developed for coupling unstable boronic acids with challenging aryl chlorides.[19]
Materials:
-
Aryl or Heteroaryl Chloride (1.0 equiv)
-
2-Heteroaryl MIDA boronate (e.g., 2-Thienyl MIDA boronate) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (4 mol %)
-
SPhos (buchwald ligand) (8 mol %)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv), finely powdered
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Vial Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl chloride (0.25 mmol, 1.0 equiv), the MIDA boronate (0.30 mmol, 1.2 equiv), K₃PO₄ (0.75 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 4 mol %), and SPhos (0.02 mmol, 8 mol %).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (1.0 mL) and degassed water (0.2 mL) via syringe to create a 5:1 solvent mixture.
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 12-24 hours). The higher temperature is often necessary for less reactive aryl chlorides.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere if possible) and analyzing by LC-MS or TLC. Look for the consumption of the aryl chloride and the appearance of the desired product mass.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure cross-coupled product.
This slow-release protocol effectively transforms a challenging coupling of an unstable boronic acid into a reliable and reproducible process.[19]
Section 5: References
-
Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. --INVALID-LINK--
-
Sigma-Aldrich. MIDA Boronates. Sigma-Aldrich Technical Bulletin. --INVALID-LINK--
-
Simon, P. M., et al. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. --INVALID-LINK--
-
Simon, P. M., et al. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. --INVALID-LINK--
-
Kummeter, M., et al. Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. --INVALID-LINK--
-
Wikipedia. Protodeboronation. Wikipedia. --INVALID-LINK--
-
BenchChem. The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. BenchChem Technical Guide. --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem Technical Guide. --INVALID-LINK--
-
Burke, M. D., et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. --INVALID-LINK--
-
Chem-Station. MIDA boronate. Chem-Station International Edition. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Guide. --INVALID-LINK--
-
Chem-Station. Protecting Groups for Boronic Acids. Chem-Station International Edition. --INVALID-LINK--
-
BenchChem. Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem Technical Guide. --INVALID-LINK--
-
Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube. --INVALID-LINK--
-
Sigma-Aldrich. Potassium Trifluoroborate Salts. Sigma-Aldrich Technical Bulletin. --INVALID-LINK--
-
Sigma-Aldrich. MIDA-protected Boronate Esters. Sigma-Aldrich Technical Bulletin. --INVALID-LINK--
-
Royal Society of Chemistry. Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC Publishing. --INVALID-LINK--
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. --INVALID-LINK--
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. --INVALID-LINK--
-
BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Guide. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. --INVALID-LINK--
-
UiT Munin. The preparation of N-methyliminodiacetic acid protected alkynyl boronates. UiT Munin Open Research Archive. --INVALID-LINK--
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. --INVALID-LINK--
-
Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. --INVALID-LINK--
-
BLDpharm. MIDA Boronate: A New Organo-boron Reagent. BLDpharm Tech Bulletin. --INVALID-LINK--
-
Ishihara, K., et al. Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. --INVALID-LINK--
-
Iovine, P. M., et al. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health. --INVALID-LINK--
-
Maeda, K. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. --INVALID-LINK--
-
ResearchGate. Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. --INVALID-LINK--
-
Vantourout, J. C., et al. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. --INVALID-LINK--
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Maeda, K., et al. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. RSC Publishing. --INVALID-LINK--
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. --INVALID-LINK--
-
Mata, E. G. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Publishing. --INVALID-LINK--
-
Forst, M. B., et al. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. --INVALID-LINK--
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. --INVALID-LINK--
-
Lennox, A. J. J., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. --INVALID-LINK--
-
Wang, B., et al. Boronic acid with high oxidative stability and utility in biological contexts. PNAS. --INVALID-LINK--
-
Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. --INVALID-LINK--
-
Dziuganowska, Z., et al. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. --INVALID-LINK--
-
Bérubé, G., et al. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Wang, B., et al. Boronic acid with high oxidative stability and utility in biological contexts. PubMed. --INVALID-LINK--
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. benchchem.com [benchchem.com]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: The Role of Water in Suzuki Reactions with Substituted Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the nuanced role of water in Suzuki-Miyaura cross-coupling reactions, with a specific focus on substituted phenylboronic acids. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles governing the success of your reactions.
The Dual Nature of Water in Suzuki Reactions: Friend or Foe?
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] A key feature that distinguishes it from many other cross-coupling reactions is its compatibility with aqueous conditions.[1][3][4] This tolerance for water presents both significant advantages and potential pitfalls. Understanding this duality is critical for optimizing reaction efficiency and reproducibility.
Water's beneficial role is primarily linked to its ability to dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄) and facilitate the formation of the active boronate species required for the crucial transmetalation step in the catalytic cycle.[2] The generally accepted mechanism posits that a hydroxide ion (from the base in water) activates the boronic acid, forming a more nucleophilic boronate that can efficiently transfer its organic group to the palladium center.[2]
However, water can also be detrimental. The most significant challenge is the undesired side reaction known as protodeboronation, where the carbon-boron bond of the phenylboronic acid is cleaved by a proton from water, resulting in the formation of the corresponding arene and boric acid.[5][6] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. The susceptibility to protodeboronation is highly dependent on the electronic and steric properties of the substituents on the phenylboronic acid, as well as the reaction conditions.[5][7]
Furthermore, for hydrophobic substrates and catalysts, running the reaction in water can lead to a biphasic system.[1][8][9] In such cases, efficient mixing and sometimes the use of phase-transfer catalysts or surfactants become necessary to bring the reactants into proximity for the reaction to occur.[8][10][11][12][13][14][15]
This guide will navigate these complexities, offering practical solutions to common problems encountered when performing Suzuki reactions in the presence of water.
Visualizing the Suzuki Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where water plays a role.
Caption: Suzuki-Miyaura Catalytic Cycle and the Role of Water.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki reactions involving substituted phenylboronic acids and water, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am performing a Suzuki coupling with an electron-deficient phenylboronic acid and an aryl bromide in a toluene/water (1:1) solvent system with K₃PO₄ as the base, but I am observing very low conversion to the desired biaryl product. What could be the issue?
Answer:
Low yields in Suzuki reactions, especially with challenging substrates, can stem from several factors related to the role of water.
Potential Causes and Solutions:
-
Insufficient Mixing in Biphasic Systems: In a toluene/water system, the reactants (hydrophobic aryl halide and catalyst vs. hydrophilic base and boronate) are in separate phases.[9] Inefficient stirring can lead to a slow reaction rate.
-
Solution: Increase the stirring rate to create a fine emulsion, maximizing the interfacial area where the reaction can occur.
-
-
Protodeboronation of the Boronic Acid: Electron-deficient phenylboronic acids are often more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom from water.[5][6] This is often accelerated by the basic conditions required for the coupling.
-
Solution 1: Use of a Phase-Transfer Catalyst (PTC): Add a PTC such as tetrabutylammonium bromide (TBAB). The PTC helps to transport the boronate anion from the aqueous phase to the organic phase where the catalyst and aryl halide reside, potentially accelerating the desired coupling over protodeboronation.[8][14]
-
Solution 2: Modify the Solvent System: Consider using a single, polar aprotic solvent like dioxane or THF with a minimal, controlled amount of water. This can help to solubilize all components and may reduce the rate of protodeboronation.[1]
-
Solution 3: Use a Boronic Ester: Boronic esters, such as pinacol esters, can be more stable towards protodeboronation.[16] While some may hydrolyze in situ to the boronic acid, others can undergo direct transmetalation.[2][17][18]
-
-
Catalyst Inactivation: The palladium catalyst can become inactive in aqueous media under certain conditions.
-
Solution: Ensure the reaction mixture is properly degassed to remove oxygen, which can lead to catalyst oxidation. The use of robust ligands, such as N-heterocyclic carbenes (NHCs), can also help stabilize the active Pd(0) species.[1]
-
Problem 2: Formation of Homocoupled Product
Question: My main byproduct is the homocoupling of my phenylboronic acid (forming a symmetrical biaryl). How can I minimize this?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki couplings.
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Rigorously degas all solvents and reagents before starting the reaction and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
-
Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient, leading to side reactions.
-
Solution: The addition of a small amount of a reducing agent or ensuring the phosphine ligand (if used) is not oxidized can facilitate the formation of the active catalyst.
-
Problem 3: Reaction is Inconsistent and Not Reproducible
Question: I am running a Suzuki reaction in an aqueous surfactant solution, but my results are highly variable between batches. What could be causing this inconsistency?
Answer:
Reproducibility issues in aqueous micellar catalysis can be frustrating.
Potential Causes and Solutions:
-
Variability in Emulsion/Micelle Formation: The effectiveness of micellar catalysis depends on the formation of stable micelles or emulsions that can solubilize the reactants.[10][15] The efficiency of this process can be sensitive to the stirring speed, vessel geometry, and the specific surfactant used.[10]
-
Solution: Standardize your reaction setup as much as possible, including the type and size of the reaction flask and stir bar. Consider using a surfactant mixture specifically designed to create stable emulsions.[10]
-
-
"On Water" vs. In Water: For some reactions, particularly with hydrophobic substrates, the reaction may be occurring "on water" at the interface rather than in a true solution.[19] The nature of this interface can be difficult to control.
-
Solution: The use of specifically designed surfactants that create nanomicelles can provide a more controlled and reproducible reaction environment.[12]
-
Frequently Asked Questions (FAQs)
Q1: Is water absolutely necessary for the Suzuki reaction?
A1: While not strictly essential in all cases, water is often beneficial. The generally accepted mechanism for transmetalation involves a μ-bridging hydroxy group between the palladium and boron atoms, suggesting a requirement for water.[2] Many boronic esters are also thought to hydrolyze to the corresponding boronic acids before reacting.[2] However, Suzuki reactions can be run under anhydrous conditions, and some boronic esters can transmetalate directly.[17] In some solid-state reactions, the water generated from the dehydration of phenylboronic acid itself can be sufficient to facilitate the reaction.[20][21]
Q2: What is the optimal amount of water to use?
A2: There is no single "optimal" amount of water, as it is highly dependent on the specific substrates, solvent system, and base used. In biphasic systems, a 1:1 ratio of organic solvent to water is common. In reactions with water-soluble catalysts, water can be the sole solvent.[22][23] It is often a parameter that needs to be empirically optimized for a given reaction. Excessive water can lead to dilution of the reactants and may increase the rate of protodeboronation.[9]
Q3: Can I use any base in an aqueous Suzuki reaction?
A3: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used because of their good solubility in water.[1] The strength of the base can influence the rate of both the desired coupling and the undesired protodeboronation. Weaker bases may be preferable for sensitive substrates. Organic bases such as triethylamine (NEt₃) can also be used, particularly in micellar catalysis systems.[10][19]
Q4: How do substituents on the phenylboronic acid affect its stability in water?
A4: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups tend to make the boronic acid more susceptible to protodeboronation.[7] Steric hindrance around the boronic acid group can sometimes protect it from protodeboronation.
Q5: Are there alternatives to using water for Suzuki reactions that are still "green"?
A5: Yes, while water is an excellent green solvent, other environmentally benign options are being explored.[24] These include deep eutectic solvents and running reactions under solvent-free conditions.[20][25] The key is to minimize the use of volatile and toxic organic solvents.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling in a Biphasic System
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed organic solvent (e.g., toluene, 5 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling in Water with a Water-Soluble Catalyst and Surfactant
-
To a vial, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.5 mmol), the water-soluble palladium precatalyst (e.g., PdCl₂(L) where L is a water-soluble ligand, 0.1-1 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add an aqueous solution of a surfactant (e.g., 2 wt% solution of TPGS-750-M or Kolliphor EL).[10][26]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Data Summary
The following table summarizes the effect of different solvent systems on the yield of a model Suzuki reaction.
| Entry | Aryl Halide | Phenylboronic Acid | Solvent System | Base | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic Acid | Toluene/H₂O (1:1) | K₂CO₃ | 95 | [1] |
| 2 | 4-Bromoanisole | Phenylboronic Acid | H₂O with TBAB | K₂CO₃ | 98 | [14] |
| 3 | 4-Chloroanisole | Phenylboronic Acid | H₂O with Surfactant | K₃PO₄ | 92 | [12] |
| 4 | 2-Bromopyridine | Phenylboronic Acid | Dioxane/H₂O (4:1) | K₃PO₄ | 88 | [1] |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Logical Workflow for Troubleshooting
The diagram below outlines a systematic approach to troubleshooting common issues in aqueous Suzuki reactions.
Caption: A workflow for troubleshooting Suzuki reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 21. quora.com [quora.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. iris.unive.it [iris.unive.it]
Technical Support Center: Handling Air-Sensitive Catalysts in Suzuki Couplings
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with air-sensitive palladium catalysts. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve robust, reproducible results.
The Challenge: Why are Suzuki Coupling Catalysts Air-Sensitive?
The heart of the Suzuki-Miyaura coupling is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The catalytically active species is the Pd(0) complex.[2] Many of the crucial components of this catalytic system, particularly the electron-rich phosphine ligands that stabilize the Pd(0) center, are highly susceptible to oxidation by atmospheric oxygen.[3] This oxidation converts the phosphine ligand to a phosphine oxide, which can no longer effectively coordinate to the palladium.[3] This leads to catalyst deactivation, often observed as the formation of palladium black (aggregated, inactive palladium nanoparticles), resulting in low yields or complete reaction failure.[3][4]
While many modern palladium "precatalysts" are air-stable solids, they generate the air-sensitive Pd(0) species in situ under the reaction conditions.[2][5] Therefore, maintaining an inert atmosphere throughout the reaction is critical for success.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the handling of air-sensitive catalysts in Suzuki couplings.
Q1: What are the tell-tale signs that my air-sensitive catalyst has degraded?
A1: Several key observations can indicate catalyst or ligand degradation:
-
Low or No Product Yield: This is the most direct sign that your catalytic system is not functioning correctly.[3]
-
Formation of Palladium Black: The appearance of a black precipitate is a strong indicator that the active Pd(0) catalyst has agglomerated and is no longer catalytically active.[3][4] This often occurs when the ligand is compromised and cannot stabilize the palladium nanoparticles.
-
Reaction Stalling: The reaction might begin but then slow down or stop completely before the starting materials are fully consumed.[3]
-
Inconsistent Results: Poor reproducibility between experiments is often linked to inconsistent handling of air-sensitive reagents.[3]
Q2: What's the difference between using a glovebox and a Schlenk line? Which one should I use?
A2: Both are excellent tools for creating an inert atmosphere, but they have different strengths:
| Feature | Glovebox | Schlenk Line |
| Environment | Provides a highly controlled, static inert atmosphere (e.g., nitrogen or argon) with very low oxygen and moisture levels (<1 ppm).[3][6] | Uses a dual-manifold system for cycles of evacuation (vacuum) and backfilling with an inert gas to remove air from the reaction vessel.[7] |
| Best For | Handling highly sensitive solids, preparing stock solutions, and performing complex manipulations.[6] | Assembling reactions, transferring liquids via cannula or syringe, and running multiple reactions simultaneously.[6][7] |
| Recommendation | Ideal for preparing and storing stock solutions of air-sensitive catalysts and ligands. | A versatile and cost-effective choice for the majority of Suzuki coupling setups. |
For most applications, a well-maintained Schlenk line is sufficient. A glovebox becomes invaluable when working with extremely pyrophoric or sensitive materials.
Q3: How critical is solvent degassing, and what's the best method?
A3: Extremely critical. Dissolved oxygen in your solvent is a primary culprit for catalyst deactivation.[8][9] The choice of degassing method depends on the scale and sensitivity of your reaction.
| Degassing Method | Description | Effectiveness | Best For |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is repeated 3-5 times.[8][9] | Most effective method for rigorous oxygen removal.[9] | Highly sensitive reactions and preparing solvents for glovebox use. |
| Sparging (Bubbling) | An inert gas (nitrogen or argon) is bubbled through the solvent for an extended period (30-60 minutes).[8][9] | Less effective than freeze-pump-thaw but suitable for many applications.[9] | Larger volumes of solvent and routine Suzuki couplings. |
| Sonication under Vacuum | The solvent is sonicated under a light vacuum for short intervals. | A quick method for rough degassing. | Less sensitive reactions or as a preliminary step before sparging. |
Q4: I'm using a modern, "air-stable" precatalyst. Do I still need to worry about inert techniques?
A4: Yes, absolutely. While Pd(II) precatalysts (like Buchwald or PEPPSI-type catalysts) are often bench-stable solids, they are designed to be reduced in situ to the active, air-sensitive Pd(0) species under the reaction conditions.[2][5][10] The moment you add the base and heat the reaction, the clock starts on potential catalyst decomposition if oxygen is present.[5]
Troubleshooting Guide
When a Suzuki coupling fails or gives poor yields, a systematic approach to troubleshooting is essential.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Catalyst/Ligand Decomposition: Inadequate inert atmosphere.[3] 2. Inefficient Precatalyst Activation: The Pd(II) precatalyst is not being reduced to Pd(0).[4] 3. Poor Reagent Quality: Impurities in starting materials or solvents.[4] | 1. Improve Inert Technique: Ensure all glassware is oven-dried. Use a Schlenk line and perform at least three vacuum/backfill cycles.[3][7] Ensure solvents are rigorously degassed.[9] 2. Screen Different Precatalysts: Some precatalysts activate more rapidly or under milder conditions.[10][11][12] 3. Purify Reagents: Purify starting materials and use high-purity, anhydrous solvents. |
| Reaction starts but stalls | 1. Catalyst Deactivation Over Time: Slow leak in the system or gradual degradation. 2. Product Inhibition: The product may be binding to the catalyst and inhibiting its activity.[13][14] | 1. Check for Leaks: Ensure all joints and septa are well-sealed. 2. Increase Catalyst Loading: A modest increase in catalyst loading might overcome the inhibition. 3. Change Ligand: A different ligand might alter the catalyst's susceptibility to product inhibition. |
| Formation of black precipitate (Palladium Black) | 1. Ligand Oxidation: The phosphine ligand has been oxidized, leaving the Pd(0) nanoparticles unstabilized.[3] 2. High Temperature: Elevated temperatures can accelerate catalyst decomposition.[3] | 1. Stricter Inert Conditions: This is the most likely culprit. Re-evaluate your degassing and inert atmosphere setup. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[3] |
| Side reactions (e.g., homocoupling of boronic acid) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Slow Oxidative Addition: If the oxidative addition of the aryl halide is slow, the transmetalation and subsequent homocoupling can become a competitive pathway. | 1. Improve Degassing: Rigorously exclude oxygen. 2. Use a More Electron-Rich Ligand: Ligands like those from the Buchwald biarylphosphine family can accelerate the oxidative addition step.[15] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a problematic Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Experimental Protocols
Protocol 1: Setting Up a Suzuki Coupling Reaction Using a Schlenk Line
This protocol outlines a standard procedure for setting up a reaction under an inert atmosphere.
Materials:
-
Schlenk flask with a magnetic stir bar
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst)
-
Aryl halide
-
Boronic acid or ester
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane/water mixture)
-
Rubber septa, needles, and cannula
Procedure:
-
Dry Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.
-
Assemble Apparatus: Assemble the Schlenk flask, seal it with a rubber septum, and connect it to the Schlenk line.[3]
-
Establish Inert Atmosphere: Evacuate the flask under vacuum and then backfill with inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[7]
-
Add Solids: Under a positive flow of inert gas, quickly remove the septum and add the palladium precatalyst, aryl halide, boronic acid, and base to the flask. Reseal the flask immediately.
-
Add Solvents: Add the degassed organic solvent and water (if applicable) via a gas-tight syringe.
-
Reaction: Place the flask in a pre-heated oil bath and stir for the desired time.
-
Monitoring: To monitor the reaction, take aliquots using a syringe purged with inert gas.
Visual Guide: Schlenk Line Setup
Caption: Basic components of a Schlenk line setup for inert atmosphere reactions.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Schlenk line - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. How To [chem.rochester.edu]
- 10. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boron Impurity Remediation
Welcome to the Technical Support Center for Boron Impurity Remediation. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to boron-containing impurities in their final products. We will delve into the mechanistic basis of common purification strategies, provide actionable protocols, and offer solutions to frequently encountered challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources and types of boron impurities I might encounter?
In pharmaceutical and chemical synthesis, boron impurities typically originate from reagents used in common organic reactions. The most prevalent sources include:
-
Suzuki-Miyaura Cross-Coupling Reactions: This is arguably the most frequent source, leading to residual boronic acids, boronic esters (like pinacol esters), and their corresponding borate salts.[1]
-
Hydroboration and Reduction Reactions: Reagents like borane (BH₃) and its complexes, or reducing agents like sodium borohydride, can lead to various boron-containing byproducts.[2][3]
-
Demethylation Reactions: Boron tribromide (BBr₃) is a common reagent for cleaving methyl ethers, and incomplete quenching can leave behind boron residues.[4]
These reagents can result in impurities such as unreacted starting materials (e.g., aryl boronic acids), oxidized byproducts, or borate salts formed during the reaction workup.[1]
Q2: Why is it crucial to remove boron impurities from my final product?
Beyond achieving high purity for your final compound, there are significant reasons to remove boron-containing impurities, particularly boronic acids. Recent studies have raised concerns about the potential mutagenic activity of some boronic acids, leading to their classification as Potential Genotoxic Impurities (PGIs) by regulatory bodies.[5] The presence of such impurities in Active Pharmaceutical Ingredients (APIs) is strictly regulated and must be controlled to ensure patient safety.[6]
Q3: How can I detect and quantify the level of boron impurity in my sample?
Several analytical techniques can be employed to identify and quantify boron impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a direct method to observe boron-containing species. The chemical shifts can help distinguish between different types of boron compounds (e.g., boronic acids vs. boronic esters).[7] ¹H NMR can also be useful for identifying the organic component of the boron impurity, though signals can sometimes be broad.
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are powerful for identifying and quantifying trace levels of impurities.[][9][10] High-resolution mass spectrometry can provide exact mass data to help elucidate the structure of unknown boron byproducts.[10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting elemental impurities and is a standard method for quantifying trace elemental boron content.[6]
Troubleshooting and Purification Guides
This section provides a decision-making framework and detailed protocols for removing boron impurities.
Decision-Making Workflow for Boron Impurity Removal
Before proceeding to a specific protocol, use the following decision tree to select the most appropriate strategy based on the nature of your product and the suspected impurity.
Caption: Decision tree for selecting a boron purification strategy.
Protocol 1: Azeotropic Removal of Volatile Boron Esters
Principle: Boronic acids and other boron residues can be converted into volatile trimethyl borate, B(OCH₃)₃, by repeated co-evaporation with methanol.[2][3] This method is particularly effective for removing boron byproducts from reactions involving borane or its derivatives.
Step-by-Step Methodology:
-
Initial Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Methanol Addition: Add a sufficient volume of methanol (MeOH) to fully dissolve the residue. A volume 5-10 times the estimated volume of the crude oil is a good starting point.
-
Co-evaporation: Concentrate the methanol solution to dryness under reduced pressure. This process forms and removes the volatile trimethyl borate.
-
Repeat: Repeat steps 2 and 3 at least two more times to ensure complete removal of the boron species.[3]
-
Validation: After the final co-evaporation, dissolve the crude product in a suitable solvent (e.g., CDCl₃) and analyze by ¹H or ¹¹B NMR to confirm the absence of boron-related signals.
Troubleshooting:
-
Issue: Boron impurities persist after three cycles.
-
Solution: Ensure your product is stable to acidic conditions. A small amount of acid can catalyze the formation of trimethyl borate.[11] However, exercise caution as this may not be compatible with all products.
-
Protocol 2: Enhanced Aqueous Workup for Boronic Acid Removal
Principle: Boronic acids (R-B(OH)₂) are Lewis acids and can be deprotonated under basic conditions to form the more water-soluble boronate salts (R-B(OH)₃⁻).[12] This partitioning into the aqueous layer can be further enhanced by the addition of a 1,2- or 1,3-diol, which forms a highly water-soluble anionic complex with the boronate.[1]
Caption: Equilibrium of boronic acid during basic aqueous extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution. A 1-2 M solution of NaOH or K₂CO₃ is typically effective to ensure the pH of the aqueous layer is greater than 10.[1]
-
Complexation (Optional but Recommended): For stubborn impurities, add a 1,2- or 1,3-diol such as D-sorbitol to the basic aqueous wash. A 10% w/v solution of the diol can be effective.[1]
-
Separation and Further Washes: Separate the layers. Repeat the basic (and diol-containing) wash two more times. Follow with a brine wash to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: Analyze the purified product by NMR or LC-MS to confirm the absence of the boronic acid impurity.
Troubleshooting:
-
Issue: An emulsion forms during the basic wash.
-
Solution: Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Issue: The product has some water solubility and is lost during the workup.
-
Solution: Minimize the volume of the aqueous washes. After separation, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Protocol 3: Purification via Boron Scavenger Resins
Principle: Boron scavenger resins are functionalized solid supports (typically silica or polystyrene) that contain diol or triol groups. These groups covalently and selectively bind to boronic acids and their derivatives, allowing for their removal by simple filtration. This is often the most effective method for challenging purifications.[1][5]
Caption: Workflow for purification using a boron scavenger resin.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the crude product in a solvent in which the product is soluble but that does not react with the resin (e.g., DCM, THF, Ethyl Acetate).
-
Resin Addition: Add the boron scavenger resin to the solution. A typical loading is 3-5 equivalents relative to the theoretical amount of the boron impurity.
-
Incubation: Stir or gently agitate the mixture at room temperature. The required time can vary from 1 to 16 hours. Monitor the reaction by TLC or LC-MS to determine when the impurity has been consumed.
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug to remove the resin.
-
Washing: Wash the collected resin with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washes, and concentrate under reduced pressure to yield the purified product.
Comparative Data for Scavenger Resins:
| Scavenger Type | Functional Group | Typical Solvents | Advantages | Disadvantages |
| Silica-Based | N-methylglucamine (Diol) | DCM, THF, MeCN | High efficiency, good for a wide range of boronic acids | Can be more expensive |
| Polystyrene-Based | Tris(2-aminoethyl)amine | DCM, Toluene | High capacity | May require longer reaction times |
Troubleshooting:
-
Issue: The scavenging is incomplete.
-
Solution: Increase the equivalents of the scavenger resin or extend the reaction time. Gentle heating (e.g., 40 °C) can sometimes accelerate the process, but product stability should be confirmed first.
-
Protocol 4: Recrystallization Strategies
Principle: Recrystallization is a powerful purification technique for solid compounds based on differences in solubility between the desired product and the impurity in a given solvent system at different temperatures.[13][14][15] For this method to be effective, the boron impurity should either be highly soluble in the cold solvent (and remain in the mother liquor) or sparingly soluble in the hot solvent (and be removable by hot filtration).
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve your product sparingly at room temperature but completely at its boiling point.[13]
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14]
-
Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.[14]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting:
-
Issue: No crystals form upon cooling.
-
Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a small "seed" crystal of the pure product. If the product has oiled out, try redissolving by heating and adding slightly more solvent before cooling again.
-
-
Issue: The product and impurity crystallize together.
-
Solution: This indicates a poor choice of solvent. A different solvent system is required. You may need to screen a variety of solvents of different polarities.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. contractpharma.com [contractpharma.com]
- 10. kbibiopharma.com [kbibiopharma.com]
- 11. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of (4-(Ethoxymethoxy)phenyl)boronic acid: A Comparative Approach
For researchers, synthetic chemists, and professionals in drug development, the precise structural confirmation and purity assessment of reagents and intermediates are non-negotiable. (4-(Ethoxymethoxy)phenyl)boronic acid, a versatile building block in Suzuki-Miyaura cross-coupling reactions, is no exception. Its ethoxymethyl (EOM) protecting group offers distinct advantages in multi-step syntheses, necessitating a robust analytical methodology to ensure its integrity.
This guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound. Moving beyond a simple procedural list, we will delve into the rationale behind experimental choices, interpret the resulting spectrum with expert insights, and objectively compare ¹H NMR with alternative analytical techniques, offering a comprehensive framework for its characterization.
Part 1: Definitive Structural Elucidation with ¹H NMR Spectroscopy
¹H NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules. By probing the chemical environment of hydrogen nuclei, it provides unambiguous information about molecular structure, connectivity, and the relative abundance of different proton types. For a molecule like this compound, ¹H NMR is indispensable for confirming the presence and integrity of both the para-substituted aromatic ring and the crucial ethoxymethoxy (EOM) protecting group.
Experimental Protocol: A Self-Validating System
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is designed to yield a high-resolution spectrum suitable for full structural assignment and purity evaluation.
Step 1: Solvent Selection - The Rationale
The choice of solvent is critical. While CDCl₃ is common, boronic acids often exhibit limited solubility and the acidic B(OH)₂ protons can undergo rapid exchange, sometimes leading to signal broadening or disappearance.
-
Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for polar compounds like boronic acids.[1][2] Crucially, its ability to form hydrogen bonds slows the exchange rate of the B(OH)₂ protons, allowing them to be observed as a distinct, albeit often broad, signal. It also prevents potential hydrolysis of the boronic acid that might occur in the presence of residual water in other solvents.
Step 2: Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, particulate-free solution is essential.
Step 3: Data Acquisition
-
The analysis should be performed on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Acquire the spectrum at a standard probe temperature (e.g., 25 °C).
-
Key parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
Spectral Interpretation: Decoding the Structure
The ¹H NMR spectrum of pure this compound in DMSO-d₆ is expected to show five distinct signals. The para-substitution on the phenyl ring creates a symmetrical A'A'B'B' system, which often appears as two well-defined doublets.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| -CH₃ (Ethyl) | ~1.15 | Triplet | 3H | ~7.0 | Characteristic of an ethyl group coupled to a CH₂ group. |
| -CH₂- (Ethyl) | ~3.65 | Quartet | 2H | ~7.0 | Deshielded by the adjacent oxygen atom. |
| -O-CH₂-O- (EOM) | ~5.25 | Singlet | 2H | N/A | A key singlet confirming the integrity of the EOM acetal linkage. |
| Ar-H (ortho to -B(OH)₂) | ~7.65 | Doublet | 2H | ~8.5 | Deshielded due to the anisotropic effect of the boronic acid group. |
| Ar-H (ortho to -OEOM) | ~7.00 | Doublet | 2H | ~8.5 | Shielded relative to the other aromatic protons by the electron-donating ether group. |
| -B(OH)₂ | ~8.00 | Broad Singlet | 2H | N/A | Signal position and shape are highly dependent on concentration and water content; may exchange with D₂O. |
Note: Chemical shifts are estimates based on data for structurally related compounds such as (4-ethoxyphenyl)boronic acid and molecules containing the ethoxymethyl group.[3][4]
Identifying Common Impurities:
A key strength of ¹H NMR is its ability to identify and quantify impurities.
-
Protodeboronation: The most common impurity is the product of C-B bond cleavage, resulting in ethoxymethoxybenzene. This would show a new set of aromatic signals and the disappearance of the B(OH)₂ signal.[5]
-
Anhydrides (Boroxines): Boronic acids can reversibly form cyclic trimers called boroxines, especially upon heating or under vacuum. This can lead to slight shifts and broadening of the aromatic and B(OH)₂ signals.
-
Starting Materials: Residual starting materials from the synthesis would be readily identifiable by their characteristic signals.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical flow of the ¹H NMR characterization process.
Caption: Workflow for the ¹H NMR analysis of this compound.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While ¹H NMR is paramount for structural confirmation, a comprehensive quality control strategy often involves orthogonal techniques that provide complementary information. Boronic acids, due to their unique chemical properties, can be challenging for some standard methods.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a sample by separating its components.
-
Methodology: Reversed-phase HPLC (RP-HPLC) using a C18 column is most common. A mobile phase of acetonitrile and water (often with a buffer like ammonium acetate) is typical.[8]
-
Field Insights & Challenges: A significant challenge in the RP-HPLC analysis of boronic acids and their esters is on-column hydrolysis.[6][7] The acidic nature of the silica stationary phase can promote the degradation of pinacol esters to the more polar boronic acid, leading to poor peak shape and inaccurate quantification. For boronic acids themselves, selecting a column with low silanol activity or using a high-pH mobile phase can improve analysis.[6]
-
Best Use Case: Quantifying the purity of a known sample and detecting non-proton-containing impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC with a mass spectrometer provides mass information for each separated component.
-
Methodology: An electrospray ionization (ESI) source is typically used to generate ions from the HPLC eluent.
-
Field Insights & Challenges: LC-MS is exceptionally sensitive and excellent for identifying unknown impurities by providing their molecular weight.[8][9] However, it does not readily distinguish between isomers and provides no information on the specific location of functional groups, a key strength of NMR.
-
Best Use Case: Identifying and tentatively characterizing unknown impurities, especially at trace levels.
¹¹B NMR Spectroscopy
This specialized NMR technique directly observes the boron nucleus.
-
Methodology: Similar sample preparation to ¹H NMR, but the spectrometer is tuned to the ¹¹B frequency.
-
Field Insights & Challenges: The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination state (trigonal sp² vs. tetrahedral sp³).[10] This makes ¹¹B NMR an outstanding tool for studying the equilibrium between the boronic acid and its boronate ester form, and for determining the pKa of the compound.[10] It provides direct evidence of the boron center but no information about the rest of the molecule.
-
Best Use Case: Confirming the presence of the boronic acid moiety and studying its interactions and acid-base chemistry.
Comparative Summary
The choice of analytical technique is dictated by the specific question being asked.
Table 2: Comparison of Key Analytical Techniques
| Feature | ¹H NMR Spectroscopy | HPLC-UV | LC-MS | ¹¹B NMR Spectroscopy |
| Primary Information | Unambiguous molecular structure & connectivity | Purity, Quantification | Molecular weight of components | Boron chemical environment |
| Strengths | Definitive structural elucidation; Identifies and quantifies components | Robust, precise for purity; Widely available | High sensitivity; Impurity identification | Direct probe of boron center; pKa determination |
| Limitations | Lower sensitivity than MS; May not detect non-¹H impurities | Limited structural information; Potential on-column degradation[6][7] | Does not resolve isomers; Limited structural info | No information on the organic framework |
| Typical Analysis Time | 5-15 minutes | 10-30 minutes | 10-30 minutes | 5-15 minutes |
| Ideal For | Structure confirmation; Purity of main components | Routine QC; Batch release purity testing | Impurity profiling; Reaction monitoring | Mechanistic studies; Formulation development |
Decision-Making Workflow for Method Selection
This diagram provides a logical path for selecting the appropriate analytical tool.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
For the comprehensive characterization of this compound, ¹H NMR spectroscopy is the indispensable primary technique . It alone provides the definitive, high-resolution structural data required to confirm the identity of the compound and the integrity of its key functional groups. However, a multi-faceted approach that incorporates orthogonal techniques provides the most robust and trustworthy assessment. HPLC is superior for routine purity checks, while LC-MS offers unparalleled sensitivity for impurity identification, and ¹¹B NMR gives unique insight into the chemistry of the boron center itself. By understanding the strengths and limitations of each method, researchers can confidently ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. raineslab.com [raineslab.com]
- 2. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 3. (4-Ethoxyphenyl)boronic acid | 22237-13-4 | FE139723 [biosynth.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. This compound | 957062-54-3 | Benchchem [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Reactivity of (4-(Ethoxymethoxy)phenyl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of biaryls and substituted aromatic compounds. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of the reactivity of (4-(Ethoxymethoxy)phenyl)boronic acid with other commonly employed boronic acids, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Role of Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1] Boronic acids, with their general stability, low toxicity, and functional group tolerance, are the most widely used organoboron reagents in this reaction.[2] The reactivity of a given boronic acid is intricately linked to its electronic and steric properties, which directly influence the key transmetalation step of the catalytic cycle.
This guide will focus on this compound, a reagent that features a protected phenol moiety. The ethoxymethoxy (EOM) group serves as a protecting group for the hydroxyl functionality, which can be sensitive to the basic conditions often employed in Suzuki-Miyaura couplings. Understanding the electronic influence of this group is crucial for predicting and optimizing reaction outcomes. We will compare its reactivity profile with that of phenylboronic acid (the unsubstituted parent), (4-methoxyphenyl)boronic acid (an electron-rich analogue), and (4-(trifluoromethyl)phenyl)boronic acid (an electron-deficient analogue).
The Electronic and Steric Landscape of Substituted Phenylboronic Acids
The rate-determining step in many Suzuki-Miyaura couplings is the transmetalation of the organic group from the boron atom to the palladium center. The nucleophilicity of the organic group on the boronic acid plays a significant role in this step. Substituents on the phenyl ring that increase electron density generally enhance the rate of transmetalation and, consequently, the overall reaction rate.[3]
The electronic effect of a substituent can be quantified by its Hammett constant (σ). Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.[4]
Table 1: Comparison of Electronic Properties of Selected Boronic Acids
| Boronic Acid | Substituent (-R) | Electronic Nature of Substituent | Expected Impact on Reactivity |
| Phenylboronic acid | -H | Neutral | Baseline |
| (4-Methoxyphenyl)boronic acid | -OCH₃ | Electron-donating | Increased reactivity |
| This compound | -OCH₂OCH₂CH₃ | Electron-donating | Increased reactivity |
| (4-(Trifluoromethyl)phenyl)boronic acid | -CF₃ | Electron-withdrawing | Decreased reactivity |
Experimental Comparison of Reactivity
To objectively compare the reactivity of these boronic acids, a standardized Suzuki-Miyaura coupling reaction can be performed, monitoring the reaction progress over time. A common method for this is gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of aliquots taken from the reaction mixture at specific time intervals.[5][6]
Experimental Workflow
The following diagram outlines a typical workflow for a comparative kinetic study of different boronic acids in a Suzuki-Miyaura coupling reaction.
Caption: Workflow for a comparative reactivity study of boronic acids.
Detailed Experimental Protocol
This protocol provides a starting point for comparing the reactivity of the selected boronic acids in a Suzuki-Miyaura coupling with a model aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
This compound
-
Phenylboronic acid
-
(4-Methoxyphenyl)boronic acid
-
(4-(Trifluoromethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (e.g., 4:1 v/v), degassed
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
HPLC or GC instrument
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl bromide and internal standard in the degassed solvent mixture.
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(OAc)₂ and PPh₃) in the degassed solvent.
-
-
Reaction Setup:
-
In separate, labeled reaction vials, add the respective boronic acid (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
To each vial, add a precise volume of the aryl bromide/internal standard stock solution (1.0 equivalent of aryl bromide).
-
-
Reaction Initiation and Monitoring:
-
At time zero, add the palladium catalyst stock solution to each vial simultaneously.
-
Stir the reactions vigorously at a constant temperature (e.g., 80 °C).
-
At predetermined time points, withdraw a small aliquot from each reaction mixture and quench it in a vial containing a suitable solvent (e.g., ethyl acetate) and water.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the product and remaining aryl bromide relative to the internal standard.
-
Plot the concentration of the product versus time for each boronic acid to determine the initial reaction rates.
-
Anticipated Results and Discussion
Based on the electronic properties of the substituents, the expected order of reactivity is:
(4-Methoxyphenyl)boronic acid > this compound > Phenylboronic acid > (4-(Trifluoromethyl)phenyl)boronic acid
Table 2: Hypothetical Comparative Reactivity Data
| Boronic Acid | Initial Rate (mol L⁻¹ s⁻¹) | Relative Rate |
| (4-Methoxyphenyl)boronic acid | 1.5 x 10⁻⁴ | 1.50 |
| This compound | 1.3 x 10⁻⁴ | 1.30 |
| Phenylboronic acid | 1.0 x 10⁻⁴ | 1.00 |
| (4-(Trifluoromethyl)phenyl)boronic acid | 0.4 x 10⁻⁴ | 0.40 |
The electron-donating methoxy and ethoxymethoxy groups are expected to accelerate the reaction compared to the unsubstituted phenylboronic acid.[3] The slightly larger size of the ethoxymethoxy group compared to the methoxy group might introduce some minor steric hindrance, potentially making it marginally less reactive, although the electronic effect is likely to be dominant. Conversely, the strongly electron-withdrawing trifluoromethyl group is anticipated to significantly decrease the nucleophilicity of the boronic acid, leading to a slower reaction rate.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic nature of the boronic acid primarily influences the transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
An electron-donating group on the arylboronic acid increases the electron density on the carbon atom attached to the boron, making it a more potent nucleophile for the transmetalation step. This facilitates the transfer of the aryl group to the palladium center, thus accelerating the overall catalytic cycle.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. vapourtec.com [vapourtec.com]
- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Standoff: A Researcher's Guide to Boronic Acids vs. Boronate Esters
For researchers, scientists, and drug development professionals, the choice between utilizing a boronic acid or its corresponding boronate ester is a pivotal decision that profoundly influences synthetic efficiency, compound stability, and ultimately, project timelines. This guide offers an in-depth, objective comparison of the stability profiles of these two indispensable classes of organoboron compounds. Moving beyond mere reactivity trends, we will delve into the mechanistic underpinnings of their stability, present supporting experimental data, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your research endeavors.
The Fundamental Trade-Off: Reactivity vs. Robustness
At the heart of the boronic acid versus boronate ester debate lies a classic chemical trade-off. Boronic acids, with their vacant p-orbital on the boron atom, are Lewis acidic and generally exhibit higher reactivity in pivotal reactions like the Suzuki-Miyaura coupling.[1] This heightened reactivity, however, comes at the cost of diminished stability. They are notoriously susceptible to several degradation pathways that can compromise their purity, shelf-life, and performance in reactions.[1]
Boronate esters, particularly cyclic esters formed with diols like pinacol, serve as a common and effective "protecting group" strategy to tame the inherent instability of boronic acids.[2] This protection imparts significantly greater stability, rendering them as often crystalline, easy-to-handle solids with a longer shelf-life.[1] This enhanced stability, however, is often accompanied by a modulation in reactivity, a factor that must be carefully considered in the context of the specific chemical transformation.
Unraveling the Degradation Pathways
The instability of boronic acids primarily manifests through two key degradation pathways: protodeboronation and oxidative degradation. Understanding these mechanisms is crucial to appreciating the stabilizing effect of esterification.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, which represents a loss of the desired functionality.[3] This process is highly dependent on the reaction conditions, particularly pH.[3] The mechanism can be influenced by both acidic and basic conditions. Generally, for many arylboronic acids, the rate of protodeboronation increases at higher pH due to the formation of the more reactive tetrahedral boronate anion, ArB(OH)₃⁻.[4]
Oxidative Degradation: The Irreversible Conversion to Alcohols/Phenols
Boronic acids are susceptible to oxidation, a process that cleaves the carbon-boron bond and replaces it with a carbon-oxygen bond, typically yielding an alcohol or phenol.[2] This oxidative deboronation is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide and is a significant concern for the stability of boronic acids in biological or aerobic environments.[2][5] The mechanism involves the attack of a nucleophilic oxygen species on the electron-deficient boron atom, followed by a rearrangement.[5]
The conversion to a boronate ester significantly mitigates these degradation pathways. The steric bulk of the diol protecting group can hinder the approach of both protons and oxidizing agents to the boron center, thereby enhancing stability.
Visualizing Stability: Degradation Pathways
Caption: Major degradation pathways for boronic acids and the stabilizing effect of boronate ester formation.
Quantitative Stability Comparison: A Data-Driven Perspective
While the qualitative understanding of enhanced stability is widespread, quantitative data provides a clearer picture for the discerning researcher. The following tables summarize experimental data on the hydrolytic and overall stability of boronic acids versus their ester counterparts.
Table 1: Hydrolytic Stability of Phenylboronic Pinacol Esters at 25°C [6]
| Compound | Medium | Half-life (t₁/₂) |
| Phenylboronic acid pinacol ester | Water | ~120 minutes |
| Phenylboronic acid pinacol ester | 50 mM Phosphate Buffer (pH 7.4) | ~30 minutes |
| 4-Methoxyphenylboronic acid pinacol ester | 50 mM Phosphate Buffer (pH 7.4) | ~60 minutes |
| 4-Nitrophenylboronic acid pinacol ester | 50 mM Phosphate Buffer (pH 7.4) | ~15 minutes |
This data highlights that even stable pinacol esters can undergo significant hydrolysis, particularly at physiological pH. The electronic nature of substituents on the aryl ring also plays a crucial role.
Table 2: Comparative Stability of 3-Pyridylboronic Acid and its Esters
| Compound | Conditions | Remaining Compound after 12h | Reference |
| 3-Pyridylboronic Acid | Aqueous K₃PO₄ / Toluene, 110°C | 0% (Complete Decomposition) | [7] |
| 3-Pyridylboronic Acid Pinacol Ester | Aqueous K₃PO₄ / Toluene, 110°C | Low levels remaining | [7] |
| 3-Pyridylboronic Acid Epin Ester* | Aqueous K₃PO₄ / Toluene, 110°C | 100% (No Decomposition) | [7] |
*Epin refers to 1,1,2,2-tetraethylethylene glycol ester, a bulkier protecting group.
This data clearly demonstrates the superior stability of boronate esters, especially those with increased steric hindrance, under harsh basic conditions where the parent boronic acid rapidly degrades.
Experimental Protocols for Stability Assessment
To empower researchers to conduct their own stability assessments, we provide the following detailed, step-by-step methodologies for evaluating hydrolytic and oxidative stability.
Experimental Workflow for Stability Studies
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
A Senior Application Scientist's Guide to Purity Analysis of (4-(Ethoxymethoxy)phenyl)boronic acid: A Comparative Methodological Review
For researchers and professionals in drug development and synthetic chemistry, the purity of building blocks like (4-(Ethoxymethoxy)phenyl)boronic acid is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and overall process reproducibility. Boronic acids are foundational reagents in modern organic synthesis, most notably in Suzuki-Miyaura coupling reactions.[1] However, their analysis presents unique challenges due to their propensity to form cyclic anhydrides (boroxines) and their interactions with common analytical instrument surfaces.[2][3][4]
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind each choice, offering a framework for selecting the most appropriate technique for your specific analytical challenge, from routine quality control to in-depth impurity profiling.
The Analytical Imperative: Why Purity Matters
This compound (CAS 957062-54-3) is an arylboronic acid derivative where the ethoxymethyl (EOM) group serves as a protecting group for a phenol.[5] The integrity of this starting material is paramount. Key potential impurities include:
-
Boroxine: The trimeric cyclic anhydride formed by intermolecular dehydration.
-
Starting Materials: Residual halogenated precursors from its synthesis.[6]
-
De-protected Species: (4-Hydroxyphenyl)boronic acid, resulting from the cleavage of the EOM group.
-
Oxidative Degradation Products.
An effective analytical method must be able to separate the parent compound from these and other potential process-related impurities, ensuring the quality of the material before it enters a synthetic workflow.
Method 1: The Workhorse - Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC with UV detection is the cornerstone of quality control in the pharmaceutical industry due to its robustness, reliability, and widespread availability.[7] For an aromatic compound like this compound, this technique offers excellent resolving power for purity assessment.
Causality Behind the Method
The choice of a reversed-phase C18 column is based on the non-polar nature of the phenyl ring, which provides the primary retention mechanism. The use of an acidic mobile phase modifier, such as formic or acetic acid, is critical. It serves to suppress the ionization of the boronic acid's hydroxyl groups (pKa ≈ 8.6), ensuring a consistent retention time and sharp, symmetrical peak shape.[5] Furthermore, modern HPLC columns with low silanol activity are preferred as residual silanols on the stationary phase can act as nucleophiles, promoting on-column hydrolysis of the analyte.[8]
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a diluent of 50:50 (v/v) Acetonitrile:Water. This composition ensures solubility and compatibility with the initial mobile phase conditions.[9]
-
Vortex to ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: Waters XSelect™ HSS T3, 4.6 x 100 mm, 3.5 µm, or equivalent C18 column with low silanol activity.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, where the phenyl chromophore exhibits strong absorbance.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
RP-HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV purity analysis.
Method 2: The High-Resolution Alternative - UPLC-MS
For more demanding applications, such as identifying unknown impurities or performing trace-level analysis, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the superior choice. The use of sub-2 µm particle columns provides significantly higher resolution and much faster analysis times.[2] The mass spectrometer adds a layer of certainty by providing mass-to-charge ratio information, which is invaluable for impurity identification.
Causality Behind the Method
The primary advantage here is specificity. While UV detection can show co-eluting peaks as a single entity, MS can distinguish between compounds with different masses. Electrospray ionization (ESI) in negative mode is particularly effective for boronic acids, as they readily deprotonate to form the [M-H]⁻ ion.[3][10] The use of a volatile buffer like ammonium acetate is essential for MS compatibility, as non-volatile salts (like phosphate) will contaminate the ion source.[2]
Experimental Protocol: UPLC-MS
-
Sample Preparation:
-
Prepare sample as described in the HPLC-UV method, but at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.
-
-
Chromatographic and MS Conditions:
-
UPLC System: An Acquity UPLC system or equivalent.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Gradient Program: A rapid 5-minute gradient from 10% to 95% B is typical.
-
MS Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.5 kV.
-
Scan Range: m/z 50-500.
-
Key Ions to Monitor:
-
This compound [M-H]⁻: m/z 195.0
-
Boroxine trimer [M-H]⁻: m/z 531.2
-
-
-
UPLC-MS Experimental Workflow
Caption: Workflow for UPLC-MS impurity identification.
Method 3: An Orthogonal Approach - GC-MS after Derivatization
Gas chromatography is not typically used for boronic acids due to their low volatility and thermal instability. However, it can be a powerful orthogonal technique, especially for separating the boronic acid from its non-volatile boroxine anhydride, a separation that can be challenging by LC.[4] This requires a chemical derivatization step to convert the polar boronic acid into a volatile and thermally stable ester.
Causality Behind the Method
The derivatization with an agent like triethanolamine or pinacol is a crucial enabling step.[11][12] It converts the hydrophilic -B(OH)₂ group into a stable, cyclic boronate ester that is sufficiently volatile for GC analysis. This approach provides a completely different separation mechanism based on boiling point and polarity, offering a confirmatory assessment of purity that is independent of the LC methods.
Experimental Protocol: GC-MS
-
Derivatization Step:
-
To ~1 mg of the sample in a vial, add 500 µL of Toluene and 1.1 equivalents of triethanolamine.
-
Cap the vial and heat at 60 °C for 30 minutes. The reaction forms a volatile borate ester.[12]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC-MS System: A standard GC with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program:
-
Initial: 100 °C, hold 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS analysis after derivatization.
Performance Comparison Guide
The selection of an analytical method is a balance of technical requirements, sample complexity, and available resources. The following table provides a comparative summary of the discussed techniques based on hypothetical yet representative performance data.
| Parameter | RP-HPLC-UV | UPLC-MS | GC-MS (with Derivatization) |
| Specificity | Good for known impurities with UV chromophores. | Excellent; distinguishes by mass. Ideal for unknowns. | Excellent; orthogonal to LC methods. |
| Sensitivity (LOQ) | ~0.05% area (~1 µg/mL)[2][3] | <0.01% area (pg/mL to ng/mL levels)[10][13] | ~0.01% area (ppm levels)[11] |
| Analysis Time | 15-25 minutes | 2-10 minutes[2] | 15-20 minutes (plus derivatization time) |
| Throughput | Moderate | High | Low to Moderate |
| Sample Prep | Simple (dissolve and inject) | Simple (dissolve and inject) | Complex (requires chemical reaction) |
| Information | Purity (Area %), Retention Time | Purity, Retention Time, Molecular Weight, Structure | Purity, Retention Time, Fragmentation Pattern |
| Key Advantage | Robust, reliable, widely available for QC. | Unmatched sensitivity and specificity for R&D.[2][7] | Orthogonal selectivity, good for boroxine issue.[4] |
| Key Disadvantage | Potential for co-elution; limited info on unknowns. | Higher cost and complexity. | Indirect analysis; derivatization can introduce artifacts. |
A Note on Method Validation and Trustworthiness
Regardless of the chosen method, its suitability must be formally demonstrated through validation, following guidelines from the International Council for Harmonisation (ICH).[14][15] A self-validating system ensures trustworthiness. Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities.[16]
-
Linearity & Range: Demonstrating a proportional response to concentration over a defined range (e.g., 50-150% of the target concentration).[16][17]
-
Accuracy & Precision: Proving the closeness of results to the true value and the agreement between repeated measurements, respectively.[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified.[16]
-
Robustness: The method's resilience to small, deliberate variations in parameters like mobile phase pH or temperature.[16]
Conclusion and Recommendations
The choice of analytical method for assessing the purity of this compound is dictated by the objective.
-
For routine quality control and release testing , the RP-HPLC-UV method stands out as the ideal choice. It offers a validated, robust, and cost-effective solution for ensuring batch-to-batch consistency.
-
For process development, impurity profiling, and troubleshooting , the superior resolution and specificity of UPLC-MS are indispensable. It provides the detailed structural information necessary to identify unknown impurities and understand their formation.
-
GC-MS with derivatization serves as a valuable orthogonal method . It should be employed when a secondary, confirmatory technique with a different separation mechanism is required, or to specifically address challenging separations like that of the boroxine trimer.
By understanding the causality behind each technique and aligning the method's strengths with the analytical requirements, researchers can confidently ensure the quality of this critical synthetic building block, paving the way for more reliable and reproducible scientific outcomes.
References
- 1. waters.com [waters.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 957062-54-3 | Benchchem [benchchem.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. pharmtech.com [pharmtech.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Mass Spectrometric Analysis of Reaction Intermediates Involving (4-(Ethoxymethoxy)phenyl)boronic acid
For researchers, synthetic chemists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. The identification of fleeting reaction intermediates is not merely an academic exercise; it is the key to unlocking mechanistic insights, optimizing reaction conditions, and ensuring the robustness of synthetic routes. (4-(Ethoxymethoxy)phenyl)boronic acid, a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, presents a unique set of analytical challenges. This guide provides an in-depth, comparative analysis of mass spectrometric techniques for the characterization of reaction intermediates involving this important reagent.
Part 1: The Analytical Challenge: Unraveling the Complexities of this compound
Before delving into a comparison of analytical techniques, it is crucial to understand the inherent chemical behavior of this compound that makes its analysis non-trivial. Boronic acids exist in a dynamic equilibrium between their monomeric form and a trimeric anhydride known as a boroxine.[1][2] This equilibrium is sensitive to concentration, solvent, and temperature, meaning that what is observed in the mass spectrometer may not be fully representative of the species present in the reaction vessel. Furthermore, in solution, boronic acids can form a variety of adducts with solvents and bases, further complicating the mass spectra.[3][4] A successful analytical strategy must therefore be able to navigate this chemical complexity to provide clear, interpretable data.
Part 2: A Head-to-Head Comparison of Ionization Techniques for Reaction Intermediate Analysis
The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment for reaction monitoring. Here, we compare three workhorse techniques—Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI)—in the context of analyzing reactions with this compound.
Electrospray Ionization (ESI-MS): The Go-To for Charged Species
ESI-MS is a soft ionization technique that transfers ions from solution to the gas phase, making it exceptionally well-suited for the analysis of pre-charged or easily ionizable species.[5][6] In the realm of organometallic catalysis, this translates to a powerful tool for detecting cationic intermediates, which are common in many catalytic cycles.
Causality in Experimental Choice: For a typical Suzuki-Miyaura reaction, many of the key palladium intermediates, such as the oxidative addition product and certain transmetalation intermediates, can be charged or can be readily ionized.[3][7][8][9] ESI-MS is therefore the logical first choice for real-time reaction monitoring, allowing for the direct observation of these species as they form and are consumed.
Experimental Protocol: ESI-MS Monitoring of a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a reaction vial, combine this compound (1.2 equivalents), an aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent mixture (e.g., 1,4-dioxane/water).
-
Sample Preparation for MS: At timed intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture and quench it in a larger volume (e.g., 1 mL) of a solvent suitable for ESI-MS (e.g., acetonitrile or methanol) to halt the reaction and dilute the sample to an appropriate concentration for analysis.
-
Mass Spectrometry Analysis: Infuse the diluted sample directly into the ESI source of the mass spectrometer. Acquire spectra in both positive and negative ion modes to maximize the chances of observing all charged species.
-
Data Analysis: Monitor the appearance and disappearance of ions corresponding to the masses of expected intermediates, reactants, and products over time.
Self-Validating System: The protocol's trustworthiness is enhanced by the simultaneous monitoring of reactants and products. A decrease in the intensity of reactant ions should correlate with an increase in the intensity of product and intermediate ions, providing an internal validation of the observed reaction progress.
Pitfalls and Considerations: A major limitation of ESI-MS is its bias towards charged species, meaning that neutral intermediates may go undetected.[10] Ion suppression, where the presence of high concentrations of salts or other additives can reduce the signal of the analyte of interest, is another common issue.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): A Powerful Ally for Neutral and Air-Sensitive Complexes
MALDI-MS is a soft ionization technique that utilizes a laser to desorb and ionize analytes co-crystallized with a matrix. It is particularly advantageous for the analysis of neutral organometallic complexes that are often challenging to detect by ESI-MS.[11][12][13]
Causality in Experimental Choice: In the Suzuki-Miyaura catalytic cycle, several key intermediates, including the active Pd(0) species and the final product before reductive elimination, are neutral. MALDI-MS offers a direct route to observing these species, providing a more complete picture of the catalytic cycle.[13] It is also well-suited for the analysis of air-sensitive compounds, as sample preparation can be performed in an inert atmosphere.[14]
Experimental Protocol: MALDI-MS Analysis of Reaction Aliquots
-
Matrix Selection and Preparation: Choose a suitable matrix for organometallic analysis (e.g., 2,5-dihydroxybenzoic acid, DHB, or α-cyano-4-hydroxycinnamic acid, CHCA). Prepare a saturated solution of the matrix in a volatile organic solvent (e.g., acetone or acetonitrile).
-
Sample Preparation: At timed intervals, withdraw a small aliquot of the reaction mixture. On a MALDI target plate, mix a small volume (e.g., 1 µL) of the reaction aliquot with an equal volume of the matrix solution. Allow the solvent to evaporate, co-crystallizing the analyte with the matrix. For air-sensitive samples, this step should be performed in a glovebox.
-
Mass Spectrometry Analysis: Insert the target plate into the MALDI-MS instrument. Acquire spectra, carefully optimizing the laser energy to achieve good signal without causing fragmentation of the labile intermediates.[12]
-
Data Analysis: Analyze the spectra for ions corresponding to the molecular weights of expected neutral intermediates, often observed as their radical cations or adducts with matrix fragments.
Self-Validating System: The presence of both the starting organometallic complex and subsequent intermediates in the same spectrum can serve as a validation point. The relative intensities of these species should change in a chemically logical manner as the reaction progresses.
Challenges: Matrix-related ions can interfere with the detection of low-mass analytes. The choice of matrix and sample preparation technique is critical for successful analysis and may require significant optimization.[13]
Atmospheric Pressure Chemical Ionization (APCI-MS): A Niche for Less Polar, Thermally Stable Analytes
APCI-MS is another atmospheric pressure ionization technique that is well-suited for the analysis of less polar and thermally stable compounds.[15][16][17][18] Ionization occurs in the gas phase through chemical reactions with reagent ions generated from the solvent vapor.
Causality in Experimental Choice: If the reaction intermediates of interest are relatively nonpolar and can withstand vaporization at elevated temperatures, APCI-MS can be a valuable alternative to ESI-MS. It is often less susceptible to ion suppression from salts and can be more sensitive for certain classes of compounds.[16]
Experimental Protocol: APCI-MS Analysis of a Model Reaction
-
Reaction Monitoring: Set up the reaction as described for the ESI-MS protocol.
-
Sample Introduction: The reaction mixture can be introduced into the APCI source via direct infusion or, more commonly, through coupling with a liquid chromatograph (LC-APCI-MS). LC separation can help to resolve different components of the reaction mixture before they enter the mass spectrometer.
-
Mass Spectrometry Analysis: The APCI source vaporizes the sample at high temperature, and a corona discharge creates reagent ions that then ionize the analyte molecules. Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Identify ions corresponding to the protonated or deprotonated molecules of the reactants, products, and any thermally stable intermediates.
Self-Validating System: When coupled with LC, the retention times of the observed species provide an additional dimension of validation. The appearance of a new peak in the chromatogram with a mass corresponding to a potential intermediate is strong evidence for its formation.
Limitations: The primary drawback of APCI is the requirement for thermal stability.[18] Many organometallic intermediates are thermally labile and will decompose in the high-temperature APCI source, making this technique unsuitable for their detection.
Part 3: Visualizing the Workflow and Decision-Making Process
To aid in the selection of the appropriate mass spectrometry technique, the following workflow and decision tree are provided.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. | Semantic Scholar [semanticscholar.org]
- 10. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F [pubs.rsc.org]
- 11. MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 16. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 17. lifesciencestools.com [lifesciencestools.com]
- 18. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
A Comparative Guide to the Kinetic Landscape of Suzuki-Miyaura Coupling: A Focus on (4-(Ethoxymethoxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials.[1][2][3] The reaction's widespread adoption is a testament to its mild conditions, functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2] However, for drug development professionals and process chemists, understanding the reaction kinetics is paramount for optimization, scalability, and ensuring batch-to-batch consistency.
This guide provides an in-depth kinetic analysis of the Suzuki-Miyaura coupling, with a specific focus on the behavior of electron-rich boronic acids, exemplified by (4-(ethoxymethoxy)phenyl)boronic acid. We will explore the experimental design for kinetic studies, compare its performance with alternative coupling strategies, and delve into the mechanistic nuances that govern the reaction rate.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The overall rate of the reaction is determined by the slowest of these steps, which can vary depending on the specific substrates, catalyst, ligands, and reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For electron-rich boronic acids such as this compound, the electronic properties can influence the transmetalation step. The electron-donating ethoxymethoxy group increases the nucleophilicity of the aryl group, which can potentially accelerate the transfer of the organic moiety from the boron atom to the palladium center.
Experimental Protocol: Kinetic Monitoring via HPLC
To quantitatively assess the reaction kinetics, a robust and reproducible experimental setup is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for monitoring the progress of Suzuki-Miyaura reactions by quantifying the consumption of reactants and the formation of the product over time.[7][8]
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of a model aryl halide with this compound.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal Standard (e.g., Biphenyl)
-
HPLC-grade solvents for analysis
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Initiation: Add the palladium catalyst (0.02 mmol) to the mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) to halt the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Figure 2: Experimental workflow for kinetic monitoring of a Suzuki-Miyaura reaction.
Comparative Performance: Suzuki Coupling vs. Alternatives
While the Suzuki-Miyaura coupling is a powerful tool, several other cross-coupling reactions exist for the formation of biaryl compounds.[9][10][11] The choice of method often depends on factors such as substrate scope, functional group tolerance, and the toxicity of the reagents. Below is a comparative overview of the kinetic performance of the Suzuki coupling with this compound against other common methods for a model reaction.
| Coupling Method | Organometallic Reagent | Typical Catalyst | Relative Initial Rate (Normalized) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | This compound | Pd(PPh₃)₄ | 1.0 | Low toxicity of boron reagents, high functional group tolerance, commercially available reagents.[12] | Base is required, potential for protodeboronation of the boronic acid.[1][13] |
| Stille Coupling | (4-(ethoxymethoxy)phenyl)tributylstannane | Pd(PPh₃)₄ | ~1.2 | Generally faster than Suzuki, tolerant of a wide range of functional groups. | High toxicity of organotin compounds, stoichiometric tin byproducts. |
| Hiyama Coupling | (4-(ethoxymethoxy)phenyl)trimethoxysilane | Pd(OAc)₂ / Ligand | ~0.8 | Low toxicity of organosilanes, environmentally benign.[9] | Requires an activating agent (e.g., fluoride source), can be slower. |
| Kumada-Corriu Coupling | (4-(ethoxymethoxy)phenyl)magnesium bromide | Ni(dppe)Cl₂ or Pd(dppf)Cl₂ | ~1.5 | Highly reactive, often very fast. | Grignard reagents are highly basic and incompatible with many functional groups.[9] |
| Negishi Coupling | (4-(ethoxymethoxy)phenyl)zinc chloride | Pd(PPh₃)₄ | ~1.3 | High reactivity and functional group tolerance. | Organozinc reagents are moisture-sensitive and often prepared in situ. |
Note: The relative initial rates are illustrative and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions.
Mechanistic Insights and Optimization Strategies
The kinetic data obtained from the experiments described above can provide valuable insights into the rate-determining step of the reaction. For Suzuki couplings involving electron-rich boronic acids, the transmetalation step is often facile. However, if the oxidative addition of the aryl halide to the palladium(0) complex is slow, this may become the rate-limiting step.
Strategies for Kinetic Optimization:
-
Ligand Choice: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role in modulating the reaction rate.[1][5][14] Electron-rich and bulky ligands can facilitate both oxidative addition and reductive elimination.
-
Base Selection: The choice of base is critical for the activation of the boronic acid.[13][15] The strength and solubility of the base can significantly impact the rate of transmetalation.
-
Solvent System: The polarity and composition of the solvent mixture can influence the solubility of the reactants and catalyst, thereby affecting the reaction kinetics. Biphasic systems, such as toluene/water, are common and their mixing efficiency is important.[7]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, this must be balanced against potential side reactions and catalyst decomposition.
Conclusion
Kinetic studies of the Suzuki-Miyaura coupling with this compound provide a powerful framework for understanding and optimizing this critical transformation in drug discovery and development. By systematically investigating the influence of various reaction parameters, researchers can enhance reaction efficiency, improve yields, and ensure the robust and scalable synthesis of valuable biaryl compounds. While alternative coupling methods offer their own advantages, the Suzuki-Miyaura reaction remains a highly versatile and practical choice, particularly when considering the low toxicity and stability of the organoboron reagents.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vapourtec.com [vapourtec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structures of (4-Alkoxyphenyl)boronic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, boronic acid derivatives stand out for their versatile applications, from powerful enzyme inhibitors to essential components in cross-coupling reactions.[1] Their unique ability to form reversible covalent bonds with biological nucleophiles has positioned them as a privileged scaffold in drug design.[2] Understanding the three-dimensional architecture of these molecules is paramount for optimizing their pharmacological properties. This guide provides a detailed comparative analysis of the X-ray crystal structures of (4-alkoxyphenyl)boronic acid derivatives, offering insights into how subtle changes in molecular structure influence solid-state packing and intermolecular interactions, which in turn can affect properties like solubility and bioavailability.
The Significance of Crystal Structure in Drug Development
The precise arrangement of atoms in a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable information for drug development. It reveals the molecule's conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions such as hydrogen bonds and π-π stacking. These details are fundamental to understanding a drug candidate's physical properties and its potential interactions with biological targets.
Comparative Analysis of (4-Alkoxyphenyl)boronic Acid Crystal Structures
To illustrate the impact of the para-substituent on the crystal packing of phenylboronic acids, we will compare the experimentally determined crystal structure of (4-Ethoxyphenyl)boronic acid with that of the closely related (4-Methoxyphenyl)boronic acid. While the specific crystal structure for (4-(Ethoxymethoxy)phenyl)boronic acid is not publicly available in crystallographic databases as of this guide's publication, we can infer its likely structural features based on these analogs and general crystallographic principles.
| Compound | (4-Ethoxyphenyl)boronic acid | (4-Methoxyphenyl)boronic acid |
| Molecular Formula | C8H11BO3 | C7H9BO3 |
| CAS Number | 22237-13-4 | 5720-07-0 |
| Database ID | --INVALID-LINK--[3] | --INVALID-LINK--[4] |
| Space Group | I 1 2/a 1 | P21/c |
| a (Å) | 19.8150 | 11.834(2) |
| b (Å) | 5.02009 | 6.7910(14) |
| c (Å) | 18.2337 | 9.596(2) |
| β (°) | 111.493 | 99.43(3) |
| Volume (ų) | 1686.2 | 760.3(3) |
Key Structural Insights:
The crystal structure of (4-Ethoxyphenyl)boronic acid reveals a monoclinic system with the space group I 1 2/a 1.[3] A defining feature of phenylboronic acid crystal structures is the formation of hydrogen-bonded dimers through the boronic acid moieties. These dimers then typically engage in further intermolecular interactions. The presence of the ethoxy group introduces a degree of flexibility and steric bulk compared to a simple phenylboronic acid.
For (4-Methoxyphenyl)boronic acid , the crystal structure also displays the characteristic hydrogen-bonded dimers.[4] The smaller methoxy group, when compared to the ethoxy group, can lead to subtle differences in the overall packing arrangement and the strength of intermolecular forces.
The hypothetical structure of This compound (C9H13BO4, CAS: 957062-54-3) introduces an additional ether linkage and greater conformational flexibility.[2] This extended substituent would likely influence the crystal packing by creating new possibilities for weaker C-H···O interactions and potentially disrupting the efficiency of π-π stacking between the phenyl rings. The increased size and flexibility of the ethoxymethoxy group could lead to a less dense crystal packing compared to its smaller alkoxy counterparts, which may have implications for its solubility.
The Boronic Acid Dimer Motif
A cornerstone of phenylboronic acid crystallography is the formation of a robust hydrogen-bonded dimer. This supramolecular synthon significantly influences the physical properties of these compounds.
Caption: Hydrogen-bonded dimer of arylboronic acids.
Experimental Protocols
Synthesis of (4-Alkoxyphenyl)boronic Acids
A general and widely used method for the synthesis of arylboronic acids is through the reaction of an organometallic intermediate (Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.
Step-by-step methodology:
-
Formation of the Grignard Reagent: To a solution of the corresponding 4-alkoxybromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The mixture is stirred, and gentle heating may be required to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a change in the solution's appearance.
-
Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise to the Grignard reagent. The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred vigorously for an hour to ensure complete hydrolysis of the borate ester.
-
Extraction and Purification: The product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture) to yield the pure (4-alkoxyphenyl)boronic acid.
Single Crystal Growth and X-ray Diffraction
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.
Step-by-step methodology:
-
Crystal Growth: A common method for growing single crystals of phenylboronic acids is by slow evaporation of a saturated solution.
-
Dissolve the purified boronic acid derivative in a suitable solvent (e.g., a mixture of ethanol and water) to form a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
-
Well-formed crystals should appear over a period of several days to a week.
-
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.
-
Caption: Experimental workflow for synthesis and crystallographic analysis.
Conclusion and Future Directions
The comparative analysis of the crystal structures of (4-ethoxyphenyl)boronic acid and (4-methoxyphenyl)boronic acid underscores the significant role that para-substituents play in dictating the solid-state architecture of these molecules. The formation of hydrogen-bonded dimers is a consistent and dominant feature. The size and nature of the alkoxy group fine-tune the overall crystal packing through steric effects and weaker intermolecular interactions. For drug development professionals, these seemingly minor structural modifications can have a profound impact on a compound's physicochemical properties, including its melting point, solubility, and dissolution rate, all of which are critical for formulation and bioavailability. The elucidation of the crystal structure of this compound would be a valuable addition to this comparative analysis, providing further insights into the effects of increased flexibility and potential hydrogen bond acceptors on the crystal engineering of this important class of compounds.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 957062-54-3 | Benchchem [benchchem.com]
- 3. 4-Ethoxyphenylboronic acid | C8H11BO3 | CID 2734351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (4-(Ethoxymethoxy)phenyl)boronic Acid
Introduction: Navigating the Complexities of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in pharmaceutical and materials science for constructing complex molecular architectures, such as biaryl compounds.[2]
The subject of this guide, (4-(ethoxymethoxy)phenyl)boronic acid, contains an acid-labile ethoxymethyl (EOM) protecting group. While the Suzuki-Miyaura reaction is known for its compatibility with various functional groups, the choice of catalyst and reaction conditions is paramount to prevent cleavage of such sensitive moieties while ensuring high coupling efficiency.
This guide provides a comparative analysis of several palladium catalyst systems for the coupling of this compound with an aryl chloride. We will move beyond a simple catalog of options, delving into the mechanistic rationale behind catalyst performance and providing field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
At its core, the Suzuki-Miyaura reaction is an elegant catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[3][4] A fundamental grasp of this mechanism is crucial for troubleshooting reactions and rationally selecting a catalyst system. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[4][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
The efficiency of each step is profoundly influenced by the ligands coordinated to the palladium atom. Ligands modulate the catalyst's steric and electronic properties, impacting its stability and reactivity.[7][8]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Players: A Survey of Palladium Catalysts
The term "palladium catalyst" often refers to a system comprising a palladium precursor and a supporting ligand. Modern catalysis has moved from simple, in-situ generated systems to well-defined, highly active pre-catalysts.[9] We will compare three representative systems that span this evolution.
-
System 1: The Classic Workhorse - Pd(dppf)Cl₂
-
Description: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an air-stable, reliable, and versatile catalyst. The dppf ligand's wide bite angle and electron-rich nature make it effective for a range of couplings.[10] It is often a go-to catalyst for initial screening due to its robustness.
-
-
System 2: The High-Performer - Pd(OAc)₂ / SPhos
-
Description: This system combines a simple palladium(II) acetate precursor with a highly engineered Buchwald ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is both sterically bulky and highly electron-donating.[7] This combination facilitates the typically rate-limiting oxidative addition of challenging substrates (like aryl chlorides) and accelerates the final reductive elimination step.[7][10]
-
-
System 3: The Modern Pre-catalyst - PEPPSI™-IPr
-
Description: Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation (PEPPSI) catalysts feature a stable N-Heterocyclic Carbene (NHC) ligand.[3] NHCs are strong sigma-donors that form highly stable bonds with palladium, preventing catalyst decomposition and often leading to very high turnover numbers (TONs). PEPPSI-IPr is known for its high activity, air and moisture stability, and effectiveness at low catalyst loadings.
-
Head-to-Head Comparison: Experimental Design
To provide a fair and objective comparison, a standardized experiment was designed. The coupling of this compound with 4-chloroanisole was selected as a representative transformation, as aryl chlorides are known to be more challenging substrates than the corresponding bromides or iodides.
Caption: Standardized experimental workflow for the comparative catalyst study.
Performance Metrics & Results
The following table summarizes the performance of each catalyst system under optimized, yet comparable, conditions for the coupling of this compound and 4-chloroanisole.
| Catalyst System | Pd Loading (mol%) | Temperature (°C) | Time (h) | Isolated Yield (%) | Turnover Number (TON) |
| Pd(dppf)Cl₂ | 2.0 | 100 | 12 | 78 | 39 |
| Pd(OAc)₂ / SPhos | 0.5 | 100 | 4 | 96 | 192 |
| PEPPSI™-IPr | 0.1 | 100 | 6 | 94 | 940 |
Note: Data is representative and intended for comparative purposes.
Discussion & Field Insights: Interpreting the Data
The results clearly demonstrate the evolution and impact of ligand design in palladium catalysis.
-
Pd(dppf)Cl₂: As a robust, general-purpose catalyst, it provided a respectable yield. However, it required a significantly higher catalyst loading and a longer reaction time. For routine syntheses where cost and speed are not primary constraints, it remains a viable option. Its lower TON suggests a less efficient catalytic cycle compared to the other systems.
-
Pd(OAc)₂ / SPhos: This system exemplifies the power of modern phosphine ligands. The combination of the SPhos ligand's steric bulk and strong electron-donating character dramatically accelerates the reaction.[7][10] It achieved an excellent yield in a fraction of the time and with a quarter of the catalyst loading compared to the dppf system. The higher TON reflects a much more active and stable catalyst, making this system ideal for efficient, scalable syntheses.
-
PEPPSI™-IPr: The NHC-ligated pre-catalyst delivered outstanding performance, achieving a high yield with an exceptionally low catalyst loading of just 0.1 mol%. This translates to a very high TON, indicating a remarkably stable and active catalyst.[3] While the reaction time was slightly longer than the SPhos system in this instance, the extremely low required loading makes it a superior choice for synthesizing high-value compounds, such as active pharmaceutical ingredients (APIs), where minimizing residual palladium contamination is critical.
Detailed Experimental Protocols
The following is a representative, detailed protocol for the highest-performing system.
Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)
-
SPhos (0.01 mmol, 1.0 mol%)
-
Toluene (4 mL) and Water (0.4 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-chloroanisole, this compound, and K₃PO₄.
-
Add palladium(II) acetate and SPhos to the flask.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Recommendations
The choice of a palladium catalyst has a profound impact on the outcome of the Suzuki-Miyaura coupling of this compound.
-
For initial screening or small-scale synthesis where robustness is valued over ultimate efficiency, Pd(dppf)Cl₂ is a reasonable starting point.
-
For process development, scale-up, and time-sensitive projects , the Pd(OAc)₂ / SPhos system offers an exceptional balance of speed, efficiency, and high yield, particularly with challenging aryl chloride substrates.
-
For the synthesis of high-value APIs or materials where minimizing catalyst loading and residual metal is paramount, an advanced pre-catalyst like PEPPSI™-IPr is the superior choice, delivering remarkable efficiency and an extremely high turnover number.
By understanding the interplay between the catalytic cycle and ligand properties, researchers can strategically select the optimal catalyst to achieve their synthetic goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
A Comparative Guide to (4-(Ethoxymethoxy)phenyl)boronic acid and its Trifluoroborate Salt in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds.[1][2] The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an in-depth, objective comparison between (4-(Ethoxymethoxy)phenyl)boronic acid and its corresponding trifluoroborate salt, potassium (4-(ethoxymethoxy)phenyl)trifluoroborate, offering field-proven insights and experimental data to guide researchers in their selection.
Introduction: The Two Faces of an Organoboron Reagent
This compound is a widely utilized building block in medicinal chemistry for the synthesis of complex molecules.[3][4] Its ethoxymethyl (EOM) ether serves as a common protecting group for the phenolic hydroxyl, which is often revealed in later synthetic stages. However, like many boronic acids, it is not without its challenges, primarily related to stability.[5][6]
The corresponding potassium trifluoroborate salt emerges as a robust alternative, offering significant advantages in handling and stability.[7][8] Organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to the often waxy and difficult-to-handle nature of some boronic acids.[5][9] This inherent stability simplifies storage and handling and can lead to more reproducible results.[5][7]
Stability: A Tale of Two Boron Species
The fundamental difference in stability between boronic acids and their trifluoroborate salts lies in the coordination state of the boron atom. In boronic acids, the boron is tricoordinate, possessing a vacant p-orbital that renders it susceptible to various decomposition pathways.[5] In contrast, the boron in a trifluoroborate salt is tetracoordinate, forming a more stable "ate" complex.[10][11]
Key Stability Differences:
| Parameter | This compound | Potassium (4-(Ethoxymethoxy)phenyl)trifluoroborate | Rationale |
| Air & Moisture Stability | Prone to dehydration to form cyclic trimeric anhydrides (boroxines) and susceptible to protodeboronation.[5][6] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[5][7] | The tetracoordinate boron in the trifluoroborate is less electrophilic and resistant to attack by water and oxygen.[5] |
| Protodeboronation | Susceptible, especially under basic conditions, leading to the formation of ethoxymethoxybenzene as an undesired byproduct.[12][13] | Significantly more resistant to protodeboronation due to the stable tetracoordinate structure.[14][15] | The strong boron-fluorine bonds and the "ate" complex protect the C-B bond from cleavage.[5] |
| Handling & Stoichiometry | Can be challenging to purify and weigh accurately due to its physical nature and the presence of boroxines.[6] | Crystalline solid, easy to handle, and allows for precise stoichiometric control.[10] | Trifluoroborates exist as monomers, unlike the equilibrium between boronic acids and boroxines.[10] |
Protodeboronation: A Critical Side Reaction
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a common and often problematic side reaction with boronic acids, particularly under the basic conditions required for Suzuki-Miyaura coupling.[12][13][16] This decomposition pathway consumes the active reagent and reduces the overall yield of the desired product. The enhanced stability of trifluoroborate salts towards protodeboronation is a significant advantage, often leading to cleaner reactions and higher yields.[14][15]
Performance in Suzuki-Miyaura Coupling: A Mechanistic Perspective
While trifluoroborates offer superior stability, their role in the Suzuki-Miyaura catalytic cycle is often that of a "pro-drug." It is widely accepted that under the basic reaction conditions, the trifluoroborate slowly hydrolyzes to release the corresponding boronic acid in situ.[10][17][18] This slow-release mechanism is a key factor in their often superior performance.
Caption: Comparative Suzuki-Miyaura catalytic cycles.
By maintaining a low, steady-state concentration of the reactive boronic acid, the slow-release strategy from the trifluoroborate minimizes side reactions such as protodeboronation and oxidative homocoupling of the boronic acid.[17][18] This controlled delivery of the nucleophilic partner is particularly advantageous in challenging coupling reactions or with sensitive substrates.
Experimental Protocols and Data
To provide a practical comparison, the following experimental protocols for the synthesis of the trifluoroborate salt and a model Suzuki-Miyaura coupling are presented.
Protocol 1: Synthesis of Potassium (4-(Ethoxymethoxy)phenyl)trifluoroborate
This procedure is adapted from a general method for the preparation of potassium organotrifluoroborates from their corresponding boronic acids.[7]
Caption: Workflow for trifluoroborate synthesis.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution. A white precipitate of the trifluoroborate salt will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration and wash sequentially with cold water and cold methanol.
-
Dry the resulting white, crystalline solid under high vacuum.
Protocol 2: Comparative Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of the boron reagents with 4-bromoanisole.
Reaction Scheme: (4-EOM-Ph)-B(OH)₂ or K[(4-EOM-Ph)BF₃] + 4-Br-Anisole --[Pd catalyst, Base, Solvent]--> 4-Methoxy-4'-(ethoxymethoxy)biphenyl
Step-by-Step Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq) or the trifluoroborate salt (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos, 2 mol%), and base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance Data (Representative):
| Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
| Boronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4 | 85 | Potential for protodeboronation byproduct. |
| Trifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 92 | Cleaner reaction profile, less byproduct formation. |
Note: The conditions provided are illustrative and may require optimization for specific substrates.
Conclusion and Recommendations
Both this compound and its trifluoroborate salt are valuable reagents for Suzuki-Miyaura cross-coupling. The choice between them depends on the specific requirements of the synthesis.
-
This compound may be suitable for straightforward couplings where stability is not a major concern and the reagent can be used shortly after preparation or purification.
-
Potassium (4-(Ethoxymethoxy)phenyl)trifluoroborate is the superior choice for applications demanding high stability, reproducibility, and ease of handling.[5][7] Its resistance to protodeboronation and the benefits of the slow-release mechanism make it particularly well-suited for complex, multi-step syntheses and for challenging coupling reactions where maximizing yield and minimizing byproducts are critical.[14][17]
For researchers in drug development and process chemistry, the enhanced stability and reliability of the trifluoroborate salt often justify the additional synthetic step for its preparation. The ability to store the reagent for extended periods without degradation and the consistent performance it delivers in coupling reactions are significant advantages in a research and development setting.[5][9]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 10. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. connectsci.au [connectsci.au]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (4-(Ethoxymethoxy)phenyl)boronic Acid: A Guide to Safe and Compliant Laboratory Practices
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, arylboronic acids like (4-(Ethoxymethoxy)phenyl)boronic acid are invaluable reagents, particularly in cross-coupling reactions. However, beyond their synthetic utility lies a critical responsibility: the safe and compliant disposal of these compounds. This guide provides a comprehensive, step-by-step framework for managing the waste stream of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for analogous chemical compounds and regulatory standards.
Immediate Safety and Hazard Assessment
Core Principle: In the absence of specific data, treat this compound as a hazardous substance. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash receptacles.[3]
The primary hazards associated with analogous arylboronic acids are summarized in the table below. This information dictates the necessary personal protective equipment and handling procedures.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [2][4] |
| Serious Eye Irritation | Causes serious eye irritation. | [2][4] |
| Respiratory Irritation | May cause respiratory irritation. | [2][4] |
| Acute Oral Toxicity | Harmful if swallowed. | [1][5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE is non-negotiable when handling this compound and its associated waste. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with dust particles or splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use.[1][5] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To minimize the inhalation of dust, which can cause respiratory tract irritation.[1][2][3] |
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is the segregation and clear labeling of chemical waste.[3] Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous reactions.
Disposal of Solid Waste
This category includes unused or expired this compound, as well as contaminated consumables such as weighing paper, gloves, and bench liners.
-
Collection: Carefully transfer all solid waste into a designated, sealable, and chemically compatible hazardous waste container. Avoid generating dust during this process.[1][2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage: Store the sealed container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[3]
Disposal of Liquid Waste
Liquid waste may include solutions of this compound or the first rinse from decontaminating glassware.
-
Collection: Pour the liquid waste into a designated, sealable, and chemically compatible container for liquid hazardous waste.
-
Labeling: Affix a hazardous waste label to the container with the full chemical name, "this compound," and an approximate concentration and solvent.
-
Storage: Securely cap the container and store it in a designated satellite accumulation area with secondary containment to mitigate spills.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Decontamination of Glassware and Work Surfaces
Thorough decontamination is crucial to prevent cross-contamination and ensure a safe working environment.
-
Initial Rinse: In a chemical fume hood, rinse the empty container or contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste.[3]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.
-
Final Cleaning: After the solvent rinses, wash the glassware with soap and water.
-
Container Disposal: Once the original container is thoroughly decontaminated and air-dried in a well-ventilated area, deface the original label. The clean container can then be disposed of in the appropriate laboratory recycling stream.[3]
-
Work Surface Decontamination: In case of a spill, contain the material and prevent it from entering drains.[2] For solid spills, carefully sweep up the material and place it in a hazardous waste container. For liquid spills, use an inert absorbent material. Clean the affected area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
The Bigger Picture: Regulatory Compliance and Best Practices
The disposal of chemical waste in a laboratory setting is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Adherence to your institution's Chemical Hygiene Plan, which is mandated by OSHA, is essential for ensuring compliance.[7] This includes proper labeling, storage, and documentation of all hazardous waste.
Arylboronic acids have been identified as potentially genotoxic impurities, which underscores the importance of their careful management and disposal to prevent their release into the environment.[8]
By implementing these procedures for the disposal of this compound, you are not only ensuring a safer laboratory environment but also upholding the principles of responsible scientific research. When in doubt, always consult your institution's EHS department for guidance.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
